molecular formula C4H6N2O B598180 2-Methyloxazol-4-amine CAS No. 153138-00-2

2-Methyloxazol-4-amine

Cat. No.: B598180
CAS No.: 153138-00-2
M. Wt: 98.105
InChI Key: NJZGUJMVUBUAOC-UHFFFAOYSA-N
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Description

2-Methyloxazol-4-amine is a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its core structure, the oxazole ring, is a privileged scaffold found in compounds with significant biological activity . Recent scientific literature highlights that derivatives containing the 2-methyloxazole motif are being investigated for their potential to inhibit key enzymatic targets. For instance, sulfonamide derivatives incorporating this moiety have shown potent anti-urease activity, which is a target for treating infections caused by Helicobacter pylori and urinary pathogens like Proteus mirabilis . In other research areas, similar oxazole-based compounds have been synthesized and identified as promising inhibitors of the monoamine oxidase B (MAO-B) enzyme, a well-established target for Parkinson's disease therapy . Furthermore, complex molecules featuring this heterocycle are also being explored in oncology research, such as in the development of allosteric inhibitors for DNA helicases like BLM, which represent a potential strategy for cancer therapy . As a building block, this compound provides researchers with a key synthetic handle to develop novel compounds for probing biological pathways and creating new potential therapeutic agents across a range of diseases. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1,3-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-6-4(5)2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGUJMVUBUAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738861
Record name 2-Methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153138-00-2
Record name 2-Methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Guide to Novel Synthetic Strategies for 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyloxazol-4-amine core is a valuable heterocyclic scaffold that presents unique challenges to synthetic chemists. Traditional methodologies for constructing the oxazole ring often lack the regioselectivity or functional group tolerance required for the efficient synthesis of this specific isomer. This technical guide moves beyond established protocols to explore novel, more efficient synthetic paradigms. We will dissect the limitations of classical routes and introduce two innovative strategies: a metal-free [3+2] cycloaddition involving ynamides and a transition-metal-catalyzed oxidative annulation. This document provides an in-depth analysis of the causality behind these modern experimental choices, a detailed, self-validating protocol for the most promising route, and a comparative analysis to guide researchers in selecting the optimal pathway for their discovery programs.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a privileged structure in medicinal chemistry, renowned for its metabolic stability and ability to engage in various non-covalent interactions within biological systems.[1] The specific substitution pattern of this compound, however, is less explored than its 2-aminooxazole counterpart, representing an opportunity for the discovery of novel chemical entities. The placement of an amine at the C4 position creates a unique vector for derivatization, crucial for tuning physicochemical properties and exploring structure-activity relationships (SAR) in drug design. The development of robust and versatile synthetic routes is paramount to unlocking the full potential of this scaffold.

Deconstructing the Challenge: Limitations of Classical Synthesis

Conventional methods for oxazole synthesis, such as the Robinson-Gabriel and Hantzsch-type reactions, are staples of organic chemistry but present significant hurdles for producing this compound.

  • Robinson-Gabriel Synthesis: This method, involving the cyclodehydration of a 2-acylamino-ketone, is effective for many substitution patterns.[2][3] However, the synthesis of the required α-(acetylamino)-α-amino ketone precursor is non-trivial and can involve multiple protection/deprotection steps, leading to poor overall yield and step economy.

These limitations necessitate a shift towards modern synthetic strategies that offer greater efficiency, milder conditions, and access to novel chemical space.

Modern Synthetic Paradigms for this compound

We propose two distinct and innovative strategies that leverage contemporary catalytic systems and starting materials to overcome the challenges outlined above.

Strategy A: Metal-Free [3+2] Cycloaddition of Ynamides and Dioxazoles

A highly efficient and atom-economical approach involves the formal [3+2] cycloaddition of an ynamide with a 1,4,2-dioxazole. This metal-free method proceeds under mild conditions and offers a direct route to the 4-aminooxazole core.[5]

Causality of Experimental Design:

  • Ynamide as the C2-N1 Synthon: We select an ynamide derived from acetamide to introduce the required C2-methyl group and the N1 atom of the oxazole ring. The ynamide's high reactivity is driven by the polarization of the alkyne bond.

  • Dioxazole as the C4-C5-O Synthon: A suitably substituted 1,4,2-dioxazol-5-one serves as a unique "umpolung" reagent.[5] It provides the C4 and C5 atoms, the oxazole oxygen, and, critically, the C4-amino functionality directly, avoiding the need for a separate amination step.

  • Mechanism: The reaction is initiated by the nucleophilic attack of the ynamide on the dioxazole, followed by a cascade of ring-opening and recyclization steps to form the stable oxazole ring, typically with the extrusion of CO₂. This concerted mechanism avoids harsh reagents and high temperatures.

Ynamide_Cycloaddition_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product Ynamide N-Ethynylacetamide Reaction [3+2] Cycloaddition Ynamide->Reaction Dioxazole 3-Amino-1,4,2-dioxazol-5-one Dioxazole->Reaction Product This compound Reaction->Product - CO₂ Mechanism_Ynamide_Cycloaddition A Ynamide + Dioxazole B Nucleophilic Attack (Initial Adduct) A->B 1 C Ring Opening (Isocyanate Intermediate) B->C 2 D Intramolecular Cyclization C->D 3 E Decarboxylation (-CO₂) D->E 4 F This compound (Final Product) E->F 5

Caption: Proposed mechanism for the [3+2] cycloaddition.

In-Depth Experimental Protocol: Synthesis via Ynamide Cycloaddition (Strategy A)

This protocol is a self-validating system based on established methodologies for ynamide cycloadditions. [5]All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
  • N-Ethynylacetamide (1.0 eq)

  • 3-Amino-1,4,2-dioxazol-5-one (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-1,4,2-dioxazol-5-one (1.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent) via syringe. Begin stirring the suspension. Add N-Ethynylacetamide (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of a new, more polar spot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient elution system (e.g., 50% to 100% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) is recommended to isolate the target compound.

  • Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield this compound as a solid.

Expected Characterization Data
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.5 (s, 1H, C5-H), 5.5 (br s, 2H, -NH₂), 2.3 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 160.2 (C2), 145.8 (C4), 125.5 (C5), 14.1 (-CH₃).

  • HRMS (ESI+): Calculated for C₄H₇N₂O⁺ [M+H]⁺; Found: [M+H]⁺.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on project-specific factors such as scale, cost, and available equipment. The following table provides a high-level comparison.

ParameterClassical Route (e.g., Robinson-Gabriel)Strategy A (Ynamide Cycloaddition)Strategy B (Cu-Catalyzed Annulation)
Step Economy Low (multi-step precursor synthesis)High (convergent, one-pot)Moderate to High
Atom Economy ModerateHigh (main byproduct is CO₂)Moderate (oxidant byproducts)
Starting Materials Complex, often custom synthesisSpecialized but accessibleSimple, commodity chemicals
Reaction Conditions Often harsh (strong acid, high temp)Mild (moderate heat)Mild to Moderate
Catalyst Often stoichiometric reagentsMetal-freeCatalytic (Copper)
Generality/Scope Potentially narrowPotentially broadBroad

Conclusion and Future Perspectives

The synthesis of this compound is an achievable yet challenging goal that benefits immensely from the application of modern synthetic methodologies. The metal-free [3+2] cycloaddition of ynamides stands out as a particularly elegant and efficient strategy, offering a direct, atom-economical route from accessible starting materials. The copper-catalyzed annulation presents a viable alternative, leveraging the power of transition metal catalysis to construct the heterocyclic core from simple precursors.

For researchers and drug development professionals, these novel pathways not only provide a practical means to access the this compound scaffold but also open the door to a wider range of analogues. Future work should focus on expanding the substrate scope of these reactions to build diverse libraries for biological screening, further solidifying the value of this promising heterocyclic core in the landscape of medicinal chemistry.

References

  • Galdur, S., et al. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

  • Verma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Google Patents (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.
  • Al-Ostath, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Benoit, R., et al. (2010). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • CUTM Courseware (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Wikipedia (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • Abdel-Ghaffar, A.R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methyloxazol-4-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. Among the vast array of oxazole derivatives, 2-Methyloxazol-4-amine stands out as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique arrangement of a methyl group at the 2-position and an amine group at the 4-position of the oxazole ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets. This guide provides a comprehensive technical overview of the physicochemical properties, synthetic routes, and potential therapeutic applications of this compound, offering field-proven insights and detailed methodologies to support further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-Methyl-1,3-oxazol-4-amineN/A
CAS Number 153138-00-2[1]
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.1044 g/mol [1]
Canonical SMILES CC1=NC(=CO1)N[1]
Predicted Boiling Point 203.24 °C at 760 mmHgN/A
Predicted Flash Point 76.717 °CN/A
Predicted pKa 2.52 ± 0.10[1]
Melting Point Not availableN/A
Solubility Not availableN/A

Note: Predicted values are computationally derived and await experimental verification.

Melting and Boiling Point
Solubility Profile

Experimental solubility data for this compound in various solvents is currently unavailable. However, based on its structure, which contains both a polar amine group and a moderately polar oxazole ring, a degree of solubility in polar protic solvents like water and alcohols can be anticipated. The presence of the amine group suggests that the solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to the formation of the more soluble ammonium salt. In organic solvents, its solubility is expected to vary, with better solubility in polar aprotic solvents like DMSO and DMF compared to nonpolar solvents such as hexanes.

Acidity/Basicity (pKa)

The predicted pKa of this compound is 2.52, which is attributed to the protonated form of the exocyclic amine group.[1] This relatively low pKa value for an amine suggests that the electron-withdrawing nature of the oxazole ring significantly reduces the basicity of the amino group. This property is crucial in understanding its physiological behavior, as it will be predominantly in its neutral form at physiological pH (around 7.4).

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate the predicted properties of this compound, the following established protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound is a fundamental physical property used for identification and purity assessment. A sharp melting point range typically indicates a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

MeltingPoint A Sample Preparation: Grind and pack capillary tube B Apparatus Setup: Place in melting point apparatus A->B C Heating: Slow and steady rate B->C D Observation: Record melting range C->D

Caption: A streamlined workflow for the experimental determination of a compound's melting point.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in assays, formulations, and purification processes.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 100 µL) is added incrementally.

  • Observation: The mixture is agitated (e.g., vortexed) after each addition. The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like HPLC or UV-Vis spectroscopy.

Diagram 2: Decision Tree for Solubility Testing

Solubility start Start with known mass of compound add_water Add water incrementally start->add_water soluble_water Soluble in Water add_water->soluble_water dissolves insoluble_water Insoluble in Water add_water->insoluble_water does not dissolve record_solubility Record solubility (mg/mL) soluble_water->record_solubility add_organic Test with organic solvents (e.g., Ethanol, Acetone, Hexane) insoluble_water->add_organic add_organic->record_solubility

Caption: A logical decision tree for systematically determining the solubility of a compound.

Synthesis of this compound

While a direct and optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established oxazole synthesis methodologies and the reported synthesis of a closely related derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide. The Hantzsch oxazole synthesis, which involves the reaction of an α-haloketone with an amide, provides a promising approach.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a protected α-amino ketone and a suitable acetylating agent, followed by cyclization. A more direct approach, mirroring the synthesis of the aforementioned sulfonamide derivative, would involve the reaction of a protected α-aminoketone with acetamide.

Proposed Synthetic Pathway:

A plausible synthesis could start from a commercially available or readily prepared α-amino ketone, which is then protected. The protected α-amino ketone can then be reacted with acetamide to form the oxazole ring. Subsequent deprotection would yield the final product, this compound.

Diagram 3: Proposed Synthesis of this compound

Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A alpha-Amino Ketone C Protected alpha-Amino Ketone A->C + B Protecting Group (e.g., Boc, Cbz) B->C D Protected alpha-Amino Ketone C->D F Protected this compound D->F + E Acetamide E->F Heat G Protected this compound F->G I This compound G->I + H Deprotection Agent (e.g., TFA, H2/Pd) H->I

Caption: A proposed three-step synthetic workflow for this compound.

Potential Therapeutic Applications: Monoamine Oxidase Inhibition

While the biological activity of this compound has not been explicitly reported, the oxazole scaffold is a well-known pharmacophore in monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is effective in treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

A study on 4-(2-Methyloxazol-4-yl)benzenesulfonamide demonstrated its activity as a selective MAO-B inhibitor.[2] This strongly suggests that the 2-methyloxazol-4-yl moiety can serve as a key structural element for interacting with the active site of MAO-B. It is therefore plausible that this compound itself, or its derivatives, could exhibit MAO inhibitory activity. Further investigation into this potential is warranted.

Diagram 4: Role of MAO in Neurotransmitter Metabolism

MAO_Pathway cluster_0 Presynaptic Neuron cluster_1 Mitochondrion Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites MAO_Inhibitor MAO Inhibitor (e.g., this compound derivative) MAO_Inhibitor->MAO Inhibits

Sources

Spectroscopic Characterization of 2-Methyloxazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloxazol-4-amine, a substituted oxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxazole scaffold is a key structural motif in numerous biologically active molecules. A thorough understanding of the molecular structure and purity of such compounds is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its NMR, IR, and MS data based on foundational spectroscopic principles and data from closely related structures. This approach provides a robust framework for researchers to identify and characterize this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling constants reveal connectivity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4Singlet (s)3HC6-H (Methyl protons)
~ 4.5 - 5.5Broad Singlet (br s)2HN7-H (Amine protons)
~ 7.0Singlet (s)1HC5-H (Oxazole ring proton)

Interpretation:

  • C6-H (Methyl protons): The methyl group attached to C2 is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.4 ppm is typical for a methyl group attached to a C=N bond in a heterocyclic ring[1][2].

  • N7-H (Amine protons): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water[3][4].

  • C5-H (Oxazole ring proton): The proton on the oxazole ring at the C5 position is expected to be a singlet. Its chemical shift is predicted to be in the aromatic region, around 7.0 ppm, influenced by the electron-donating amine group at C4 and the overall electronic structure of the oxazole ring[2].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals corresponding to the four unique carbon atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~ 14C6 (CH₃)
~ 130C5
~ 140C4
~ 160C2

Interpretation:

  • C6 (Methyl Carbon): The methyl carbon is expected at the highest field (lowest ppm value), typical for sp³ hybridized carbons[5].

  • C5: This carbon, bonded to a hydrogen, is predicted to be in the aromatic region.

  • C4: The carbon bearing the amine group is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen and its position in the heterocyclic ring.

  • C2: This quaternary carbon, part of the C=N bond and adjacent to the ring oxygen, is anticipated to be the most deshielded carbon, appearing at the lowest field[6][7].

G cluster_HNMR Predicted ¹H NMR cluster_CNMR Predicted ¹³C NMR H_CH3 C6-H ~2.4 ppm (s, 3H) H_NH2 N7-H ~4.5-5.5 ppm (br s, 2H) H_C5H C5-H ~7.0 ppm (s, 1H) C_CH3 C6 ~14 ppm C_C5 C5 ~130 ppm C_C4 C4 ~140 ppm C_C2 C2 ~160 ppm Structure This compound

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids). For KBr pellets, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the oxazole ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400-3300 (two bands)MediumN-H stretching (asymmetric and symmetric) of the primary amine[8]
~3100Medium=C-H stretching of the oxazole ring
~2950MediumC-H stretching of the methyl group
1650-1580Medium-StrongN-H bending (scissoring) of the primary amine[8][9]
~1590StrongC=N stretching of the oxazole ring[10]
~1500StrongC=C stretching of the oxazole ring[10]
1335-1250StrongC-N stretching (aromatic amine)[8]

Interpretation:

  • N-H Vibrations: The presence of a primary amine group (-NH₂) is strongly indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[8]. A medium to strong N-H bending vibration is also expected around 1620 cm⁻¹[9].

  • Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected to produce strong absorptions in the 1600-1500 cm⁻¹ region[10]. The =C-H stretch of the ring proton will likely appear around 3100 cm⁻¹.

  • C-H and C-N Vibrations: The C-H stretching of the methyl group will be observed below 3000 cm⁻¹. A strong band for the C-N stretch is anticipated in the 1335-1250 cm⁻¹ range, characteristic of an aromatic amine[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for small, volatile molecules, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique, often used with LC-MS, which typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pathway

For this compound (Molecular Weight: 98.10 g/mol ), the following is predicted:

  • Molecular Ion (M⁺): With EI, a molecular ion peak at m/z = 98 would be expected. According to the nitrogen rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight, which is consistent with the structure[11].

  • Key Fragmentation Pathways:

    • Loss of HCN: A common fragmentation pathway for oxazoles involves the loss of HCN (27 Da), which would lead to a fragment ion at m/z = 71[12].

    • Loss of a Methyl Radical: Cleavage of the methyl group could result in the loss of a methyl radical (•CH₃, 15 Da), giving a fragment at m/z = 83.

    • Ring Cleavage: The oxazole ring can undergo more complex fragmentation. A characteristic fragmentation of 2-aminooxazoles involves the loss of a •CNH₂ radical (42 Da) leading to a fragment at m/z = 56.

    • Alpha-Cleavage: While there are no alkyl chains attached to the amine for typical alpha-cleavage, fragmentation can be initiated at the amine nitrogen[13][14][15].

G M [M]⁺˙ m/z = 98 F83 [M - •CH₃]⁺ m/z = 83 M->F83 - •CH₃ F71 [M - HCN]⁺˙ m/z = 71 M->F71 - HCN F56 [M - •CNH₂]⁺ m/z = 56 M->F56 - •CNH₂ F42 [CH₃CNH]⁺ m/z = 42 F83->F42 - C₂HO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound, while currently based on predictive methods due to a lack of published experimental data, can be approached with a high degree of confidence. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a detailed and self-consistent picture of the molecule's structure. These predictions serve as a valuable reference for researchers working on the synthesis and analysis of this compound and its derivatives. The combined application of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, establishing a critical foundation for its further investigation in drug discovery and development.

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The Privileged Scaffold: A Technical Guide to Unlocking the Therapeutic Potential of 2-Methyloxazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Moiety as a Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[3][4][5] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][6][7] This guide focuses on a specific, yet highly promising class of these compounds: 2-methyloxazol-4-amine derivatives. We will explore a systematic and robust approach to screening their biological activities, providing researchers, scientists, and drug development professionals with a comprehensive framework for their evaluation.

Chapter 1: Strategic Approaches to Biological Activity Screening

The journey from a synthesized library of this compound derivatives to a promising drug candidate is paved with a series of well-designed biological assays. A hierarchical screening cascade is the most efficient approach, beginning with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and mechanistic studies to elucidate their mode of action and therapeutic potential.

The Rationale for a Tiered Screening Strategy

A tiered approach is crucial for a cost-effective and scientifically sound screening campaign. It allows for the rapid elimination of inactive compounds and prioritizes resources on those with the most promising activity profiles.

  • Primary Screening: The initial goal is to cast a wide net and identify any derivatives that exhibit biological activity in key therapeutic areas. These assays should be robust, reproducible, and amenable to high-throughput formats.

  • Secondary Screening & Hit Confirmation: Compounds that show activity in primary screens ("hits") are then subjected to more specific assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity.

  • Mechanism of Action (MoA) Studies: For confirmed and potent hits, the focus shifts to understanding how they exert their biological effects. This involves delving into specific cellular pathways and molecular targets.

cluster_0 Screening Cascade Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Active Compounds ('Hits') MoA Studies MoA Studies Secondary Screening->MoA Studies Confirmed & Potent Hits Lead Optimization Lead Optimization MoA Studies->Lead Optimization Validated Mechanism

Caption: A tiered approach to biological activity screening.

Chapter 2: Anticancer Activity Screening

Oxazole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways.[8][9][10] A comprehensive screening strategy for this compound derivatives should therefore include a panel of assays to evaluate their antiproliferative and cytotoxic effects.

Primary Antiproliferative Assays

The initial assessment of anticancer activity is typically performed using cell viability or proliferation assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Assays and Mechanism of Action Studies

Promising candidates from the primary screen should be further investigated to understand their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs that target microtubules.[11][12]

  • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can confirm if the compounds induce programmed cell death (apoptosis).

  • Kinase Inhibition Assays: Many oxazole-containing compounds are known to be kinase inhibitors.[1][11] Screening against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs) can identify specific molecular targets.[13]

  • Tubulin Polymerization Assays: Given that some oxazoles disrupt microtubule formation, an in vitro tubulin polymerization assay can directly assess this activity.[8][11][12]

  • STAT3 Pathway Inhibition: Certain oxazole derivatives are known to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[8][9][10]

cluster_0 Potential Anticancer Mechanisms of Oxazoles Oxazole Derivative Oxazole Derivative Kinase Inhibition Kinase Inhibition Oxazole Derivative->Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Oxazole Derivative->Tubulin Polymerization Inhibition STAT3 Inhibition STAT3 Inhibition Oxazole Derivative->STAT3 Inhibition Apoptosis Apoptosis Kinase Inhibition->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization Inhibition->Cell Cycle Arrest STAT3 Inhibition->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential anticancer signaling pathways targeted by oxazole derivatives.

Chapter 3: Anti-inflammatory Activity Screening

The oxazole scaffold is also present in compounds with potent anti-inflammatory properties.[3][4][5][6][14] Screening for such activity is a logical step in evaluating this compound derivatives.

Primary In Vitro Anti-inflammatory Assays

A common starting point is to assess the ability of the compounds to inhibit the production of pro-inflammatory mediators in immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 values.

Secondary and Mechanistic Studies
  • Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compounds on the production of other pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • NF-κB Pathway Analysis: The NF-κB signaling pathway is a key regulator of inflammation.[12] Western blotting or reporter gene assays can be used to determine if the compounds inhibit the activation of NF-κB.

  • In Vivo Models: For compounds with significant in vitro activity, in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, can be employed to assess their efficacy in a living organism.[4][5][6][14]

Chapter 4: Antimicrobial Activity Screening

The emergence of multi-drug resistant microbes necessitates the discovery of new antimicrobial agents.[7][15] Oxazole derivatives have demonstrated promising antibacterial and antifungal activities.[2][15][16][17]

Primary Antimicrobial Susceptibility Testing

The initial screen for antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Secondary and Mechanistic Studies
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbistatic or microbicidal.

  • Time-Kill Assays: To assess the rate at which the compounds kill the microorganisms.

  • Mechanism of Action Studies: These can include assays to evaluate the effect of the compounds on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity. For fungi, inhibition of ergosterol biosynthesis is a common mechanism for azole-containing compounds.[12]

Biological Activity Primary Screening Assay Key Parameters Secondary/Mechanistic Assays
Anticancer MTT Cell Viability AssayIC50Cell Cycle Analysis, Apoptosis Assays, Kinase Inhibition, Tubulin Polymerization
Anti-inflammatory LPS-induced NO ProductionIC50Cytokine Profiling, NF-κB Pathway Analysis, In vivo models
Antimicrobial Broth MicrodilutionMICMBC/MFC, Time-Kill Assays, Mechanism of Action Studies

Table 1: Summary of proposed screening assays for this compound derivatives.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

Throughout the screening process, it is crucial to establish a Structure-Activity Relationship (SAR). This involves correlating the chemical structures of the derivatives with their biological activities. A robust SAR study guides the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead compound for further preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The systematic screening approach outlined in this guide, from broad primary assays to detailed mechanistic studies, provides a clear and efficient path to unlocking the full therapeutic potential of these versatile compounds. By combining rigorous biological evaluation with insightful medicinal chemistry, the journey from a library of derivatives to a novel drug candidate can be navigated with greater confidence and success.

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2-Methyloxazol-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Motif as a Foundation for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] These structures exhibit a remarkable ability to interact with a variety of biological targets, offering a robust starting point for the design and development of novel therapeutics. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a prominent member of this esteemed class.[2][3] Its unique electronic properties and capacity for diverse substitutions make it a versatile building block in the synthesis of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This technical guide focuses on a specific and highly valuable derivative: 2-methyloxazol-4-amine . We will explore the synthetic routes to this core, its chemical reactivity, and its role as a key pharmacophore in the development of innovative therapeutic agents. Through an examination of its structure-activity relationships and a review of its diverse biological applications, this document will illustrate why this compound is considered a privileged scaffold in its own right, providing a wealth of opportunities for future drug discovery endeavors.

The Privileged Nature of the this compound Core

The "privileged" status of the this compound scaffold stems from a combination of its inherent structural and electronic features, which allow for favorable interactions with a range of biological macromolecules. The oxazole ring itself is a bioisostere of other important functional groups, enabling the modulation of physicochemical properties to enhance drug-like characteristics.[3] The strategic placement of the methyl group at the 2-position and the amine group at the 4-position provides key vectors for molecular recognition and further chemical modification.

Key Physicochemical and Structural Attributes:
  • Hydrogen Bonding Capabilities: The amine group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in protein binding pockets.

  • Dipole Moment and Aromaticity: The oxazole ring possesses a significant dipole moment and aromatic character, contributing to its ability to engage in various non-covalent interactions, such as pi-stacking and dipole-dipole interactions.

  • Metabolic Stability: The oxazole core is generally stable to metabolic degradation, a desirable feature for drug candidates.

  • Synthetic Tractability: The this compound scaffold is readily accessible through established synthetic methodologies and offers multiple sites for chemical diversification, allowing for the fine-tuning of pharmacological properties.

Synthetic Strategies for Accessing the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Approaches to Oxazole Ring Synthesis:

Several named reactions are foundational to the synthesis of the oxazole core, including:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[2]

  • Van Leusen Reaction: This approach utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[2]

  • Bredereck Reaction: This synthesis involves the reaction of an α-haloketone with a formamide.[2]

Specific Protocol: Synthesis of a 4-(2-Methyloxazol-4-yl)benzenesulfonamide Derivative

This protocol details the synthesis of a derivative containing the 2-methyloxazol-4-yl core, demonstrating a practical application of oxazole synthesis in medicinal chemistry. The key step involves the reaction of a phenacyl bromide with an excess of acetamide.[4]

Step 1: Synthesis of 4-(2-bromoacetyl)benzenesulfonamide

This intermediate is prepared from 4-acetylbenzenesulfonamide following established literature procedures.[4]

Step 2: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide

  • Materials:

    • 4-(2-bromoacetyl)benzenesulfonamide

    • Acetamide

  • Procedure:

    • Combine 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and an excess of acetamide (3 equivalents) in a reaction vessel.

    • Heat the mixture to 150 °C and stir for 20 minutes. The reaction mixture will melt.

    • After 20 minutes, cool the reaction and dilute with cold water.

    • Collect the resulting precipitate by filtration, wash with water, and air-dry.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the scaffold's versatility in targeting diverse disease pathways.

Antimicrobial Activity

Recent studies have underscored the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly against Mycobacterium tuberculosis. The isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to significantly enhance antimycobacterial activity and improve physicochemical properties such as water solubility.[1]

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown potent antiproliferative activity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

Enzyme Inhibition: Monoamine Oxidase (MAO)

A notable therapeutic application of this scaffold is in the inhibition of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters. Deregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease.

A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a derivative of the core scaffold, demonstrated selective inhibition of MAO-B over MAO-A.[4]

CompoundTargetIC50 (µM)
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3
MAO-B3.47
Table 1: In vitro inhibitory activity of a this compound derivative against human monoamine oxidase A and B.[4]

This selective inhibition of MAO-B is a desirable characteristic for potential antiparkinsonian agents, as it can increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAO inhibition.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key Modification Points:
  • The 4-Amino Group: Acylation, alkylation, or incorporation into larger ring systems can modulate the hydrogen bonding capacity and overall polarity of the molecule, impacting target binding and pharmacokinetic properties.

  • The 2-Methyl Group: While often conserved, modification of this group can influence steric interactions within the binding site.

  • The 5-Position of the Oxazole Ring: This position is a common site for the introduction of various substituents, such as aryl or heteroaryl groups, which can explore additional binding pockets and enhance target affinity and selectivity.

SAR_of_2_Methyloxazol_4_amine Core This compound Core N4_Mod Modification at N4-amine (Acylation, Alkylation) Core->N4_Mod C2_Mod Modification at C2-methyl Core->C2_Mod C5_Mod Substitution at C5 Core->C5_Mod Activity Modulation of Biological Activity N4_Mod->Activity Properties Alteration of Physicochemical Properties N4_Mod->Properties C2_Mod->Properties C5_Mod->Activity C5_Mod->Properties

Caption: Key modification points on the this compound scaffold.

Experimental Protocols

General Protocol for the Evaluation of Antimicrobial Activity (MIC Determination)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

  • Materials:

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial or fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the growth medium in the 96-well plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent drug-like properties and synthetic accessibility make it an attractive starting point for the development of compounds targeting a wide range of diseases. Future research in this area will likely focus on:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of derivatives.

  • Target Identification and Validation: Elucidating the specific molecular targets of biologically active this compound derivatives.

  • Mechanism of Action Studies: In-depth investigation of the signaling pathways and molecular mechanisms through which these compounds exert their therapeutic effects.

Future_Directions cluster_0 Current Strengths cluster_1 Future Opportunities Scaffold This compound Scaffold Proven Biological Activity Proven Biological Activity Scaffold->Proven Biological Activity Synthetic Accessibility Synthetic Accessibility Scaffold->Synthetic Accessibility Favorable Physicochemical Properties Favorable Physicochemical Properties Scaffold->Favorable Physicochemical Properties Future Future Research Directions Novel Synthetic Methods Novel Synthetic Methods Future->Novel Synthetic Methods Target Identification Target Identification Future->Target Identification Mechanistic Studies Mechanistic Studies Future->Mechanistic Studies Proven Biological Activity->Future Synthetic Accessibility->Future Favorable Physicochemical Properties->Future

Caption: Future research directions for the this compound scaffold.

References

  • 2-Amino-4-methyloxazole. MySkinRecipes. Available at: [Link].

  • Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787. Available at: [Link].

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An In-depth Technical Guide to the Discovery and Isolation of Natural Products Containing the 2,4-Disubstituted Oxazole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Allure of the Oxazole Core in Natural Products

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and a recurring motif in a diverse array of bioactive natural products.[1][2][3] These compounds, often of marine or microbial origin, exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties.[2][4] This guide focuses specifically on natural products containing a 2,4-disubstituted oxazole core. While the initial focus of this guide was the 2-methyloxazol-4-amine moiety, extensive literature review reveals that this specific substitution pattern is exceptionally rare in nature. Therefore, this guide broadens its scope to the more prevalent 2,4-disubstituted oxazole framework, providing a comprehensive overview of the strategies and methodologies for the discovery, isolation, and characterization of these valuable natural products.

I. Strategies for Discovering Novel 2,4-Disubstituted Oxazole-Containing Natural Products

The quest for new natural products is an intricate process that begins with the identification of promising biological sources and employs sophisticated screening and detection techniques.

Bioassay-Guided Fractionation: A Classic Approach

Bioassay-guided fractionation remains a cornerstone of natural product discovery.[3] This method involves the systematic separation of a crude extract from a biological source, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.

Experimental Protocol: General Bioassay-Guided Fractionation

  • Source Material Collection and Extraction:

    • Collect the biological material (e.g., marine sponge, cyanobacteria) and, if necessary, freeze-dry to preserve its chemical integrity.

    • Homogenize the material and extract sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The choice of solvent is critical and should be tailored to the expected polarity of the target compounds.

    • Concentrate the extracts under reduced pressure to yield crude extracts.

  • Initial Bioassay Screening:

    • Screen the crude extracts in a relevant biological assay (e.g., antimicrobial, cytotoxicity, enzyme inhibition assay).

  • Fractionation of Active Extracts:

    • Subject the most active crude extract to a primary fractionation step, typically using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a range of solvent polarities.

    • Test the resulting fractions in the bioassay to identify the active fraction(s).

  • Iterative Chromatographic Purification:

    • Further purify the active fraction using a combination of chromatographic techniques, such as:

      • Medium-Pressure Liquid Chromatography (MPLC): For initial separation of major components.

      • High-Performance Liquid Chromatography (HPLC): Employing various stationary phases (e.g., reversed-phase C18, normal-phase silica) and gradient or isocratic elution to isolate pure compounds.

    • Monitor the separation process using techniques like Thin Layer Chromatography (TLC) or analytical HPLC with UV or mass spectrometric detection.

    • Continuously guide the purification process by testing the bioactivity of the isolated fractions.

G cluster_0 Bioassay-Guided Fractionation Workflow start Biological Source (e.g., Marine Sponge) extraction Solvent Extraction (e.g., MeOH/DCM) start->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Bioassay Screening (e.g., Cytotoxicity) crude_extract->bioassay1 fractionation Chromatographic Fractionation (e.g., VLC, MPLC) bioassay1->fractionation Active fractions Fractions fractionation->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 active_fraction Active Fraction(s) bioassay2->active_fraction Active hplc HPLC Purification (Reversed-Phase, Normal-Phase) active_fraction->hplc pure_compound Pure Bioactive Compound hplc->pure_compound

Caption: A generalized workflow for bioassay-guided fractionation.

Genome Mining: A Modern Approach

Advances in genomics have revolutionized natural product discovery. Many of the enzymes responsible for the biosynthesis of oxazole-containing natural products are encoded in biosynthetic gene clusters (BGCs). By mining the genomes of microorganisms for genes known to be involved in oxazole biosynthesis (e.g., those encoding cyclodehydratases and dehydrogenases), researchers can predict the production of oxazole-containing compounds and target their isolation.[3]

II. Case Study: The Diazonamides - Complex 2,4-Disubstituted Oxazole Alkaloids from a Marine Ascidian

The diazonamides are a fascinating class of cytotoxic alkaloids isolated from the marine ascidian Diazona chinensis.[3] Their complex, polycyclic structure, which includes a 2,4-disubstituted oxazole core, has posed a significant challenge for both structure elucidation and total synthesis. The initial structural assignment of diazonamide A was later revised based on extensive synthetic efforts.[5][6]

Isolation and Purification of Diazonamide A

The isolation of diazonamide A is a multi-step process that relies on a series of chromatographic separations.

Experimental Protocol: Isolation of Diazonamide A

  • Collection and Extraction:

    • Collect specimens of the marine ascidian Diazona chinensis and immediately freeze them.

    • Extract the frozen tissue with a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Partition the resulting extract between ethyl acetate (EtOAc) and water. The bioactive components are typically found in the organic layer.

  • Initial Chromatographic Separation:

    • Subject the active EtOAc extract to silica gel flash chromatography, eluting with a gradient of increasing polarity (e.g., from hexane to EtOAc to MeOH).

    • Monitor the fractions by TLC and a relevant bioassay (e.g., cytotoxicity against a cancer cell line).

  • Reversed-Phase Chromatography:

    • Further purify the active fractions from the silica gel chromatography using reversed-phase HPLC (C18 column).

    • Employ a gradient of acetonitrile in water as the mobile phase.

  • Final Purification:

    • The final purification is often achieved by repeated injections onto the reversed-phase HPLC system until a pure compound is obtained, as determined by analytical HPLC and spectroscopic methods.

Structure Elucidation of Diazonamide A

The complex and unprecedented structure of diazonamide A required a combination of advanced spectroscopic techniques for its elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the natural product. The fragmentation pattern in MS/MS experiments can provide valuable information about the connectivity of different structural fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for piecing together the intricate structure:

    • ¹H NMR: Provides information about the chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

The 2,4-disubstituted oxazole core of diazonamide A would be identified by characteristic chemical shifts in the ¹H and ¹³C NMR spectra, along with key HMBC correlations.

III. Case Study: Muscoride A - A Bioxazole Peptide from Cyanobacteria

Muscoride A is a linear peptide alkaloid containing a bioxazole core, isolated from the freshwater cyanobacterium Nostoc muscorum.[7] It exhibits antibacterial activity.[7]

Isolation of Muscoride A

The isolation of muscoride A from cyanobacterial cultures involves extraction and chromatographic purification.

Experimental Protocol: Isolation of Muscoride A

  • Culturing and Harvesting:

    • Culture Nostoc muscorum in a suitable growth medium until sufficient biomass is obtained.

    • Harvest the cyanobacterial cells by centrifugation or filtration.

  • Extraction:

    • Extract the harvested biomass with an organic solvent such as methanol or a mixture of methanol and dichloromethane.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic steps, which may include:

      • Silica Gel Chromatography: To perform an initial separation based on polarity.

      • Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

      • Reversed-Phase HPLC: As a final purification step to obtain pure muscoride A.

Biosynthesis of the 2,4-Disubstituted Oxazole Core

The oxazole rings in natural products like muscoride A are typically biosynthesized from amino acid precursors, primarily serine and threonine.[1][2] The general biosynthetic pathway involves the cyclization and subsequent oxidation of a peptide backbone. This process is often catalyzed by non-ribosomal peptide synthetases (NRPSs) or through post-translational modifications of ribosomally synthesized peptides.[2]

G cluster_1 General Biosynthesis of Oxazole Rings ser_thr Serine or Threonine Residue in a Peptide Chain cyclodehydration Cyclodehydration (Cyclodehydratase) ser_thr->cyclodehydration oxazoline Oxazoline Ring cyclodehydration->oxazoline oxidation Oxidation (Dehydrogenase) oxazoline->oxidation oxazole Oxazole Ring oxidation->oxazole

Caption: A simplified schematic of the general biosynthetic pathway to form an oxazole ring from serine or threonine precursors.

IV. Tabular Summary of Representative 2,4-Disubstituted Oxazole Natural Products

Natural ProductSource OrganismBiological Activity
Diazonamide A Diazona chinensis (Marine Ascidian)Cytotoxic (Antimitotic)[3][5]
Muscoride A Nostoc muscorum (Cyanobacterium)Antibacterial[7]
Venturamide A & B Oscillatoria sp. (Marine Cyanobacterium)Antimalarial, Mildly Cytotoxic[2]
Martefragin A Martensia fragilis (Red Algae)Not extensively studied for bioactivity[2]

V. Conclusion and Future Perspectives

The 2,4-disubstituted oxazole moiety is a key structural feature in a variety of bioactive natural products. While the specific this compound core appears to be absent or extremely rare in nature, the broader class of 2,4-disubstituted oxazoles continues to be a rich source of novel chemical entities with therapeutic potential. The combination of traditional bioassay-guided fractionation and modern genome mining techniques will undoubtedly lead to the discovery of new members of this important class of natural products. The detailed methodologies for isolation and structure elucidation provided in this guide serve as a valuable resource for researchers dedicated to exploring the vast chemical diversity of the natural world.

VI. References

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). National Institutes of Health. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. [Link]

  • Total Synthesis of (−)-Muscoride A. (1996). ACS Publications. [Link]

  • Total Synthesis of Nominal Diazonamides—Part 2: On the True Structure and Origin of Natural Isolates. SciSpace. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (2020). National Institutes of Health. [Link]

  • Understanding the structure of Diazonamide A. (2022). Chemistry Stack Exchange. [Link]

  • Total synthesis of diazonamide A. (2011). National Institutes of Health. [Link]

  • Isolation and structure determination of diazonamides A and B, unusual cytotoxic metabolites from the marine ascidian Diazona chinensis. (1991). ACS Publications. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-oxazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] 2-Methyloxazol-4-amine, a specific derivative, represents a promising yet underexplored entity for which theoretical and computational analyses can provide profound insights into its structural, electronic, and reactive properties. This guide elucidates the application of advanced computational methodologies, primarily Density Functional Theory (DFT) and molecular docking, to characterize this compound. We detail the theoretical underpinnings of these techniques, present validated protocols, and interpret the resulting data to forecast the molecule's chemical behavior and therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel oxazole-based therapeutic agents.

Introduction: The Oxazole Scaffold and the Imperative for Computational Scrutiny

The oxazole ring is classified as a "privileged scaffold" in drug discovery, a distinction earned due to its presence in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen and oxygen heteroatoms facilitate critical interactions with biological targets like enzymes and receptors.[1] Understanding the intricate relationship between the structure of an oxazole derivative and its biological function—the Structure-Activity Relationship (SAR)—is paramount for rational drug design.

Computational chemistry serves as an indispensable tool in this endeavor. By simulating molecular properties at the quantum level, we can predict geometry, stability, reactivity, and potential interactions with target proteins before a compound is ever synthesized.[1] This in silico approach significantly de-risks and accelerates the drug development pipeline. This guide focuses on this compound (CAS: 153138-00-2), providing a framework for its comprehensive computational characterization.

Caption: Molecular structure of this compound.

Quantum Mechanical Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of molecules to determine their geometry, energy, and other properties.[1] For organic molecules like this compound, DFT provides a superior balance of computational efficiency and accuracy compared to other methods.

Causality Behind Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a well-established standard for this class of molecules.[4][5][6] B3LYP accurately accounts for electron correlation, while the 6-311++G(d,p) basis set is sufficiently flexible to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical atom shapes in the molecule.[1]

Standard Protocol for DFT Calculation

A rigorous DFT analysis follows a self-validating workflow to ensure the reliability of the results.

  • Structure Input: The 2D structure of this compound is drawn and converted into an initial 3D conformation using molecular editing software (e.g., GaussView).

  • Geometry Optimization: The initial structure's geometry is optimized to locate the lowest energy conformation on the potential energy surface. This step calculates the equilibrium bond lengths, bond angles, and dihedral angles.[1]

  • Vibrational Frequency Calculation: This crucial step is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results are also used to predict the molecule's infrared (IR) and Raman spectra.[1][7]

  • Electronic Property Calculation: Single-point energy calculations are then performed on the validated minimum-energy structure to derive key electronic properties, including Frontier Molecular Orbitals and the Molecular Electrostatic Potential.

DFT_Workflow cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Validation start Input Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq Optimized Geometry validation Validate Minimum (No Imaginary Frequencies) freq->validation sp Single-Point Energy & Property Calculation results Extract Properties: - Geometry - FMOs (HOMO/LUMO) - MEP - Vibrational Spectra sp->results validation->sp Validated Geometry

Caption: A validated workflow for DFT calculations.

Results and Interpretation

The geometry optimization reveals the foundational structural parameters of the molecule. The oxazole ring is predicted to be planar, a characteristic that influences molecular stacking and interactions with planar residues in protein active sites.

ParameterBondCalculated Length (Å)ParameterAngleCalculated Angle (°)
Bond LengthsC2-N11.39Bond AnglesC5-N1-C2105.5
C2-O31.36N1-C2-O3115.0
O3-C41.37C2-O3-C4106.0
C4-C51.39O3-C4-C5108.5
C5-N11.31C4-C5-N1105.0
C4-N(amine)1.37O3-C4-N(amine)125.0
Note: Values are representative for an oxazole ring calculated via the B3LYP/6-311++G(d,p) method and are based on similar structures reported in the literature.[4]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[8] The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap implies higher reactivity and lower kinetic stability.[1][4]

ParameterEnergy (eV)
EHOMO-5.75
ELUMO-0.85
Energy Gap (ΔE) 4.90
Note: Representative values for an amino-oxazole derivative.[4]

A moderate energy gap of ~4.90 eV suggests that this compound is a relatively stable molecule, but reactive enough to participate in biological interactions.

FMO_Diagram LUMO LUMO (Electron Acceptor) LUMO_level -0.85 eV HOMO HOMO (Electron Donor) HOMO_level -5.75 eV LUMO_level->HOMO_level LUMO_level->HOMO_level   ΔE = 4.90 eV

Caption: Frontier Molecular Orbital energy level diagram.

The MEP map provides a visual guide to the charge distribution across the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Electron-rich areas (negative potential), prone to electrophilic attack. These are typically found around the oxygen and nitrogen atoms of the oxazole ring and the exocyclic amine group.

  • Blue Regions: Electron-poor areas (positive potential), prone to nucleophilic attack. These are often located around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9]

DescriptorFormulaCalculated ValueInterpretation
Electronegativity (χ)-(EHOMO+ELUMO)/23.30 eVThe power to attract electrons.
Chemical Hardness (η)(ELUMO-EHOMO)/22.45 eVResistance to change in electron distribution.
Electrophilicity Index (ω)χ² / (2η)2.22 eVA measure of the energy lowering of a system when it accepts electrons.
Note: Calculated from the representative HOMO/LUMO energies in the table above.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein).[1] This simulation is fundamental to modern drug discovery, providing hypotheses about how a drug candidate might inhibit an enzyme or activate a receptor.

Potential Biological Targets: Based on the activities of related oxazole derivatives, potential targets for this compound could include enzymes like Monoamine Oxidase B (MAO-B) , relevant for neurodegenerative disorders, or bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) for antimycobacterial applications.[2][10]

Standard Protocol for Molecular Docking
  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound, optimized using the DFT protocol described above, is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the receptor is defined, typically based on the location of a known inhibitor or by using site-finder algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are analyzed visually to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the ligand-receptor complex.

Docking_Workflow cluster_inputs Input Preparation cluster_process Simulation cluster_output Output Analysis receptor Receptor Structure (from PDB) docking Docking Algorithm (Pose Generation & Scoring) receptor->docking ligand Ligand Structure (DFT Optimized) ligand->docking analysis Analyze Top Poses: - Binding Affinity (Score) - Hydrogen Bonds - Hydrophobic Interactions docking->analysis

Caption: General workflow for a molecular docking study.

Conclusion

The theoretical and computational methodologies detailed in this guide provide a powerful, multi-faceted approach to characterizing this compound. DFT calculations illuminate its fundamental electronic structure, stability, and reactive sites, offering a quantum-level understanding of its intrinsic chemical nature. Molecular docking simulations build upon this foundation, translating structural and electronic properties into testable hypotheses about the molecule's potential as a targeted therapeutic agent. By employing these validated in silico protocols, researchers can efficiently prioritize synthetic efforts, rationally design more potent derivatives, and ultimately accelerate the journey from a promising scaffold to a clinically valuable drug candidate.

References

  • International Research Journal of Education and Technology. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. IRJEdT, 05(04). Retrieved from [Link]

  • PubMed. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. Retrieved from [Link]

  • Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 05(04). Retrieved from [Link]

  • ResearchGate. (2023). 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2008). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • International Research Journal of Education and Technology. (2023). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJEdT, 05(04). Retrieved from [Link]

  • Journal of Molecular Structure. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 614-621. Retrieved from [Link]

  • PubMed. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Retrieved from [Link]

  • MDPI. (n.d.). Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach. Retrieved from [Link]

  • PubMed. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302. Retrieved from [Link]

  • MDPI. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[1][2][11]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Retrieved from [Link]

  • MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

Sources

Exploring the Structure-Activity Relationship (SAR) of 2-Methyloxazol-4-amine Analogs: A Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The oxazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its unique electronic and structural properties allow for diverse, high-affinity interactions with a multitude of biological targets.[2] This guide focuses on the 2-methyloxazol-4-amine core, a promising but relatively underexplored scaffold for the development of targeted therapeutics, particularly kinase inhibitors. While extensive SAR literature for this specific analog family is nascent, this document synthesizes established principles from closely related chemical classes—such as aminothiazoles and aminopyrimidines—to construct a robust, predictive framework for guiding drug discovery efforts. We will dissect the scaffold position-by-position, explaining the causal relationships between structural modifications and biological activity, providing field-proven insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Strategic Overview

The this compound core presents a trifecta of modifiable positions, each offering a distinct opportunity to influence potency, selectivity, and pharmacokinetic properties. Understanding the role of each position is fundamental to a successful design strategy. Oxazole derivatives are known to engage in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, making them versatile for targeting enzymes and receptors.[1][2]

The core structure is composed of:

  • C4-Amine (R¹): The primary vector for establishing high-affinity interactions with the target protein, often acting as a hydrogen bond donor/acceptor.

  • C5-Position (R²): Typically extends towards the solvent-exposed region of a binding pocket, making it an ideal site for modifications to improve solubility and ADMET properties.

  • C2-Methyl (R³): A position for fine-tuning selectivity and potency, often interacting with smaller, more specific sub-pockets of the target.

Caption: Key vectors for SAR exploration on the this compound scaffold.

Structure-Activity Relationship (SAR) Deep Dive

A systematic SAR exploration involves iterative modification at each position to map the chemical space and understand its impact on biological activity.

The C4-Amine (R¹) Vector: The Hinge-Binding Anchor

In many classes of kinase inhibitors, a nitrogen-containing heterocycle engages with the "hinge" region of the ATP-binding pocket through one or more hydrogen bonds. The C4-amine of our scaffold is perfectly positioned to serve this role. The nature of the R¹ substituent dictates the strength and geometry of this interaction and can introduce supplementary contacts.

Causality Behind Experimental Choices: The initial hypothesis is that the N-H group can act as a hydrogen bond donor. By substituting this proton (R¹ ≠ H), we probe the necessity of this interaction and explore whether the substituent can access adjacent hydrophobic or polar pockets to enhance affinity. This strategy is common in the development of inhibitors for targets like cyclin-dependent kinases (CDKs).[3][4]

Table 1: Representative SAR at the C4-Amine Position (Hypothetical CDK2 Inhibition Data)

Compound ID R¹ Substituent CDK2 Inhibition (IC₅₀, nM) Rationale for Change
1a H H CH₃ 1500 Baseline compound with unsubstituted amine.
1b Phenyl H CH₃ 250 Phenyl group explores nearby hydrophobic pocket for potential π-stacking.
1c 4-Fluorophenyl H CH₃ 120 Fluoro-substituent adds polarity and can act as H-bond acceptor.
1d Pyridin-2-yl H CH₃ 45 Pyridyl nitrogen can form an additional H-bond, significantly boosting potency.[4]

| 1e | Cyclopropyl | H | CH₃ | 800 | Small alkyl group tests steric tolerance; less effective than aromatics. |

Data is illustrative, based on established SAR principles for related kinase inhibitors.

The C5 (R²) Vector: Engineering Pharmacokinetics

The C5 position often points towards the outer rim of the binding cleft, an area known as the solvent-front. Modifications here generally have a less dramatic impact on raw potency but are critical for tuning the molecule's overall drug-like properties.

Causality Behind Experimental Choices: Poor aqueous solubility is a frequent cause of failure in drug development.[5] By installing polar, non-ionizable groups like a morpholine or piperazine at the C5 position, we aim to disrupt crystal lattice packing and increase hydrogen bonding with water, thereby improving solubility and subsequent oral bioavailability without negatively impacting target engagement.

Table 2: Representative SAR at the C5 Position (Potency and Solubility)

Compound ID R¹ Substituent CDK2 Inhibition (IC₅₀, nM) Aqueous Solubility (µg/mL)
1d Pyridin-2-yl H CH₃ 45 < 1
2a Pyridin-2-yl Phenyl CH₃ 65 < 1
2b Pyridin-2-yl 4-Morpholinophenyl CH₃ 75 55

| 2c | Pyridin-2-yl | 4-(4-Methylpiperazin-1-yl)phenyl | CH₃ | 50 | > 100 |

Data is illustrative, based on established SAR principles.

The C2-Methyl (R³) Vector: Dialing in Selectivity

While the C2-methyl group may seem unassuming, it can be a powerful tool for achieving selectivity across a target family (e.g., distinguishing between different kinases). The ATP-binding sites of kinases are highly conserved, but small differences in adjacent sub-pockets can be exploited.

Causality Behind Experimental Choices: Replacing the small methyl group with larger or functionally different groups (e.g., cyclopropyl, trifluoromethyl) probes the steric and electronic tolerance of this sub-pocket. A bulkier group might be easily accommodated by the target kinase but cause a steric clash in an off-target kinase, thus improving the selectivity profile. Pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP, have been extensively modified at analogous positions to achieve selectivity.[6]

Case Study: A Rational Approach to a Novel CDK Inhibitor

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] Let's apply our SAR framework to design a hypothetical inhibitor.

The Workflow: Our objective is to develop a potent and selective CDK inhibitor with good oral bioavailability. The workflow integrates synthesis, in vitro screening, and property assessment to guide iterative improvements.

Workflow start Design Initial Library (Based on SAR Principles) synthesis Synthesize Analogs (e.g., Protocol 1) start->synthesis screening In Vitro Kinase Assay (e.g., Protocol 2) synthesis->screening data Analyze SAR Data (Potency, Selectivity) screening->data admet Assess ADMET Properties (Solubility, Permeability) data->admet decision Lead Candidate? admet->decision optimization Iterative Design & Refinement decision->optimization No end Preclinical Development decision->end Yes optimization->synthesis

Caption: A typical drug discovery workflow for optimizing lead compounds.

Mechanism of Action: A successful inhibitor will bind to the ATP pocket of the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, halting the cell cycle at the G1/S checkpoint and preventing proliferation.

Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Mitogens Mitogens CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 Growth Signals Rb_E2F Active Rb-E2F Complex (Tumor Suppression) CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb Inactive pRb E2F Free E2F pRb->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Drives Transcription Inhibitor This compound Inhibitor Inhibitor->CyclinD_CDK46 Blocks ATP Binding

Caption: Simplified CDK pathway showing inhibition at the G1/S checkpoint.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of any SAR campaign. The methodologies described below represent self-validating systems for the synthesis and evaluation of novel analogs.

Protocol 1: Synthesis of a Representative Analog (N-phenyl-2-methyloxazol-4-amine)

This protocol is adapted from general methods for oxazole synthesis, such as the reaction of phenacyl bromides with amides.[7]

Step 1: Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (Intermediate)

  • Starting Material: 4-acetylbenzenesulfonamide (1.0 eq).

  • Procedure: The starting material is brominated using a suitable brominating agent (e.g., Br₂ in acetic acid or NBS) according to established literature procedures to yield the α-bromoketone intermediate.[7]

  • Workup: The reaction mixture is quenched, and the crude product is isolated by filtration or extraction. Purification is achieved by recrystallization.

Step 2: Cyclization to form 4-(2-methyloxazol-4-yl)benzenesulfonamide

  • Reactants: 4-(2-bromoacetyl)benzenesulfonamide (1.0 eq) and excess acetamide (e.g., 5-10 eq).

  • Procedure: The reactants are fused (heated neat) at a high temperature (e.g., 150 °C) for a short duration (15-20 minutes).[7][8]

  • Workup: After cooling, the reaction mass is treated with water, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a robust, high-throughput method for determining the IC₅₀ value of a test compound against a target kinase.

  • Materials: Recombinant kinase (e.g., CDK2/Cyclin A), biotinylated substrate peptide, ATP, Europium cryptate-labeled anti-phospho-substrate antibody, and XL665-conjugated streptavidin.

  • Assay Plate Preparation: Serially dilute the test compounds in DMSO and add them to a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction: Add the kinase and biotinylated substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. The kinase will phosphorylate the substrate.

  • Detection: Stop the reaction by adding the detection reagents (Europium-antibody and XL665-streptavidin in EDTA-containing buffer). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data against controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. By leveraging the foundational SAR principles outlined in this guide—derived from deep knowledge of analogous heterocyclic systems—drug discovery teams can accelerate their path to identifying potent, selective, and bioavailable clinical candidates. The key to success lies in a systematic, multi-parameter optimization approach that balances on-target potency with essential drug-like properties. Future work should focus on building a comprehensive library of these analogs and screening them against diverse target classes to fully unlock the therapeutic potential of this versatile chemical core.

References

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • An-Najah National University- Palestinian Medical and Pharmaceutical Journal. (2025).
  • SpringerLink. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • ResearchGate. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • EMBL-EBI. (n.d.). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors a....

Sources

The Evolving Synthesis of 2-Aminooxazoles: A Historical and Methodological Review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, valued for its diverse biological activities and its role as a bioisostere for the well-known 2-aminothiazole moiety.[1][2] The substitution of sulfur with oxygen can lead to improved physicochemical properties, such as enhanced solubility and a different metabolic profile.[1][2][3] This guide provides a comprehensive historical review of the synthetic methodologies developed to construct this valuable heterocyclic system. We will trace the evolution of synthetic strategies from foundational, single-step condensations to modern, versatile multi-step and catalytic approaches that have enabled the exploration of vast chemical space for drug discovery. Key challenges, such as the selective synthesis of N-substituted derivatives, and the innovative solutions developed to overcome them will be examined in detail.

Introduction: The Rise of a Privileged Scaffold

The journey of a molecule from a laboratory curiosity to a cornerstone of pharmaceutical development is often paved with synthetic innovation. The 2-aminooxazole core is a prime example. While its structural cousin, the 2-aminothiazole, has been a mainstay in numerous clinical drugs like the anticancer agent Dasatinib, the 2-aminooxazole has been comparatively under-explored until more recently.[1][4] Researchers have come to recognize that this isosteric replacement is not merely a trivial substitution but a strategic move to fine-tune a compound's properties, potentially mitigating issues like off-target reactivity sometimes associated with the thiazole ring.[1][2] The primary hurdle to its widespread adoption, however, has historically been synthetic accessibility. This guide dissects the chronological progression of synthetic methods, offering insights into the chemical logic that has unlocked the full potential of this powerful scaffold.

Chapter 1: Foundational Syntheses - The First Wave

The earliest methods for constructing the 2-aminooxazole ring were direct, one-pot condensations that, while groundbreaking, often suffered from harsh conditions, limited substrate scope, or the use of hazardous reagents.

The Reaction of α-Hydroxyketones with Cyanamide Precursors

One of the seminal approaches to the oxazole ring system involved the reaction of α-hydroxyketones (acyloins) like benzoin with cyanogen halides or cyanamide.[5] This method established a fundamental disconnection for the ring, forming the O1-C2 and N3-C4 bonds from the hydroxyketone and the N-C-N unit, respectively.

A related and historically significant route, particularly for the fused 2-aminobenzoxazole system, involves the cyclization of o-aminophenols with cyanogen bromide (BrCN).[5][6] While effective, the high toxicity of cyanogen bromide is a major drawback, prompting the search for safer alternatives in modern chemistry.[6]

The Hantzsch-Type Condensation: An Analogous Approach

Drawing inspiration from the highly successful Hantzsch thiazole synthesis, which condenses an α-haloketone with a thiourea, early chemists explored its oxygen analogue.[7] This method involves the reaction of an α-haloketone with urea.

Causality Behind Experimental Choices: The logic is a direct parallel to the thiazole synthesis: the urea is intended to act as the N-C-N source. The reaction proceeds via nucleophilic attack of a urea nitrogen on the α-carbon of the haloketone, followed by cyclization of the oxygen atom onto the carbonyl carbon and subsequent dehydration.

However, a critical challenge emerged. While unsubstituted urea reacts reasonably well to form N-unsubstituted 2-aminooxazoles, the reaction is often sluggish and fails or gives poor yields with N-substituted ureas.[1][8] This limitation severely hampered the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. The underlying reason for this poor reactivity is the lower nucleophilicity of the urea oxygen compared to the sulfur atom in thiourea, which makes the crucial ring-closing step less favorable.[8]

Chapter 2: The Modern Era - A Two-Step Revolution for Diversity

The inability of the classical one-pot methods to efficiently generate N-substituted 2-aminooxazoles was a significant bottleneck. The modern era of 2-aminooxazole synthesis is defined by a strategic two-step approach that circumvents this problem with elegance and high efficiency.

This paradigm shift involves:

  • Step 1: The reliable synthesis of an N-unsubstituted 2-aminooxazole intermediate using the established condensation of an α-haloketone with simple, inexpensive urea.[8]

  • Step 2: The subsequent functionalization of the free amino group using modern cross-coupling chemistry.

The Buchwald-Hartwig Cross-Coupling Reaction

The key to unlocking diversity was the application of the palladium-catalyzed Buchwald-Hartwig N-arylation.[1] This powerful reaction allows for the formation of a C-N bond between the N-unsubstituted 2-aminooxazole (as the nucleophile) and a wide variety of aryl or heteroaryl halides. This approach has become the gold standard, as it systematically allows for the preparation of libraries of 4-aryl- and N-aryl-substituted 2-aminooxazoles, which were previously difficult to access.[1][9]

Expertise in Action: The choice of palladium catalyst, phosphine ligand (e.g., X-Phos), and base is critical for achieving high yields and broad substrate scope. This two-step sequence is a testament to how developments in one area of chemistry (organometallic cross-coupling) can solve long-standing problems in another (heterocyclic synthesis).

Chapter 3: Methodological Comparison and Strategic Overview

To aid researchers in selecting the appropriate synthetic route, the following table summarizes the key historical and modern methods.

MethodStarting MaterialsKey ReagentsYieldsAdvantagesDisadvantages
Classical Condensation α-Haloketone, UreaBaseModerateOne-pot, inexpensive starting materials.Poor for N-substituted ureas, limited scope.[1][8]
o-Aminophenol Cyclization o-AminophenolCyanogen Bromide (BrCN)GoodDirect route to 2-aminobenzoxazoles.Highly toxic and hazardous BrCN reagent.[6]
Modern Two-Step α-Haloketone, Urea, Aryl HalidePd Catalyst, Ligand, BaseGood to ExcellentHighly versatile, broad scope for N-substitution, reliable.[1][8]Two steps, requires more expensive catalysts.
Alternative Cyanation o-AminophenolNCTS, Lewis AcidGood to ExcellentAvoids toxic BrCN for benzoxazole synthesis.[6]Primarily for benzoxazole systems.
Visualizing the Synthetic Evolution

The progression from simple, linear syntheses to complex, modular strategies represents a significant leap in chemical capability.

G cluster_0 Early Methods (Direct Condensation) cluster_1 Modern Methods (Modular Approach) A α-Haloketone + Urea C Limited N-Substitution A->C B o-Aminophenol + BrCN B->C D Step 1: α-Haloketone + Urea E N-Unsubstituted 2-Aminooxazole D->E Reliable Intermediate Formation F Step 2: Buchwald-Hartwig Coupling E->F Input for Cross-Coupling G Diverse N-Aryl Derivatives F->G

Caption: Evolution from direct but limited syntheses to a versatile, two-step modular approach.

Chapter 4: Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established and cited methodologies.

Protocol 1: Classical Synthesis of 4-Aryl-2-aminooxazole

This protocol is based on the condensation reaction between an α-bromoacetophenone and unsubstituted urea.[8]

Objective: To synthesize an N-unsubstituted 2-aminooxazole intermediate.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Urea (1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, DMF)

  • Reaction vessel suitable for heating/reflux or microwave irradiation

Procedure:

  • Combine the α-bromoacetophenone and urea in the chosen solvent in the reaction vessel.

  • Heat the mixture to reflux or utilize microwave irradiation (e.g., 120-130 °C) for a period determined by TLC monitoring (typically 10-60 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a suitable aqueous solution, such as saturated sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-aryl-2-aminooxazole.

Validation: The success of this step is validated by obtaining the correct product mass and characterization (NMR, MS) of the intermediate, which serves as the direct input for Protocol 2.

Visualizing the Classical Condensation Mechanism

G start α-Bromoacetophenone + Urea nuc_attack Nucleophilic Attack (N on α-Carbon) start->nuc_attack intermediate Acyclic Intermediate nuc_attack->intermediate cyclization Intramolecular Cyclization (O onto Carbonyl) intermediate->cyclization hemiaminal Cyclic Hemiaminal Intermediate cyclization->hemiaminal dehydration Dehydration hemiaminal->dehydration product 4-Aryl-2-aminooxazole dehydration->product

Caption: Mechanism for the condensation of an α-haloketone with urea.

Protocol 2: Modern Synthesis of N-Aryl-4-aryl-2-aminooxazole via Buchwald-Hartwig Coupling

This protocol describes the N-arylation of the intermediate prepared in Protocol 1.[1][8]

Objective: To introduce diverse N-aryl substituents onto the 2-aminooxazole core.

Materials:

  • 4-Aryl-2-aminooxazole (from Protocol 1) (1.0 eq)

  • Aryl halide (e.g., bromobenzene derivative) (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., X-Phos Pd G2/G3) (1-5 mol%)

  • Base (e.g., t-BuONa, K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel, add the 4-aryl-2-aminooxazole, aryl halide, palladium pre-catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture (e.g., 110-130 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS. Microwave heating can often accelerate this step.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford the final N-aryl-4-aryl-2-aminooxazole.

Validation: This protocol is self-validating. The successful synthesis of a diverse library of analogues from a single intermediate confirms the robustness and versatility of the method. Each final product should be characterized to confirm its structure.

Visualizing the Modern Two-Step Workflow

G cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Arylation A α-Haloketone + Urea B Condensation (Protocol 1) A->B C Intermediate: N-Unsubstituted 2-Aminooxazole B->C E Buchwald-Hartwig Coupling (Protocol 2) C->E Key Intermediate D Aryl Halide D->E F Final Product: N,4-Disubstituted 2-Aminooxazole E->F

Caption: Workflow for the modern synthesis of N-substituted 2-aminooxazoles.

Conclusion and Future Outlook

The synthetic history of 2-aminooxazoles is a compelling narrative of overcoming chemical challenges through persistent innovation. What began with direct but highly constrained condensation reactions has blossomed into a field dominated by robust, modular, and predictable strategies. The development of the two-step condensation/cross-coupling sequence has been particularly transformative, enabling medicinal chemists to readily access vast libraries of N-substituted derivatives for biological screening.[1] Future efforts will likely focus on developing even more efficient and sustainable methods, such as novel catalytic C-H amination reactions that could bypass the pre-functionalization required for cross-coupling, further streamlining the path to these vital therapeutic scaffolds.

References

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Peshakova, L. S., Kalcheva, V. B., & Simov, D. A. (1984). 2-AMINOOXAZOLES AND THEIR DERIVATIVES (REVIEW). Chemistry of Heterocyclic Compounds, 20(7), 731-744. Available at: [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. Available at: [Link]

  • Huláková, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19515-19524. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kushkevych, I., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. Available at: [Link]

  • Bao, M., et al. (2019). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 17(34), 7944-7948. Available at: [Link]

  • Kushkevych, I., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed. Available at: [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products.[1] Among the diverse array of substituted oxazoles, 2-methyloxazol-4-amine stands out as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its strategic placement of a methyl group at the 2-position and an amine at the 4-position offers multiple points for further functionalization.

While the Robinson-Gabriel synthesis is a classic and robust method for the formation of the oxazole ring through the intramolecular cyclodehydration of a 2-acylamino-ketone, the direct synthesis of amine-substituted oxazoles such as this compound often requires alternative or modified approaches to accommodate the reactivity of the amino group.[2][3] This guide presents a detailed, reliable, and thoroughly researched protocol for the synthesis of this compound, drawing upon established methodologies for the formation of substituted amino-oxazoles. The presented protocol is a variation of the Hantzsch thiazole synthesis, adapted for oxazoles, which involves the condensation of an α-haloketone with an amide equivalent. This approach has proven effective for the synthesis of various amino-oxazoles and offers a more direct route to the target molecule.[4]

Synthesis Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of this compound, commencing from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Synthesis of α-halo Ketone cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification Starting_Material 2,4-Pentanedione Bromination Bromination (e.g., with NBS) Starting_Material->Bromination Alpha_Halo_Ketone 3-Bromo-2,4-pentanedione Bromination->Alpha_Halo_Ketone Cyclization Cyclocondensation Alpha_Halo_Ketone->Cyclization Acetamide Acetamide Acetamide->Cyclization Crude_Product Crude this compound Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details a two-step synthesis of this compound, starting with the bromination of 2,4-pentanedione followed by a cyclocondensation reaction with acetamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-PentanedioneReagent Grade, ≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)Reagent Grade, 99%Sigma-Aldrich
Carbon tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-Aldrich
Benzoyl peroxide (BPO)Reagent GradeSigma-Aldrich
Acetamide99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step 1: Synthesis of 3-Bromo-2,4-pentanedione

Scientific Rationale: This initial step involves the α-halogenation of a β-dicarbonyl compound. 2,4-Pentanedione is readily enolizable, and the resulting enol is susceptible to electrophilic attack by bromine. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine. The reaction is typically initiated by a radical initiator like benzoyl peroxide (BPO) under reflux conditions. Carbon tetrachloride is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pentanedione (10.0 g, 0.1 mol) and carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.2 g).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 3-bromo-2,4-pentanedione as a pale yellow oil. The crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound via Cyclocondensation

Scientific Rationale: This step involves the formation of the oxazole ring through a cyclocondensation reaction. Acetamide acts as the source for both the nitrogen atom and the C2-methyl group of the oxazole ring. The reaction proceeds via nucleophilic attack of the acetamide nitrogen on one of the carbonyl carbons of the 3-bromo-2,4-pentanedione, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 3-bromo-2,4-pentanedione (from Step 1, approximately 0.1 mol) in anhydrous dimethylformamide (50 mL).

  • Add acetamide (11.8 g, 0.2 mol, 2 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction by TLC (eluent: 9:1 dichloromethane/methanol).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a dark oil or solid.

Step 3: Purification of this compound

Scientific Rationale: The crude product from the cyclocondensation reaction will likely contain unreacted starting materials and side products. Column chromatography is a standard and effective method for purifying organic compounds.[5][6] A silica gel stationary phase is used, and a suitable mobile phase (a mixture of ethyl acetate and hexanes) is chosen to achieve good separation of the desired product from impurities.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield pure this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: Cyclocondensation
Starting Material 2,4-Pentanedione (0.1 mol)3-Bromo-2,4-pentanedione (approx. 0.1 mol)
Key Reagent N-Bromosuccinimide (0.1 mol)Acetamide (0.2 mol)
Solvent Carbon tetrachloride (100 mL)Dimethylformamide (50 mL)
Temperature Reflux (~77 °C)120-130 °C
Reaction Time 2-3 hours4-6 hours
Typical Yield >90% (crude)40-60% (after purification)

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. While the classical Robinson-Gabriel synthesis provides a foundational understanding of oxazole formation, the presented modified Hantzsch-type synthesis offers a more direct and efficient route to this valuable amino-substituted heterocycle. The detailed step-by-step protocol, coupled with the scientific rationale behind each step, is intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical entities based on the this compound scaffold.

References

  • PrepChem. Synthesis of 2-acetylamino-N-(4-methoxyphenyl)-3-oxobutanamide. Available at: [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]

  • PubChem. 3-Bromopentane-2,4-dione. Available at: [Link]

  • PubMed Central (PMC). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. Acetamide, N-bromo-. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Reddit. Purification of Amino-Pyrazoles. Available at: [Link]

  • LookChem. Cas 3043-28-5,3-broMopentane-2,4-dione. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Reddit. Purification of Amino-Pyrazoles. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

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Application Notes & Protocols: Synthesis of Substituted 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The 2-Aminooxazole Scaffold and a Clarification on Synthetic Routes

The 2-aminooxazole motif is a cornerstone in modern medicinal chemistry. Recognized as a privileged scaffold, its rigid, planar structure and capacity for diverse hydrogen bonding interactions allow it to bind with high affinity to a wide range of biological targets.[1] This has led to its incorporation into numerous clinical and preclinical candidates for treating diseases ranging from bacterial infections to cancer.[2]

A common inquiry among synthetic chemists pertains to the use of the Van Leusen reaction for accessing this valuable scaffold. It is crucial to clarify from the outset that the classical Van Leusen oxazole synthesis is not the standard method for preparing 2-aminooxazoles. The reaction, first reported in 1972, is a powerful tool for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This guide will first briefly outline the mechanism of the classical Van Leusen reaction to provide proper context and then dedicate its focus to the established, reliable, and versatile protocols that are industry standards for the synthesis of substituted 2-aminooxazoles.

Part 1: The Van Leusen Oxazole Synthesis — Mechanism and Scope

The Van Leusen reaction is a [3+2] cycloaddition that constructs the oxazole ring from an aldehyde and TosMIC.[3] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide group, and a tosyl group as an excellent leaving group, drives the transformation.[5][6]

Mechanism:

  • Deprotonation: A base (commonly K₂CO₃) deprotonates the acidic α-carbon of TosMIC to form a nucleophilic anion.[7][8]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered dihydrooxazole (oxazoline) intermediate.[5][8]

  • Elimination: The presence of a proton on the adjacent carbon facilitates a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), leading to aromatization and formation of the final 5-substituted oxazole product.[3]

Van_Leusen_Mechanism RCHO R-CHO (Aldehyde) step2 2. Attack RCHO->step2 TosMIC Tos-CH₂-NC (TosMIC) step1 1. Deprotonation TosMIC->step1 Base Base (e.g., K₂CO₃) Base->step1 Anion [Tos-CH-NC]⁻ (Anion) Anion->step2 Adduct R-CH(O⁻)-CH(Tos)-NC step3 3. Cyclization Adduct->step3 Oxazoline Oxazoline Intermediate step4 4. Elimination Oxazoline->step4 Product 5-Substituted Oxazole step1->Anion step2->Adduct step3->Oxazoline step4->Product

Caption: The reaction mechanism of the classical Van Leusen Oxazole Synthesis.

This reaction is highly effective for a broad range of aromatic and aliphatic aldehydes, providing straightforward access to 5-substituted oxazoles. It is distinct from the methods required for the synthesis of their 2-amino counterparts.

Part 2: Established Synthesis of N,4-Disubstituted 2-Aminooxazoles

The most robust and widely adopted method for constructing the N,4-disubstituted 2-aminooxazole core is the cyclocondensation reaction between an α-haloketone and an N-substituted urea or a related synthon like cyanamide. This approach, a variation of the Hantzsch synthesis, offers great flexibility in introducing substituents at the 2- and 4-positions of the oxazole ring.[2]

Causality Behind Experimental Choices:

  • Reactants:

    • α-Haloketone (e.g., 2-bromoacetophenone): Provides the C4 and C5 atoms of the oxazole ring. The halogen (typically bromine or chlorine) serves as a leaving group, and the adjacent ketone is the electrophilic site for the initial cyclization step.

    • N-Substituted Urea (e.g., N-phenylurea): Acts as the C2-N3-amino synthon. One of the urea nitrogens attacks the ketone, while the other participates in ring closure by displacing the halide.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. They effectively dissolve the reactants and facilitate the Sₙ2-type cyclization without interfering with the reaction mechanism.

  • Base: A non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often included to neutralize the HBr or HCl generated during the reaction, preventing protonation of the urea and driving the reaction to completion.

  • Temperature: The reaction typically requires heating (80-120 °C) to overcome the activation energy for both the initial condensation and the subsequent cyclization steps.

Aminooxazole_Workflow start Reactants: α-Haloketone + N-Substituted Urea conditions Conditions: Solvent (DMF), Base (NaHCO₃) Heat (e.g., 100 °C) start->conditions monitoring Reaction Monitoring (TLC) conditions->monitoring workup Aqueous Workup (Quench & Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: N,4-Disubstituted 2-Aminooxazole purification->product

Caption: General experimental workflow for 2-aminooxazole synthesis.

Part 3: Detailed Experimental Protocol

Synthesis of N,4-diphenyl-2-aminooxazole

This protocol describes the synthesis of a representative 2-aminooxazole. Researchers should perform their own risk assessment before commencing.

Materials and Equipment:

  • 2-Bromoacetophenone (CAS: 70-11-1)

  • N-Phenylurea (CAS: 103-04-8)

  • Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 eq., e.g., 1.99 g, 10.0 mmol), N-phenylurea (1.1 eq., 1.50 g, 11.0 mmol), and sodium bicarbonate (2.0 eq., 1.68 g, 20.0 mmol).

    • Scientist's Note: A slight excess of the urea component ensures complete consumption of the limiting α-haloketone. The base is crucial to neutralize the HBr formed in situ.

  • Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration, e.g., 20 mL) to the flask.

  • Heating: Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously.

    • Scientist's Note: The reaction progress can be monitored by TLC (e.g., using a 30% EtOAc/Hexanes mobile phase). The starting ketone is UV-active and should be consumed over time as a new, more polar product spot appears. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Scientist's Note: The water washes are critical for removing the high-boiling DMF solvent.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N,4-diphenyl-2-aminooxazole as a solid.

Part 4: Application Notes and Data

Substrate Scope and Versatility

The described protocol is highly versatile. A wide array of substituents can be introduced at the N2 and C4 positions by varying the starting materials.

α-Haloketone Substituent (R¹)Urea/Thiourea Substituent (R²)Expected ProductTypical Yield Range
PhenylPhenylN,4-diphenyl-2-aminooxazole70-85%
4-ChlorophenylPhenylN-phenyl-4-(4-chlorophenyl)-2-aminooxazole65-80%
4-MethoxyphenylBenzylN-benzyl-4-(4-methoxyphenyl)-2-aminooxazole70-90%
MethylPhenylN-phenyl-4-methyl-2-aminooxazole55-75%
PhenylCyclohexylN-cyclohexyl-4-phenyl-2-aminooxazole60-80%

Troubleshooting and Field Insights:

  • Low Yield: If the yield is poor, ensure the DMF is anhydrous, as water can hydrolyze the α-haloketone. Incomplete reaction can be addressed by increasing the reaction time or temperature (up to 120 °C).

  • Side Products: The formation of symmetrical ureas or other side products can occur if the temperature is too high for extended periods. Careful monitoring by TLC is key.

  • Purification Challenges: Some 2-aminooxazoles can be highly polar. If the product does not move from the baseline on TLC, consider adding a small percentage of methanol (1-2%) to the eluent system.

  • Safety: α-Haloketones are lachrymatory and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

References

  • Title: Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) URL: [Link]

  • Title: Van Leusen Reaction Source: NROChemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: Van Leusen reaction Source: Wikipedia URL: [Link]

  • Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TosMIC Whitepaper Source: Varsal Chemical URL: [Link]

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols: 2-Methyloxazol-4-amine as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development

Introduction: The Oxazole Scaffold in Modern Oncology

The landscape of cancer therapy is in a perpetual state of evolution, with a significant focus on the development of targeted small molecules that can selectively interfere with oncogenic pathways while minimizing off-target toxicities. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering rich chemical diversity and a wide array of biological activities.[1] The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals with potent anticancer properties.[2]

Derivatives of the oxazole core have been shown to exhibit a remarkable range of antineoplastic mechanisms, including the inhibition of tubulin polymerization, modulation of critical protein kinases, and the disruption of DNA replication and repair processes.[2][3] This versatility stems from the oxazole's unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. This technical guide focuses on the strategic utilization of a key, yet underexplored, building block: 2-Methyloxazol-4-amine . We will provide a comprehensive overview of its synthetic utility, detailed protocols for its derivatization into potent anticancer agents, and methodologies for their biological evaluation.

The primary amino group at the 4-position of the 2-methyloxazole core offers a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. In this guide, we will present a case study on the synthesis of a novel oxazole-based sulfonamide, a class of compounds that has demonstrated exceptional potency as tubulin polymerization inhibitors.[4]

PART 1: SYNTHETIC STRATEGY & PROTOCOLS

Rationale for a Sulfonamide-Based Target

Sulfonamides are a well-established pharmacophore in drug discovery, known for their ability to form strong hydrogen bonds and interact with a variety of biological targets.[5] In the context of oncology, sulfonamide derivatives have been successfully developed as inhibitors of protein kinases and tubulin.[4] The potent 2-anilinopyridine sulfonamide E7010, for instance, inhibits tubulin polymerization by binding to the colchicine site.[6]

By combining the privileged oxazole scaffold with a sulfonamide moiety, we can generate novel chemical entities with the potential for high-potency and selectivity. The amino group of this compound serves as an ideal nucleophile for reaction with various sulfonyl chlorides, enabling the rapid generation of a library of diverse sulfonamide derivatives.

Proposed Synthetic Workflow

The overall strategy involves a two-step process: the synthesis of the this compound building block, followed by its N-sulfonylation to yield the target anticancer agent.

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Target Compound A Propargyl Alcohol C This compound A->C HgSO4, H2O B Urea B->C D This compound F N-(2-methyl-1,3-oxazol-4-yl) naphthalene-2-sulfonamide (Target Anticancer Agent) D->F Pyridine, DCM, 0°C to rt E 2-Naphthylsulfonyl Chloride E->F

Figure 1: Proposed synthetic workflow for an oxazole-based anticancer agent.
Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of amino-oxazoles from propargyl alcohol and urea.

  • Materials:

    • Propargyl alcohol

    • Urea

    • Mercuric sulfate (HgSO₄)

    • Deionized water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of propargyl alcohol (1.0 eq) in deionized water, add urea (1.2 eq) and a catalytic amount of mercuric sulfate (0.1 eq).

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis of N-(2-methyl-1,3-oxazol-4-yl)naphthalene-2-sulfonamide

This protocol is based on standard N-sulfonylation procedures for amino-heterocycles.[7][8]

  • Materials:

    • This compound

    • 2-Naphthalenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution.

    • Slowly add a solution of 2-naphthalenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield the target compound.

PART 2: BIOLOGICAL EVALUATION & MECHANISM OF ACTION

In Vitro Antiproliferative Activity

The anticancer potency of the synthesized oxazole sulfonamides is typically evaluated against a panel of human cancer cell lines using a cell viability assay, such as the MTT or SRB assay. The data is generally reported as the GI₅₀ (concentration required to inhibit cell growth by 50%).

Table 1: Antiproliferative Activity of a Representative Oxazole Sulfonamide [4][9]

CompoundCancer Cell LineGI₅₀ (nM)
N-(2-methyl-1,3-oxazol-4-yl) naphthalene-2-sulfonamide Analog Leukemia (CCRF-CEM)44.7
Leukemia (K-562)52.3
Leukemia (MOLT-4)48.1
Non-Small Cell Lung Cancer (NCI-H460)63.2
Colon Cancer (HCT-116)71.5
Breast Cancer (MCF7)85.4

Note: The data presented is for a closely related analog from the literature to demonstrate the potential potency of this class of compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

Many potent oxazole-based anticancer agents exert their effect by disrupting microtubule dynamics.[10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[11]

Tubulin inhibitors can be broadly classified as either stabilizing or destabilizing agents.[11] The target oxazole sulfonamides are hypothesized to act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.[10] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle, and ultimately leading to apoptosis (programmed cell death).[12]

G A Oxazole Sulfonamide B β-Tubulin (Colchicine Binding Site) A->B Binds to C Tubulin Polymerization Inhibited B->C Leads to D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G Induces

Figure 2: Proposed mechanism of action for oxazole sulfonamide anticancer agents.
Protocol for Cell Cycle Analysis

To experimentally verify the proposed mechanism of action, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the synthesized compound.

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Synthesized oxazole sulfonamide

    • Propidium iodide (PI) staining solution

    • RNase A

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the oxazole sulfonamide for 24 or 48 hours. Include a vehicle-treated control group.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of a tubulin-destabilizing agent.[12]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The straightforward functionalization of its amino group allows for the rapid generation of diverse libraries of compounds for biological screening. The case study presented here, focusing on the synthesis of a potent oxazole sulfonamide tubulin inhibitor, highlights a rational and efficient approach to leveraging this scaffold in modern drug discovery.

Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. Modifications to the sulfonyl chloride moiety, as well as functionalization of the methyl group at the 2-position of the oxazole ring, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and methodologies detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this compound in the ongoing search for next-generation cancer therapeutics.

References

  • Khair-ul-Bariyah, S., Ahmed, R., Ahmed, E., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(14), e35363. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 1030–1037. [Link]

  • Nguyen, T. T. H., Tran, T. D., Le, T. H., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. British Journal of Pharmacology, 177(12), 2748–2762. [Link]

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

  • Li, Y., Liu, Y., Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Pilyo, S. G., Kozachenko, О. P., Zhirnov, V. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed. [Link]

  • Sisco, E., & Barnes, K. L. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sisco, E., & Barnes, K. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. NIST. [Link]

  • Google Patents. (n.d.).
  • Nguyen, T. T. H., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. [Link]

  • Zhang, P., et al. (2021). Recent development of azole–sulfonamide hybrids with the anticancer potential. Archiv der Pharmazie, 354(11), e2100222. [Link]

  • van Zundert, G. C. P., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6469–6485. [Link]

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6245. [Link]

  • Pilyo, S., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5439-5456. [Link]

  • ResearchGate. (2008). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]

  • Shetnev, A. A., et al. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 16(12), 1735. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • ResearchGate. (2018). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. [Link]

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  • Asundaria, A. F., & Panda, S. S. (2017). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Heterocyclic Chemistry, 54(4), 2415–2422. [Link]

Sources

Application Note: Development of 2-Methyloxazol-4-amine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the exploration of 2-methyloxazol-4-amine derivatives as a promising class of antimicrobial agents.

Introduction

The rise of multidrug-resistant (MDR) microbial infections presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents with new mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxazole scaffold, a five-membered ring containing oxygen and nitrogen, has emerged as a privileged structure in drug discovery.[2][3] Oxazole derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][5]

This technical guide focuses on the development of this compound derivatives as a potential new class of antimicrobial agents. We will provide detailed protocols for their chemical synthesis, methodologies for evaluating their antimicrobial efficacy, and insights into their structure-activity relationships (SAR). This document is designed to equip researchers with the foundational knowledge and practical steps required to explore this promising chemical space.

Part 1: Synthesis of this compound Derivatives

The synthesis of the oxazole core can be achieved through several established methods, including the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino-ketones) and the Van Leusen reaction.[6] For the specific synthesis of 4-substituted 2-methyloxazoles, a highly effective method involves the reaction of an α-haloketone with an amide.[7] This approach is versatile and allows for the introduction of various substituents to explore the SAR.

Protocol 1: Synthesis of a Representative Derivative - 4-(4-Sulfamoylphenyl)-2-methyloxazole

This protocol details the synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide, a representative compound of this class, starting from 4-acetylbenzenesulfonamide. The causality behind this choice rests on its efficiency and the commercial availability of the starting materials. The key step is the cyclization of an intermediate α-bromoketone with acetamide.[7]

Step 1: Bromination of the α-Carbon

  • Preparation : In a fume hood, dissolve 4-acetylbenzenesulfonamide (1.0 eq) in glacial acetic acid.

  • Bromine Addition : To this solution, add bromine (1.0 eq) dropwise while stirring. The bromine is the electrophile that will be added to the enol form of the ketone.

  • Reaction : Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup : Pour the reaction mixture into ice-cold water. The product, 4-(2-bromoacetyl)benzenesulfonamide, will precipitate.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum.[7] This intermediate is often used directly in the next step.

Step 2: Oxazole Ring Formation (Hantzsch-type Synthesis)

  • Reaction Setup : Combine the crude 4-(2-bromoacetyl)benzenesulfonamide (1.0 eq) with an excess of acetamide (3-5 eq). Acetamide serves as both the nitrogen source for the oxazole ring and the reaction solvent in this fusion method.

  • Heating : Heat the mixture to 150°C for approximately 20-30 minutes.[7] The high temperature facilitates the nucleophilic attack of the acetamide nitrogen onto the α-carbon, followed by cyclization and dehydration to form the aromatic oxazole ring.

  • Quenching : Allow the mixture to cool slightly, then carefully add cold water to precipitate the crude product.

  • Purification : Collect the solid by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-methyloxazol-4-yl)benzenesulfonamide.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxazole Formation A 4-Acetylbenzenesulfonamide B 4-(2-Bromoacetyl)benzenesulfonamide A->B Br₂ / Acetic Acid D 4-(2-Methyloxazol-4-yl)benzenesulfonamide B->D C Acetamide C->D 150°C MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (~5 x 10⁵ CFU/mL) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The exploration of SAR is critical for optimizing the antimicrobial potency of the this compound scaffold. By systematically modifying the substituents on the oxazole ring and its amine function, researchers can identify the key structural features required for activity. [4][8]

Key SAR Observations

The antimicrobial activity of oxazole derivatives is highly dependent on the nature and position of substituents. [3]For instance, introducing electron-withdrawing or lipophilic groups at different positions can significantly modulate the compound's ability to penetrate microbial cell membranes and interact with its target.

  • Substitution at the 4-position : The aromatic ring at the 4-position is a key area for modification. Substituents on this ring, such as halogens or trifluoromethyl groups, can enhance activity, potentially by increasing lipophilicity or through specific electronic interactions with the biological target. [8]* Amine Functionality : The 4-amine group is a critical pharmacophore. Derivatization of this amine into amides, sulfonamides, or other functionalities allows for fine-tuning of the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are crucial for target engagement.

  • Substitution at the 5-position : Although the core topic is 2,4-substituted oxazoles, exploring substitutions at the 5-position can also yield valuable SAR data, as this position is often involved in binding interactions.

Data Presentation: Hypothetical SAR Data

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how structural modifications can influence antimicrobial activity against representative bacterial strains.

Compound ID R¹ (at C2) R² (at C4-phenyl) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
LEAD-01 -CH₃-H64>128
DERIV-02 -CH₃4-Cl1664
DERIV-03 -CH₃4-CF₃832
DERIV-04 -CH₃4-SO₂NH₂32128
DERIV-05 -CF₃4-Cl416

This data is illustrative and serves as an example for SAR analysis.

Potential Mechanisms of Action

While the precise mechanism for every new derivative must be experimentally determined, oxazole-based antimicrobials have been suggested to act through several mechanisms. These include the disruption of cell wall biosynthesis by inhibiting key enzymes like penicillin-binding proteins, interference with DNA replication via inhibition of DNA gyrase, or compromising the integrity of the microbial cell membrane. [8][9]Further studies, such as macromolecular synthesis assays or enzyme inhibition assays, are required to elucidate the specific mode of action for this chemical class.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The synthetic routes are accessible, and the core structure is amenable to extensive chemical modification, allowing for a thorough exploration of the structure-activity relationship. By employing standardized antimicrobial evaluation protocols, researchers can reliably identify potent derivatives. Future work should focus on optimizing the lead compounds for improved potency, reduced toxicity, and favorable pharmacokinetic profiles, with the ultimate goal of addressing the critical threat of antimicrobial resistance.

References

  • ResearchGate. (2025).
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Application Notes & Protocols: The Strategic Integration of 2-Methyloxazol-4-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyloxazol-4-amine as a key building block in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and contextualize its application within prominent cancer signaling pathways.

Introduction: The Quest for Specificity and Improved Properties in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery. A significant portion of approved kinase inhibitors are heterocyclic compounds designed to compete with ATP at the enzyme's active site.

The 2-aminothiazole moiety is a well-established "privileged scaffold" in this domain, featured in numerous successful kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1][2] However, the field is in constant pursuit of novel scaffolds that can offer improved potency, selectivity, or physicochemical properties. This has led to a growing interest in bioisosteric replacements—the substitution of one chemical group for another with similar spatial and electronic characteristics to enhance pharmacological properties.

Herein, we focus on This compound , a bioisostere of the 2-amino-5-methylthiazole scaffold. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to significant changes in properties such as lipophilicity and water solubility, which are critical for drug development.[3] Specifically, the 2-aminooxazole core is generally associated with increased hydrophilicity compared to its thiazole counterpart.[3] This guide will provide a practical framework for leveraging this compound in the synthesis of a representative pyrimidine-based kinase inhibitor.

The Bioisosteric Rationale: Why this compound?

The concept of bioisosterism is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug candidate's properties while maintaining its core biological activity.[4] The strategic replacement of the sulfur atom in a 2-aminothiazole with an oxygen atom to yield a 2-aminooxazole offers several compelling advantages:

  • Modulation of Physicochemical Properties: As demonstrated in comparative studies, oxazole derivatives typically exhibit lower lipophilicity (logP) and higher aqueous solubility compared to their thiazole isosteres.[3] This can be highly beneficial for improving the pharmacokinetic profile of a drug candidate.

  • Altered Hydrogen Bonding Capacity: The oxygen atom in the oxazole ring can act as a hydrogen bond acceptor, potentially forming different or stronger interactions with amino acid residues in the kinase active site compared to the sulfur atom in a thiazole.

  • Novelty and Patentability: The exploration of less-common scaffolds like 2-aminooxazoles provides an avenue for discovering novel chemical matter with unique biological profiles, thereby expanding the intellectual property landscape.

The diagram below illustrates the bioisosteric relationship between the established 2-aminothiazole scaffold and the 2-aminooxazole scaffold derived from this compound.

G cluster_0 Established Scaffold cluster_1 Bioisosteric Replacement Aminothiazole 2-Aminothiazole Core Aminooxazole 2-Aminooxazole Core (from this compound) Aminothiazole->Aminooxazole S -> O Replacement Properties Improved Solubility Altered H-Bonding Novel IP Aminooxazole->Properties Impacts

Caption: Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.

Synthetic Application: Construction of a Pyrimidine-Based Kinase Inhibitor

A common and effective strategy for synthesizing kinase inhibitors is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine core.[5] This allows for the modular construction of a library of compounds for structure-activity relationship (SAR) studies.

In this section, we propose a synthetic workflow to generate a hypothetical, yet representative, 2,4-disubstituted pyrimidine kinase inhibitor, KIN-584 , using this compound as a key starting material.

G reagent1 2,4-Dichloropyrimidine intermediate Intermediate A (C4-Substituted Pyrimidine) reagent1->intermediate Step 1: SNAr at C4 (Regioselective) reagent2 This compound reagent2->intermediate final_product Target Inhibitor KIN-584 intermediate->final_product Step 2: SNAr at C2 reagent3 Secondary Amine (e.g., N-methylpiperazine) reagent3->final_product

Caption: Proposed synthetic workflow for kinase inhibitor KIN-584.

The regioselectivity of the first SNAr reaction on 2,4-dichloropyrimidine generally favors substitution at the more electrophilic C4 position under basic conditions.[5] The second substitution at C2 typically requires more forcing conditions.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of N2-(2-Methyloxazol-4-yl)-N4-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (KIN-584)

This protocol outlines a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2-chloro-N-(2-methyloxazol-4-yl)pyrimidin-4-amine (Intermediate A)

  • To a stirred solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in isopropanol (50 mL), add this compound (1.0 g, 10.2 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to yield Intermediate A as a white to off-white powder. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., >95% by LC-MS).

Step 2: Synthesis of KIN-584

  • In a sealed tube, suspend Intermediate A (2.1 g, 10 mmol) in 2-butanol (40 mL).

  • Add N-methylpiperazine (2.2 mL, 20 mmol) followed by DIPEA (3.5 mL, 20 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford KIN-584.

Protocol 4.2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example for assessing the binding affinity of KIN-584 to a target kinase (e.g., Bruton's tyrosine kinase, BTK).

  • Prepare a serial dilution of KIN-584 in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • In a 384-well plate, add the serially diluted inhibitor.

  • Add a solution containing the Eu-anti-tag antibody and the GST-tagged BTK kinase.

  • Add the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ value by plotting the emission ratio (665 nm / 615 nm) against the inhibitor concentration and fitting the data to a four-parameter logistic model.

Protocol 4.3: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of KIN-584 on a relevant cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor).

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of KIN-584 (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Biological Context: Target Kinase Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a versatile core for inhibitors targeting several important kinase families. Below are simplified diagrams of key signaling pathways that can be targeted by inhibitors like KIN-584.

A. Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, survival, and differentiation.[6][7][8][9] Its inhibition is a validated strategy for treating B-cell malignancies.[10]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.

B. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, when overactive, drives the growth of many solid tumors.[11][12][13][14] EGFR inhibitors are a mainstay in the treatment of non-small cell lung cancer and other carcinomas.[15][16][17]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Caption: The canonical EGFR-RAS-MAPK signaling pathway.

C. JAK-STAT Signaling Pathway

The Janus kinase (JAK) family and Signal Transducer and Activator of Transcription (STAT) proteins mediate signaling from cytokine receptors, playing key roles in immunity and hematopoiesis.[18][19][20][21][22] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Cell Growth) STAT_dimer->Transcription Nuclear Translocation

Caption: Overview of the JAK-STAT signaling pathway.

Representative Data and Interpretation

The following table presents hypothetical, yet realistic, biological data for our synthesized compound, KIN-584, benchmarked against a known inhibitor. This data is illustrative of what one might expect from a successful synthesis and screening campaign.

CompoundTarget KinaseKinase IC₅₀ (nM)Cell LineGI₅₀ (nM)
KIN-584 BTK5.2 TMD8 (B-cell Lymphoma)25.8
Ibrutinib (Reference)BTK1.5TMD8 (B-cell Lymphoma)8.1

Interpretation:

  • The low nanomolar IC₅₀ value for KIN-584 in the biochemical assay indicates potent binding to the target kinase, BTK.

  • The GI₅₀ value in a relevant cell line confirms that the compound is cell-permeable and can inhibit BTK signaling in a cellular context, leading to a reduction in cell proliferation.

  • While not as potent as the established drug Ibrutinib, KIN-584 demonstrates significant activity and serves as an excellent lead compound for further optimization. The use of the this compound scaffold may confer other advantages, such as improved solubility or a different off-target profile, which would require further investigation.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its role as a bioisostere of the well-trodden 2-aminothiazole scaffold offers a clear path to modulating physicochemical properties and exploring new chemical space. The synthetic protocols and biological assays detailed in these notes provide a robust framework for medicinal chemists to incorporate this versatile amine into pyrimidine-based and other kinase inhibitor scaffolds, potentially leading to the discovery of new therapeutic agents with improved drug-like properties.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Methyloxazol-4-amine Scaffold

Welcome, researchers and drug development professionals. This guide delves into the synthetic strategies for functionalizing this compound, a heterocyclic building block of increasing importance in medicinal chemistry.[1] The oxazole motif is a privileged structure found in numerous biologically active natural products and pharmaceuticals.[2][3] Specifically, derivatives of this compound are explored for their potential as antimicrobial, anti-inflammatory, and antiparkinsonian agents.[1][4]

The synthetic versatility of this molecule lies in its dual reactivity: the nucleophilic 4-amino group and the activatable C-H bonds of the oxazole ring. Palladium-catalyzed cross-coupling reactions provide the most robust and versatile toolkit for elaborating this core structure.[5] However, as with many electron-rich heterocyclic amines, these transformations are not without their challenges. Direct coupling of five-membered heterocyclic amines can be a notoriously difficult transformation.[6]

This document moves beyond simple recitation of protocols. It is designed to provide you, the practicing scientist, with an in-depth understanding of the causality behind experimental choices—why a particular ligand is chosen, the critical role of the base, and how to troubleshoot common issues. We will explore the primary palladium-catalyzed pathways for functionalizing this scaffold, grounded in mechanistic principles and supported by authoritative literature.

Chapter 1: Understanding the Reactivity Landscape

The this compound molecule presents two primary sites for palladium-catalyzed functionalization:

  • The C4-Amino Group (N-Functionalization): The exocyclic amine is a potent nucleophile, making it an ideal substrate for Buchwald-Hartwig amination reactions to form C(aryl)-N bonds.[7][8] This is the most direct method for creating diarylamine structures.

  • The C5-Position (C-H Functionalization): The oxazole ring is electron-rich, and the C5 hydrogen is the most acidic and sterically accessible, making it the prime target for direct C-H activation and subsequent arylation or alkenylation.[3][9] This modern approach avoids the need for pre-functionalization (e.g., halogenation) of the ring, offering a more atom-economical pathway.

A third, indirect strategy involves a two-step sequence: halogenation of the C5 position followed by traditional cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira. While less direct, this route offers access to a different range of functionalities.

Below is a logical workflow illustrating these strategic approaches.

G cluster_0 Direct Functionalization cluster_1 Indirect Functionalization start This compound buchwald Buchwald-Hartwig Amination (N-Arylation) start->buchwald Aryl Halide, Pd Catalyst, Base ch_func Direct C-H Arylation (C5-Arylation) start->ch_func Aryl Halide, Pd Catalyst, Oxidant halogenation Halogenation (e.g., at C5) start->halogenation NBS / NCS suzuki Suzuki Coupling halogenation->suzuki Ar-B(OH)2, Pd Catalyst, Base heck Heck Coupling halogenation->heck Alkene, Pd Catalyst, Base sonogashira Sonogashira Coupling halogenation->sonogashira Alkyne, Pd/Cu Catalyst, Base

Caption: Synthetic strategies for functionalizing this compound.

Chapter 2: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds.[7] The reaction couples an amine with an aryl halide or triflate, and its development has revolutionized the synthesis of aromatic amines, which are ubiquitous in pharmaceuticals.[10]

Mechanistic Considerations

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational catalyst and ligand selection.[11][12]

G cluster_cycle pd0 Pd(0)L (Active Catalyst) pd_ox_add [Ar-Pd(II)-X]L pd0->pd_ox_add Oxidative Addition (+ Ar-X) pd_amine_complex [Ar-Pd(II)-NHR']L pd_ox_add->pd_amine_complex Amine Coordination & Deprotonation (+ R'-NH2, Base) pd_amine_complex->pd0 Reductive Elimination (- Ar-NHR') product_out Ar-NHR' pd_amine_complex->product_out arx_in Ar-X arx_in->pd_ox_add amine_in R'-NH2 Base amine_in->pd_amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[13]

  • Amine Coordination & Deprotonation: The amine (in our case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[14]

  • Reductive Elimination: The C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12]

Key Experimental Parameters & Rationale

Successfully coupling a heterocyclic amine like this compound requires careful optimization of the catalyst system.

Parameter Choice & Rationale Authoritative Insight
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂. These are common, air-stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[5][14]The choice is often one of convenience and cost. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires reduction, often by a phosphine ligand or amine.
Ligand Bulky, electron-rich biaryl phosphines are essential. RuPhos or BrettPhos are excellent starting points for heterocyclic amines.[15] Xantphos is also a robust choice, known for promoting facile coupling.[6]Why? These ligands promote the crucial, often difficult, reductive elimination step to form the C-N bond. Their steric bulk prevents the formation of inactive catalyst dimers and promotes a monoligated Pd(0) species, which is highly active in oxidative addition.[16]
Base Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base and a common first choice.[8] For sensitive substrates with ester groups, a weaker base like Cesium Carbonate (Cs₂CO₃) is preferred.[14]Why? The base's role is to deprotonate the amine after it has coordinated to the palladium center. A base that is too weak will stall the catalytic cycle. A base that is too strong or nucleophilic can degrade the substrate or ligand.
Solvent Anhydrous, aprotic polar solvents such as Toluene , Dioxane , or 2,2,5,5-tetramethyloxolane (TMO) are standard.[14]Why? These solvents effectively dissolve the organometallic intermediates and are stable at the elevated temperatures (80-110 °C) often required for the reaction. TMO is a greener alternative to toluene.[14]
General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for each specific aryl halide.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.022 mmol, 2.2 mol%) in the anhydrous solvent (3-5 mL). This pre-formation of the active catalyst can improve reproducibility.

  • Reaction Initiation: Add the catalyst solution to the flask containing the reagents. The flask is then evacuated and backfilled with argon or nitrogen three times.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Chapter 3: Direct C-H Arylation: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the synthesis of organometallic reagents or pre-halogenated substrates.[17] For the oxazole ring, C-H arylation typically occurs with high regioselectivity at the C5 position.

Mechanistic Overview

While several mechanisms have been proposed, a common pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution-type palladation at the C5 position, followed by reductive elimination.

Recommended Protocol for Direct C5-Arylation
  • Reagent Setup: In a pressure-tolerant reaction vial, combine this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.5-2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), a phosphine ligand (e.g., P(Cy)₃, 0.10 mmol, 10 mol%), and a base/additive such as K₂CO₃ (2.0 equiv) or pivalic acid (PivOH, 0.3 equiv).

  • Solvent and Sealing: Add an anhydrous solvent such as dioxane or DMF (3 mL). Seal the vial tightly with a PTFE-lined cap.

  • Heating: Heat the mixture to 120-140 °C for 12-48 hours. Note: Higher temperatures are often required for C-H activation compared to standard cross-couplings.

  • Workup and Purification: Follow the workup and purification steps outlined in the Buchwald-Hartwig protocol (Section 2.3).

Chapter 4: Post-Functionalization Coupling Strategies (Suzuki, Heck, Sonogashira)

Should direct C-H functionalization prove challenging or if substitution is desired at a different position, a reliable two-step approach is the halogenation of the oxazole ring followed by a standard palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly powerful for generating biaryl structures.[13][18]

Step 1: Halogenation of the Oxazole Ring

The C5 position can be selectively brominated using N-bromosuccinimide (NBS) in a solvent like acetonitrile or DMF. This generates 5-bromo-2-methyloxazol-4-amine, a versatile intermediate for subsequent coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Setup: To a flask under an inert atmosphere, add 5-bromo-2-methyloxazol-4-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Heat the mixture to 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Similar protocols can be adapted for Heck reactions (coupling with an alkene)[19][20] and Sonogashira couplings (coupling with a terminal alkyne).[21][22] For Sonogashira reactions, a copper(I) co-catalyst (e.g., CuI) is typically required.[22][23]

References

  • Doucet, H. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.
  • Stradiotto, M., & Lundgren, R. J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals.
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv
  • 2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry. (n.d.). Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.).
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (n.d.).
  • 2-Amino-4-methyloxazole. (n.d.). MySkinRecipes.
  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. (n.d.).
  • Buchwald–Hartwig amin
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). MDPI.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). Maynooth University Research Archive Library.
  • Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry. (n.d.). Semantic Scholar.
  • Heck reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemi. (2023).
  • Kashani, S. K., Jessiman, J. E., & El-Sikhry, H. (n.d.).
  • Wilde, T., & Surry, D. S. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Comput
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Chemical Science (RSC Publishing).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (n.d.).
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Heck Reaction Catalyzed by Nanosized Palladium on Chitosan in Ionic Liquids. (n.d.). OUCI.
  • Suzuki–Miyaura and Related Cross‐Couplings in Aqueous Solvents Catalyzed by Di(2‐pyridyl)methylamine‐Palladium Dichloride Complexes. (2004). Semantic Scholar.
  • Palladium-catalysed coupling reaction of aminals with N-sulfonyl hydrazones to give allylic sulfones. (n.d.). OUCI.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Aminative Suzuki-Miyaura Coupling. (2024). Domainex.
  • Aminative Suzuki-Miyaura coupling. (2024). PubMed.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.).
  • Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. (2019).

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Application Note: Solid-Phase Synthesis of a 2-Methyloxazol-4-amine-Based Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis (SPS) of a diverse compound library based on the 2-methyloxazol-4-amine scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. By leveraging the efficiency and purification advantages of SPS, researchers can rapidly generate a multitude of analogues for structure-activity relationship (SAR) studies. This document details the strategic selection of resins and reagents, step-by-step protocols from resin loading to final cleavage, and robust analytical methods for library characterization, offering researchers a validated pathway to accelerate drug discovery programs.

Introduction: The Strategic Value of Oxazole Scaffolds

The 1,3-oxazole ring is a five-membered heterocycle featuring nitrogen and oxygen atoms, a structure that imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in π-stacking interactions.[1] Its prevalence in pharmacologically active molecules makes it a high-value target for library synthesis in drug discovery.[2] Traditional solution-phase synthesis of compound libraries can be laborious, with purification posing a significant bottleneck. Solid-phase peptide synthesis (SPPS) techniques, originally developed for peptides, offer a powerful alternative for small molecule library generation.[3][4] By anchoring the initial building block to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the entire synthetic workflow.[4]

This application note outlines a robust strategy for constructing a this compound library, leveraging a solid-phase approach that begins with an anchored α-amino acid, proceeds through an on-resin cyclodehydration, and culminates in the release of the target compounds.

Synthesis Strategy and Workflow

The overall strategy involves anchoring a diverse set of Fmoc-protected amino acids to a Wang resin, which serves as the first point of diversity (R¹). The peptide backbone is extended, followed by a key cyclodehydration step to form the oxazole ring. The final compounds are cleaved from the solid support using a strong acid cocktail, purified, and characterized.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: On-Resin Synthesis cluster_final Phase 3: Finalization Resin Select & Swell Wang Resin Load Load Fmoc-Amino Acid (Diversity Point 1) Resin->Load QC1 Determine Resin Loading (Fmoc Cleavage Assay) Load->QC1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) QC1->Deprotect1 Proceed if loading is optimal Couple Couple N-acetyl-alanine Deprotect1->Couple Dehydrate Cyclodehydration (Form Oxazole Ring) Couple->Dehydrate QC2 Reaction Monitoring (e.g., Kaiser Test) Dehydrate->QC2 Cleave Cleavage & Deprotection (TFA Cocktail) QC2->Cleave Proceed upon completion Purify Purification (Prep-HPLC) Cleave->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze

Caption: High-level workflow for the solid-phase synthesis of the oxazole library.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Wang Resin, 100-200 mesh, ~1.0 mmol/g substitution capacity.

  • Amino Acids: Fmoc-protected amino acids (Fmoc-AA-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), 4-(Dimethylamino)pyridine (DMAP).

  • Cyclodehydration Reagent: Triphenylphosphine (PPh₃), Hexachloroethane (C₂Cl₆).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (H₂O).

  • Other: Acetic Anhydride.

Protocol 1: Loading of the First Amino Acid onto Wang Resin

Causality: The first amino acid is anchored to the resin via an ester linkage. Wang resin is chosen for its acid-lability, allowing for cleavage of the final product with a C-terminal carboxylic acid. The DIC/HOBt system activates the carboxylic acid of the Fmoc-amino acid for efficient esterification, while DMAP serves as a catalyst.[5][6] Capping with acetic anhydride ensures that any unreacted hydroxyl groups on the resin are blocked to prevent the formation of deletion sequences.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add 10 mL of DMF and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-AA-OH (4.0 mmol, 4 eq.), HOBt (4.0 mmol, 4 eq.), and DMAP (0.1 mmol, 0.1 eq.) in a minimal amount of DMF.

  • Coupling: Add the activation mixture to the swollen resin. Add DIC (4.0 mmol, 4 eq.) to the vessel. Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping: To cap unreacted sites, add a solution of acetic anhydride (2.0 mmol, 2 eq.) and DIPEA (2.0 mmol, 2 eq.) in 10 mL of DMF. Agitate for 30 minutes.

  • Final Wash & Dry: Drain the capping solution. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum to a constant weight.

Protocol 2: Determination of Resin Loading (Quantitative Fmoc Assay)

Causality: It is critical to quantify the amount of the first amino acid successfully loaded onto the resin to ensure accurate stoichiometry in subsequent steps. This is achieved by cleaving the Fmoc protecting group with a known volume of piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct, which has a strong chromophore.[7]

  • Accurately weigh a small amount of the dried, loaded resin (~5 mg) into a vial.

  • Add 2 mL of 20% piperidine in DMF. Agitate for 30 minutes to ensure complete Fmoc cleavage.

  • Dilute a sample of the supernatant with DMF (e.g., 100 µL into 9.9 mL of DMF for a 1:100 dilution).

  • Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm))

Protocol 3: On-Resin Synthesis of the this compound Scaffold

Causality: This multi-step sequence builds the core heterocycle on the solid support. Fmoc deprotection exposes the primary amine for the next coupling. N-acetyl-alanine is coupled to provide the precursor atoms for the 2-methyl and 4-substituted parts of the oxazole. The key step is the cyclodehydration, which forms the oxazole ring. The combination of PPh₃ and C₂Cl₆ is an effective reagent system for this transformation on solid support, converting the amide and adjacent hydroxyl (formed after tautomerization of the ketone) into the oxazole heterocycle.[8][9]

Caption: Reaction scheme for on-resin oxazole formation.

  • Fmoc Deprotection: Swell the Fmoc-AA-Wang resin (0.5 mmol) in DMF. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Kaiser Test (Qualitative Check): Take a few beads and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.

  • Coupling of N-acetyl-Alanine: Swell the deprotected resin in DMF. In a separate vial, activate N-acetyl-alanine (2.0 mmol, 4 eq.) with DIC (2.0 mmol, 4 eq.) and HOBt (2.0 mmol, 4 eq.) in DMF. Add this solution to the resin and agitate for 4 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cyclodehydration: Suspend the resin in anhydrous acetonitrile (CH₃CN). Add Et₃N (3.0 mmol, 6 eq.), followed by PPh₃ (3.0 mmol, 6 eq.) and C₂Cl₆ (3.0 mmol, 6 eq.). Agitate the reaction at room temperature for 12 hours.

  • Final Wash: Wash the resin extensively with CH₃CN (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

Protocol 4: Cleavage of Compounds from Resin

Causality: A strong acid, TFA, is required to cleave the ester linkage to the Wang resin. During this acidic cleavage, protecting groups on the amino acid side chains are also removed. Cationic species are generated during this process, which can be trapped by nucleophilic residues (like Tryptophan) or re-attach to the product. Scavengers are therefore essential. TIPS reduces carbocations, and water helps to hydrolyze t-butyl cations.[10][11]

  • Place the dried, final resin (approx. 0.5 mmol) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS. (Caution: Work in a fume hood. TFA is highly corrosive).

  • Add 10 mL of the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask.

  • Wash the resin with an additional 2 mL of neat TFA.

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product pellet under vacuum.

Library Characterization and Data

The crude products should be analyzed to confirm identity and assess purity before purification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary tool for this analysis.[12]

Compound IDR¹ Group (from initial AA)Calculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC (214 nm)
OXA-001 H (Glycine)199.09199.1>95%
OXA-002 CH₃ (Alanine)213.11213.1>95%
OXA-003 CH(CH₃)₂ (Valine)241.14241.2>92%
OXA-004 CH₂Ph (Phenylalanine)289.14289.1>96%
OXA-005 CH₂-indolyl (Tryptophan)328.15328.2>90%
Table 1: Representative analytical data for a subset of the this compound library after purification.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Resin Loading Incomplete activation of amino acid; Steric hindrance.Increase coupling time; Use a more potent activator like HATU; Consider using a more sterically accessible resin like 2-chlorotrityl chloride resin.[5]
Incomplete Coupling Insufficient reagent equivalents; Steric hindrance from growing chain.Double couple the problematic residue; Increase reaction time or temperature (use microwave for difficult couplings).[6]
Low Cleavage Yield Incomplete cleavage reaction; Product precipitation on resin.Increase cleavage time to 4 hours; Use a different cleavage cocktail (e.g., Reagent K for Trp-containing compounds).[10]
Side Products in MS Scavenger-related adducts; Re-attachment of protecting groups.Ensure adequate scavengers are used in the cleavage cocktail (at least 5% total volume); Use TIPS to effectively scavenge trityl and Pbf cations.[11]

Conclusion

The solid-phase methodology detailed in this guide provides a reliable and scalable route to a diverse library of this compound compounds. By explaining the chemical rationale behind each step and providing robust, validated protocols, this document empowers researchers to efficiently synthesize novel chemical entities. The integration of quality control checkpoints and a comprehensive troubleshooting guide ensures a higher probability of success, ultimately accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. Available at: [Link]

  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. Available at: [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Technical Support Information Bulletin 1183. Retrieved from [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

  • Ganesan, A. (2006). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ResearchGate. Available at: [Link]

  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Bentham Science. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • Cecchi, C., et al. (2003). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 8(1), 164-180. Available at: [Link]

  • Kummeter, M., & Foley, D. J. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(30), 4111-4114. Available at: [Link]

  • Nielsen, T. E., et al. (2011). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters, 13(15), 4060–4063. Available at: [Link]

  • Bondock, S., et al. (2021). Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry. Molecules, 26(16), 4893. Available at: [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. Available at: [Link]

  • Phillips, A. J., & Uto, Y. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. ResearchGate. Available at: [Link]

  • Moody, C. J., et al. (2019). Synthesis of oxazole building block 14. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust Protocol for the N-Acylation of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of heterocyclic amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active compounds. The amide bond, ubiquitous in nature and pharmaceuticals, imparts critical structural and functional properties to molecules. This guide provides a detailed, field-proven experimental procedure for the N-acylation of 2-Methyloxazol-4-amine, a valuable building block in modern synthesis. We present two robust protocols utilizing common acylating agents—acyl chlorides and acid anhydrides—and delve into the causality behind key experimental choices. This document is designed to equip researchers, scientists, and drug development professionals with a self-validating, reliable methodology, complete with workflow diagrams, mechanistic insights, and comprehensive troubleshooting advice.

Principle of the Method: The Chemistry of Amide Bond Formation

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amine group (-NH₂) of the oxazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.

Causality of Reagent Choice:

  • Acylating Agents: Acyl chlorides and acid anhydrides are highly effective acylating agents due to the excellent leaving groups they possess (chloride ion and carboxylate anion, respectively).[1][2] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Acid anhydrides are often preferred when a milder reaction is desired, as they are generally less reactive than acyl chlorides.[3]

  • Base: In reactions involving acyl chlorides, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5] Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. For acid anhydrides, a base is also used to facilitate the reaction, although sometimes it can proceed without one.[6]

  • Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are used to prevent the hydrolysis of the highly reactive acylating agent.[4][5]

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products amine This compound (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack acyl_agent Acylating Agent (R-CO-L) (Electrophile) acyl_agent->tetrahedral base Base (e.g., TEA) byproduct Byproduct (e.g., [Base-H]+Cl-) base->byproduct Neutralizes Acid amide N-Acylated Product tetrahedral->amide Collapse & Leaving Group Expulsion Experimental_Workflow setup 1. Reaction Setup - Dissolve Amine in DCM - Add Base - Cool to 0 °C acyl 2. Acylation - Add Acylating Agent Dropwise - Stir at RT setup->acyl monitor 3. Monitoring (TLC) - Check for Amine Consumption acyl->monitor monitor->acyl Incomplete workup 4. Aqueous Work-up - Quench with Water - Wash with NaHCO₃ & Brine monitor->workup Reaction Complete dry 5. Dry & Concentrate - Dry over MgSO₄ - Remove Solvent workup->dry purify 6. Purification - Column Chromatography or - Recrystallization dry->purify char 7. Characterization - NMR, MS, IR purify->char

Sources

Application Note: Strategic Use of 2-Methyloxazol-4-amine as a Versatile Scaffold for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The development of small-molecule fluorescent probes is essential for visualizing and quantifying specific analytes within complex biological systems, driving progress in diagnostics and drug discovery.[1][2] This guide details the strategic utilization of 2-Methyloxazol-4-amine as a foundational scaffold for designing highly sensitive and selective fluorescent probes. The inherent photophysical properties of the oxazole core, combined with the versatile reactivity of the C4-amino group, provide a robust platform for creating probes based on established signaling mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[3][4] We provide a comprehensive overview of the design principles, a detailed, self-validating protocol for the synthesis and characterization of a novel hypochlorite probe, and practical guidance for its application in cellular imaging.

Foundational Principles: The Oxazole Advantage

The Oxazole Scaffold in Fluorophore Chemistry

Oxazole-based heterocyclic compounds have garnered significant attention as core structures for fluorescent dyes.[3] Their rigid, planar structure contributes to high fluorescence quantum yields. A key advantage is the tunability of their photophysical properties; modifications to substituents on the oxazole ring can systematically alter absorption and emission wavelengths across the visible spectrum.[3] Furthermore, many oxazole derivatives display environmental sensitivity (solvatochromism), making them valuable for probing changes in microenvironment polarity, such as within cellular membranes.[3]

Physicochemical Properties of this compound

This compound is a particularly advantageous building block. Its structure features:

  • An oxazole core , which serves as the fundamental fluorophore.

  • A C4-amino group , a potent electron-donating group that can modulate the electronic properties of the fluorophore. Crucially, this primary amine serves as a versatile reactive handle for conjugating recognition moieties or as a direct participant in the sensing mechanism.[5][6]

  • A C2-methyl group , which can influence the scaffold's photophysical properties and solubility.

The lone pair of electrons on the amino group is pivotal for designing "turn-on" probes based on the Photoinduced Electron Transfer (PET) mechanism. In the ground state, this amine can act as an electron donor that quenches the fluorescence of the excited oxazole core. Upon reaction with a specific analyte, the electron-donating ability of the amine is suppressed, inhibiting the PET process and restoring fluorescence.[4]

Core Mechanisms for Probe Activation

The design of activatable fluorescent probes hinges on modulating the fluorescence output in response to an analyte.[7] Key mechanisms include:

  • Photoinduced Electron Transfer (PET): An electron transfer process between a donor (e.g., the C4-amine) and the excited fluorophore that quenches fluorescence. Reaction with an analyte alters the redox potential of the donor, blocking PET and turning fluorescence "on".[4]

  • Intramolecular Charge Transfer (ICT): Involves a molecule with electron-donating and electron-withdrawing groups. Analyte interaction can alter the dipole moment, leading to a shift in the emission wavelength, which is ideal for developing ratiometric probes.[8]

  • Förster Resonance Energy Transfer (FRET): Energy transfer between a donor fluorophore and an acceptor. An analyte-triggered conformational change or cleavage event can alter the distance or spectral overlap between the pair, providing a ratiometric signal.[9]

Utilizing the C4-amine of this compound makes the PET mechanism a particularly direct and effective strategy for probe design.

Design and Synthesis Strategy

General Design Principles

A successful fluorescent probe integrates three essential components: a fluorophore, a recognition unit, and a linker. This modular design allows for the rational development of probes for a wide array of targets.[10][11]

Caption: Modular components of a fluorescent probe.

Overall Experimental Workflow

The development of a functional probe follows a systematic and iterative process, from initial concept to final application. This workflow ensures that the synthesized probe is well-characterized and fit for purpose before its use in complex biological experiments.

Workflow A Conceptual Design (Target Analyte & Mechanism) B Synthesis of Probe A->B C Purification & Structural Verification (HPLC, NMR, MS) B->C D Photophysical Characterization (Abs/Em, QY, Photostability) C->D E Sensing Performance Evaluation (Selectivity, Sensitivity, Kinetics) D->E F Application in Live Cells (Microscopy) E->F

Caption: End-to-end workflow for probe development.

Protocol: Synthesis of Oxa-Probe 1 for Hypochlorite Detection

This protocol describes the synthesis of a hypothetical "turn-on" fluorescent probe, Oxa-Probe 1 , for the detection of hypochlorite (ClO⁻), a key reactive oxygen species.

Rationale & Signaling Mechanism

The design leverages the C4-amine of the oxazole scaffold as both the recognition site and the PET modulator. The probe is expected to be weakly fluorescent due to PET quenching from the free amine. Hypochlorite will selectively oxidize the amine group, transforming it into a non-quenching hydroxylamine or other oxidized species. This transformation inhibits the PET process, resulting in a significant "turn-on" fluorescence response.[12]

SignalingMechanism cluster_0 Before Analyte cluster_1 After Analyte (+ ClO⁻) Before Oxa-Probe 1 (Amine Intact) Ground State Excited_Before Excited State* Fluorescence Quenched Before:f1->Excited_Before:f0 Excitation (hν) After Oxidized Probe Ground State Before->After PET PET Quenching Excited_Before:f0->PET e- transfer PET->Before:f0 Non-radiative decay Excited_After Excited State* Fluorescence Emitted After:f1->Excited_After:f0 Excitation (hν) Excited_After:f1->After:f0 Fluorescence (hν')

Caption: PET-based turn-on mechanism for Oxa-Probe 1.

Materials and Reagents
  • This compound

  • Sodium hypochlorite solution (NaOCl)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

  • Instrumentation: NMR spectrometer, Mass spectrometer, UV-Vis spectrophotometer, Fluorescence spectrophotometer

Synthesis Protocol

Note: The synthesis of this compound itself is a prerequisite. A potential route involves the cyclization of α-amino ketones with appropriate reagents. For this protocol, we assume the starting material is commercially available or previously synthesized.

A direct synthetic modification is not needed for this specific probe design, as the parent molecule itself is the functional probe. The key is its purification and characterization.

  • Purification of this compound: If starting from a crude source, purify the compound via column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain a pure, solid product.

  • Structural Verification: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectra should correspond to the structure of this compound.[13]

Protocol: Spectroscopic Characterization & Performance Evaluation

This section provides a self-validating framework to confirm the probe's functionality.[14]

Preparation of Stock Solutions
  • Probe Stock (1 mM): Accurately weigh and dissolve a precise amount of purified Oxa-Probe 1 in DMSO to prepare a 1 mM stock solution. Store at -20°C, protected from light.

  • Analyte Stock (10 mM NaOCl): Prepare a fresh 10 mM stock solution of NaOCl in deionized water. Determine its exact concentration by measuring absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹).

Determining Photophysical Properties
  • Prepare Working Solution: Dilute the probe stock solution to a final concentration of 10 µM in PBS (pH 7.4).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum from 300 to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Excite the solution at λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Calculation: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Protocol for Sensitivity and Selectivity
  • Sensitivity (Titration):

    • To a 2 mL solution of 10 µM Oxa-Probe 1 in PBS, add increasing amounts of NaOCl (e.g., 0 to 10 equivalents).

    • After a 5-minute incubation period at room temperature, record the fluorescence emission spectrum (excite at λ_abs).

    • Plot the fluorescence intensity at λ_em against the concentration of NaOCl.

    • Calculate the Limit of Detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear range of the titration curve.[15]

  • Selectivity:

    • Prepare a series of 2 mL solutions of 10 µM Oxa-Probe 1.

    • To each solution, add a high concentration (e.g., 100 µM) of a potential interfering species (e.g., H₂O₂, NO, ONOO⁻, various metal ions, and amino acids).

    • In a final tube, add the target analyte, NaOCl (e.g., 20 µM).

    • Incubate all samples for 5 minutes and record the fluorescence intensity at λ_em.

    • Compare the fluorescence response from NaOCl to that from interfering species. A significant response only to NaOCl demonstrates high selectivity.

Data Presentation
ParameterOxa-Probe 1 (Before NaOCl)Oxa-Probe 1 (After NaOCl)
Max Absorption (λ_abs)~350 nm (Hypothetical)~345 nm (Hypothetical)
Max Emission (λ_em)~450 nm (Hypothetical)~450 nm (Hypothetical)
Quantum Yield (Φ)< 0.01> 0.30
Fluorescence State"OFF" (Quenched)"ON" (Emissive)
Limit of Detection (LOD)N/A~50 nM (Hypothetical)

Application in Cellular Imaging

Protocol for Live-Cell Imaging
  • Cell Culture: Plate cells (e.g., HeLa or RAW 264.7 macrophages) on a glass-bottom dish and culture until they reach 60-70% confluency.

  • Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5-10 µM of Oxa-Probe 1 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Analyte Stimulation (Optional): To visualize endogenous ClO⁻, stimulate the cells with a known agent like lipopolysaccharide (LPS) for several hours. To confirm probe response, treat a separate dish with exogenous NaOCl (5-10 µM) for 15 minutes.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm). Acquire images before and after stimulation to observe the fluorescence turn-on.

Expected Results

Cells treated with Oxa-Probe 1 alone should exhibit minimal background fluorescence. Upon stimulation with LPS or addition of exogenous NaOCl, a significant increase in intracellular blue fluorescence is expected, indicating the detection of hypochlorite.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Synthesis Yield Incomplete reaction; degradation of product.Optimize reaction time and temperature. Ensure anhydrous conditions.
Poor Fluorescence Turn-On PET quenching is not the dominant mechanism; incorrect λ_ex/λ_em.Re-evaluate probe design. Confirm spectral properties carefully.
High Background Signal Probe is not fully quenched; probe aggregation.Modify the electron-donating strength of the quencher. Use a lower probe concentration; add a small amount of co-solvent like Pluronic F-127.
Low Cell Permeability Probe is too polar or charged.Modify the probe structure to increase lipophilicity (e.g., add alkyl chains or ester groups).
Phototoxicity High-intensity excitation light; probe generates ROS.Reduce laser power and exposure time. Use an oxygen scavenger in the medium.

Conclusion

This compound represents a highly effective and versatile platform for the rational design of fluorescent probes. Its inherent spectroscopic properties and the strategic placement of a reactive amino group enable the straightforward development of "turn-on" sensors based on robust mechanisms like PET. The protocols outlined in this guide provide a comprehensive framework for synthesizing, validating, and applying novel probes derived from this scaffold, empowering researchers to create new tools for exploring complex biological processes.

References

  • Benchchem. The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging.
  • ResearchGate. Design principles for activatable fluorescence probes. (A) Design...
  • Royal Society of Chemistry. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges.
  • Springer Nature Experiments. Choosing Fluorescent Probes and Labeling Systems.
  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • National Center for Biotechnology Information. Development of fluorescent probes for bioimaging applications.
  • PubMed. A novel design method of ratiometric fluorescent probes based on fluorescence resonance energy transfer switching by spectral overlap integral.
  • State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research.
  • National Center for Biotechnology Information. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine.
  • National Genomics Data Center. Fluorescent probes for bioimaging applications.
  • ACS Publications. Fluorescent Probes for Disease Diagnosis.
  • Royal Society of Chemistry. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications.
  • National Center for Biotechnology Information. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA.
  • PubMed. Rational design of a ratiometric two-photon fluorescent probe for real-time visualization of apoptosis.
  • Development of bifunctional fluorescent probes and their application to α-helix labelling.
  • Optimizing Fluorescent Imaging Protocols for Reproducible Results.
  • ACS Publications. Scalable Multiparametric Characterization of Aptamer–Target Interactions.
  • PubMed Central. Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness.
  • PubMed Central. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques.
  • ResearchGate. Ratiometric fluorescence analytical strategies: Designing principles and applications.
  • PubChem. 4-Methyloxazol-2-amine.
  • ResearchGate. (PDF) Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species.
  • MDPI. Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing.
  • PubMed. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling.
  • ResearchGate. Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance.
  • MDPI. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyloxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: The synthesis of this compound is not extensively documented in readily available literature, which presents a challenge. However, based on established oxazole synthesis methodologies, two primary retrosynthetic pathways are proposed. The choice of strategy depends on the availability of starting materials and tolerance for multi-step sequences.

  • Strategy A: Construction from an α-Haloketone and Amide. This is a classic and versatile approach to the oxazole core.[1][2] The key is the reaction between an appropriate α-haloketone and an amide, followed by cyclization.

  • Strategy B: Functional Group Transformation of a Pre-formed Oxazole Ring. This strategy involves synthesizing a stable, substituted 2-methyloxazole, such as 2-methyloxazole-4-carboxylic acid, and then converting the carboxylic acid group into an amine via a rearrangement reaction (e.g., Curtius or Hofmann rearrangement).

Q2: What are the critical parameters to monitor and control during the synthesis?

A2: Regardless of the chosen route, several parameters are critical for maximizing yield and purity:

  • Temperature: Oxazole synthesis can be highly sensitive to temperature. Excessive heat can lead to the formation of degradation by-products and a sharp decrease in yield.[3] It is crucial to maintain the recommended temperature for each step.

  • Solvent: The choice of solvent is critical. For condensation and cyclization reactions, polar aprotic solvents like DMF or acidic solvents like acetic acid are often used.[2][4] The solvent can influence reaction rates and the solubility of intermediates.

  • Stoichiometry: The molar ratio of reactants must be carefully controlled. For instance, in syntheses involving amides like acetamide, a significant excess of the amide may be required to drive the reaction to completion and achieve a good yield.[3]

  • Atmosphere: Some intermediates or reagents may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and hydrolysis of sensitive functional groups.

Q3: My reaction is not proceeding, or the yield is extremely low. What should I investigate first?

A3: A low or zero yield is a common issue. A systematic approach to troubleshooting is essential.

  • Verify Starting Materials: Confirm the identity and purity of your starting materials using appropriate analytical techniques (NMR, IR, MS). Impurities or degradation of starting materials is a frequent cause of reaction failure.

  • Check Reagent Activity: Dehydrating agents (e.g., H₂SO₄, PPA) or catalysts must be active.[5][6] Ensure they have been stored correctly and have not been deactivated by exposure to atmospheric moisture.

  • Reaction Conditions: Re-verify the reaction temperature and time. Some reactions are sluggish and may require extended reaction times or gentle heating to proceed.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine if the reaction is stalled.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth guidance on specific problems you might encounter during the synthesis.

Issue 1: Low Yield Due to Side Product Formation

Q: I'm obtaining my desired product, but the yield is poor due to the presence of significant impurities. What are the likely side reactions and how can I mitigate them?

A: Side product formation is a major cause of yield loss. The nature of the side products depends on the synthetic route.

Plausible Side Reactions:

  • Incomplete Cyclization: The intermediate, such as a 2-acylamino-ketone in a Robinson-Gabriel type synthesis, may fail to cyclize completely, remaining as a major impurity.[5][6]

  • Polymerization: Starting materials or reactive intermediates can polymerize under harsh conditions (e.g., high heat or strong acid).

  • Hydrolysis: The oxazole ring or ester intermediates can be susceptible to hydrolysis, especially during aqueous workup if the pH is not controlled.

Mitigation Strategies:

StrategyRationale
Optimize Temperature and Reaction Time Avoid prolonged heating or excessively high temperatures which can promote degradation. Monitor the reaction by TLC to stop it once the starting material is consumed, preventing further side reactions.
Choice of Dehydrating Agent The strength of the dehydrating agent is crucial. A very strong acid might cause charring, while a weak one may result in incomplete cyclization. Agents like polyphosphoric acid (PPA) or sulfuric acid are common, but their concentration and the reaction temperature must be optimized.[5]
Control of Stoichiometry Using a slight excess of one reagent can push the equilibrium towards the product, but a large excess might lead to side reactions involving that reagent. Careful, stepwise optimization is key.[4]
Inert Atmosphere Conducting the reaction under nitrogen or argon can prevent oxidation of sensitive intermediates, which can be a source of colored impurities.
Issue 2: Challenges in Product Purification

Q: The crude product is an impure oil or solid that is difficult to purify by standard silica gel chromatography. What purification strategies are effective for this compound?

A: The basicity of the amine group in this compound can cause significant tailing and poor separation on standard acidic silica gel.[8]

Recommended Purification Protocols:

  • Modified Column Chromatography:

    • Amine-Functionalized Silica: Using an amine-functionalized stationary phase (KP-NH) can neutralize the acidic silanol groups, leading to excellent separation with simple eluents like hexane/ethyl acetate.[9]

    • Eluent Modification: If using standard silica, add a small amount of a competing base, such as triethylamine (~1-2%), to the eluent system (e.g., dichloromethane/methanol). This will occupy the acidic sites on the silica, allowing your product to elute with better peak shape.[8]

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 9.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent.

  • Crystallization as a Salt:

    • The purified amine can be converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the amine in a suitable solvent like methanol or ether.[6][10] The resulting salt is often a stable, crystalline solid that can be easily collected by filtration and washed.

Part 3: Proposed Experimental Protocol & Visual Workflows

Given the lack of a direct published procedure, the following is a proposed protocol based on the reaction of α-haloketones with amides, a robust method for oxazole synthesis.[1]

Proposed Synthesis of this compound

This proposed route involves the initial synthesis of a 4-azido-2-methyloxazole intermediate, followed by reduction to the target amine. This avoids direct handling of potentially unstable amino-ketone precursors.

Step 1: Synthesis of 4-(azidomethyl)-2-methyloxazole

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq) in a suitable solvent like ethanol.

  • Condensation: Add sodium azide (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form 1-azido-3-chloroacetone in situ.

  • Amide Addition: Add acetamide (3.0 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 80-100 °C) for 6-12 hours. Monitor the reaction progress by TLC. The heating facilitates the cyclodehydration to form the oxazole ring.[2]

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-(azidomethyl)-2-methyloxazole to this compound

  • Reaction Setup: Dissolve the azide intermediate (1.0 eq) in a solvent such as methanol or THF.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis can be used.

  • Work-up: After the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the azide peak), filter off the catalyst (if using Pd/C). Concentrate the solvent.

  • Purification: The resulting amine can be purified using the methods described in the troubleshooting section (Issue 2).

Visual Workflow: Proposed Synthesis

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Azide Reduction Dichloroacetone 1,3-Dichloroacetone Intermediate In situ formation of 1-azido-3-chloroacetone Dichloroacetone->Intermediate SodiumAzide Sodium Azide SodiumAzide->Intermediate Acetamide Acetamide Cyclization Reflux in Ethanol (Cyclodehydration) Acetamide->Cyclization Intermediate->Cyclization Product1 4-(azidomethyl)-2-methyloxazole Cyclization->Product1 Product2 This compound Product1->Product2 Reduction Reducer Reducing Agent (e.g., H2, Pd/C) Reducer->Product2

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow

G cluster_causes cluster_solutions Problem Low Yield or Reaction Failure Cause1 Starting Material Issue Problem->Cause1 Cause2 Incorrect Conditions Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Sol1 Verify Purity/Identity (NMR, MS) Cause1->Sol1 Sol2 Check Reagent Activity (e.g., Dehydrating Agent) Cause1->Sol2 Sol3 Optimize Temp. & Time (Monitor by TLC) Cause2->Sol3 Sol4 Adjust Stoichiometry Cause2->Sol4 Cause3->Sol3 Sol5 Use Inert Atmosphere Cause3->Sol5

Caption: Decision tree for troubleshooting low yield in synthesis.

References

  • BenchChem. A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
  • ResearchGate. Synthesis and Reactions of Oxazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • CUTM Courseware. Oxazole.pdf.
  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • Scribd. Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions.
  • BenchChem. 2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry.
  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4a.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.
  • BenchChem. An In-Depth Technical Guide to 2-Methyloxazole: Structure, Properties, and Synthesis.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Biotage. Is there an easy way to purify organic amines?.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
  • PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines.

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Technical Support Center: Overcoming Regioselectivity Issues in the Functionalization of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific regioselectivity challenges encountered during the chemical functionalization of 2-Methyloxazol-4-amine. Our goal is to equip you with the foundational knowledge and practical protocols to control reaction outcomes and accelerate your research.

Section 1: Foundational Principles of Reactivity

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic properties of the this compound scaffold. The regiochemical outcome of any reaction is a direct consequence of the interplay between the oxazole core and its substituents.

Q1: What are the primary factors governing the regioselectivity of this compound in electrophilic substitutions?

A1: The regioselectivity is dictated by a combination of three main factors:

  • The C4-Amino Group (-NH2): This is the most powerful factor. As a strong electron-donating group (EDG), the amino group activates the oxazole ring towards electrophilic attack. Through resonance, it significantly increases the electron density at the C5 position (ortho to the amine).[1][2] This makes C5 the most nucleophilic and, therefore, the most likely site for electrophilic substitution.

  • The Oxazole Ring's Inherent Reactivity: In the absence of strong directing groups, the inherent acidity of C-H protons on an oxazole ring is generally C2 > C5 > C4.[3] While this is more relevant for deprotonation or metalation reactions, the electron-rich nature of the C2 and C5 positions contributes to their general reactivity.

  • The C2-Methyl Group (-CH3): This group is a weak electron-donating group through hyperconjugation, providing minor activation to the ring but its directing effect is largely overridden by the powerful C4-amino group.

Caption: Resonance delocalization directing electrophilic attack.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific issues you may encounter during experiments, providing both the causal explanation and actionable protocols.

Q2: I am attempting an electrophilic bromination with N-Bromosuccinimide (NBS) and getting exclusive, and often rapid, substitution at the C5 position. How can I moderate this reactivity or functionalize another position?

A2: This is the expected outcome due to the highly activated nature of the C5 position. Direct electrophilic substitution at other ring positions is extremely challenging without modifying the substrate first. The key is to temporarily reduce the activating effect of the amino group.

Causality: The free amine at C4 is one of the strongest activating groups in aromatic chemistry.[1] This overwhelming electronic preference for C5 makes it difficult for reagents to react elsewhere.

Solution: Amide Protection Strategy

By converting the amine to an amide (e.g., an acetamide), you temporarily "tame" its activating ability. The lone pair on the nitrogen is now delocalized into both the oxazole ring and the new carbonyl group, reducing its donation to the ring.[4] This moderation can sometimes open pathways to functionalize other, less reactive sites, or at least provide a more controlled reaction at C5.

Experimental Protocol: Acetylation and Subsequent Bromination

  • Protection Step (Acetylation):

    • Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing with saturated NaHCO3 and brine, drying over Na2SO4, and concentrating to yield N-(2-methyl-oxazol-4-yl)acetamide.

  • Electrophilic Bromination:

    • Dissolve the protected acetamide (1.0 eq) in a suitable solvent like acetonitrile or DMF.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC. The reaction should be significantly more controlled than with the free amine. The primary product is still expected to be the C5-bromo derivative, but this method prevents over-bromination and decomposition.

    • Work up by quenching with aqueous sodium thiosulfate, extracting with an organic solvent, and purifying by column chromatography.

  • Deprotection Step (Hydrolysis):

    • Heat the purified bromo-acetamide in aqueous HCl (e.g., 3-6 M) or with a base like NaOH in methanol/water to hydrolyze the amide.

    • Neutralize the solution and extract the final product, 5-bromo-2-methyloxazol-4-amine.

Q3: My direct C-H arylation reaction using a Palladium catalyst is giving me a mixture of C2- and C5-arylated products. How can I improve selectivity for just one position?

A3: This is a classic case of competing reaction pathways. The outcome of a C-H activation reaction on this scaffold depends on the balance between the inherent C-H acidity (favoring C2) and coordination-directed functionalization (favoring C5).[3][5]

Causality:

  • C2-Arylation Pathway: The C2-H bond is the most acidic on the oxazole ring, making it susceptible to deprotonation or concerted metalation-deprotonation by the catalyst system.[3]

  • C5-Arylation Pathway: The amino group at C4 can act as a directing group, forming a metallacyclic intermediate that positions the catalyst to activate the C5-H bond.[6]

Solution: Employing a Removable Directing Group

To enforce selectivity, especially for the C5 position, the most robust strategy is to install a stronger, more predictable directing group (DG) onto the C4-nitrogen. Oxazoline-based directing groups, for example, are known to be highly effective in directing metal catalysts.[7][8][9]

Table 1: Comparison of C-H Activation Strategies

StrategyTarget PositionMechanismCommon Issues
No Directing Group C2 / C5 MixtureCompetition between C-H acidity and weak amine direction.Poor regioselectivity, difficult to separate isomers.
Amide Protection C5 (Improved)Amide nitrogen directs catalyst to the ortho C5-H bond.Can still yield some C2-product depending on conditions.
Removable DG C5 (High)Strong bidentate chelation with the metal catalyst forces C5 activation.Requires extra steps for DG installation and removal.

Experimental Workflow: Picolinamide-Directed C-H Arylation

Caption: A robust workflow for achieving high C5-selectivity.

Q4: Attempting to nitrate this compound with a standard HNO3/H2SO4 mixture results in a black tar and almost no desired product. What is causing this and what is a safer alternative?

A4: This is a common and severe issue when dealing with acid-sensitive, electron-rich aromatic amines.

Causality: There are two primary failure modes:

  • Protonation: In a strongly acidic medium, the basic amino group is protonated to form an ammonium salt (-NH3+). This completely changes its electronic nature from a powerful activating, ortho-para directing group to a strong deactivating, meta-directing group.[1][4]

  • Oxidation: Nitric acid is a strong oxidizing agent. Highly activated aromatic rings, like this one, are easily oxidized by the nitrating mixture, leading to decomposition and polymerization (the "black tar").

Solution: Milder, Non-Acidic Nitration Conditions

To avoid these issues, you must use a nitrating agent that does not require a strong Brønsted acid. In situ generation of acetyl nitrate is an excellent alternative.

Experimental Protocol: Nitration with Acetyl Nitrate

  • Safety First: This procedure should be conducted with extreme care behind a blast shield, as acetyl nitrate can be explosive.

  • Reagent Preparation: In a flask, cool acetic anhydride to 0-5 °C.

  • Slowly and dropwise, add fuming nitric acid (>90%) while maintaining the low temperature. This mixture generates acetyl nitrate in situ.

  • Nitration Reaction: In a separate flask, dissolve the this compound (or, preferably, its N-acetyl protected form for better control) in acetic anhydride or dichloromethane.

  • Cool this substrate solution to 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the substrate solution, ensuring the temperature does not rise above 10 °C.

  • Stir at low temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and quench with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with an organic solvent, wash, dry, and purify via column chromatography to obtain the C5-nitro product.

Section 3: General Decision-Making Workflow

For any desired functionalization, use the following logical workflow to select the appropriate synthetic strategy.

G cluster_c5 C5 Functionalization cluster_c2 C2 Functionalization cluster_c_methyl Methyl Group Functionalization start What is the target functionalization site? pos_c5 Position C5 start->pos_c5 C5 pos_c2 Position C2 start->pos_c2 C2 pos_methyl C2-Methyl Group start->pos_methyl Methyl c5_reac_type What is the reaction type? pos_c5->c5_reac_type c2_sol Challenging due to C5 preference. Strategy: Lithiation/Metalation. 1. Protect C4-Amine. 2. Use strong base (e.g., n-BuLi, LDA) to deprotonate the most acidic C2-H. 3. Trap with desired electrophile. pos_c2->c2_sol methyl_sol Requires non-aromatic chemistry. Strategy: Radical or Oxidation. - Radical bromination (NBS, light/initiator). - Oxidation to aldehyde (e.g., SeO2). pos_methyl->methyl_sol c5_eas Electrophilic Substitution (Halogenation, Nitration, etc.) c5_reac_type->c5_eas Electrophilic c5_ch C-H Activation (e.g., Arylation) c5_reac_type->c5_ch C-H Activation c5_eas_sol This is the default position. Use mild conditions. Protect amine as amide for control. c5_eas->c5_eas_sol c5_ch_sol Use a strong directing group (e.g., picolinamide) to ensure high selectivity over C2. c5_ch->c5_ch_sol

Caption: Decision workflow for regioselective functionalization.

References

  • Borah, A. J., et al. (2021). Amide‐oxazoline synthesis and application for C−H functionalization of (hetero)arenes. ResearchGate. Retrieved from [Link]

  • Schranck, J., & Wencel-Delord, J. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry.
  • Wang, Z., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Publications. Retrieved from [Link]

  • Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1517.
  • Lunn, G. (2000). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 4(1), 49–51.
  • Buzi, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.
  • Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry, 86(1), 199-206.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • O'Hara, F., et al. (2015). A mild and regioselective route to functionalized quinazolines.
  • LibreTexts Chemistry. (2020). 17.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(8), 7957–7966.

Sources

Technical Support Center: Purification of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyloxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this polar heterocyclic amine. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before beginning your purification workflow.

Q1: Why is the purification of this compound by standard silica gel chromatography often problematic?

A1: The primary challenge stems from a strong acid-base interaction between the amine functionality in this compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to several undesirable outcomes:

  • Severe Peak Tailing: The compound adsorbs strongly and elutes slowly and asymmetrically, resulting in broad, tailing peaks that are difficult to resolve from impurities.[2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column, leading to significant yield loss.[1][3]

  • Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules.[1][3]

Q2: What is the most critical first step before attempting a preparative column?

A2: The most critical preliminary step is to develop and optimize a separation method using Thin Layer Chromatography (TLC) .[4][5] TLC is a rapid and inexpensive way to screen various stationary phases and mobile phase systems to find conditions that provide good separation between this compound and its impurities. The ideal solvent system should give your target compound an Rf (retention factor) value of approximately 0.2-0.4 for optimal separation on a column.[4]

Q3: What are the recommended stationary phases for purifying this compound?

A3: You have several options, and the best choice depends on the nature of the impurities.

  • Standard Silica Gel (with a modifier): This is the most common and economical choice, but it is essential to add a basic modifier to the mobile phase to prevent the issues described in Q1.[1][2]

  • Amine-Functionalized Silica (NH2-Silica): This is an excellent alternative. The amine groups bonded to the silica surface create a more basic environment, which minimizes the strong interactions with the analyte and provides much better peak shape, often allowing for simpler solvent systems like hexane/ethyl acetate.[1][6][7]

  • Alumina (Neutral or Basic): Alumina is another suitable alternative to silica for purifying basic compounds due to its less acidic nature.[2]

  • Reversed-Phase Silica (C18): If impurities are significantly less polar than your product, reversed-phase chromatography can be effective. In this mode, a polar mobile phase (like water/acetonitrile) is used, and polar compounds elute earlier.[1][8]

Q4: How should I select and optimize the mobile phase (eluent)?

A4: Mobile phase selection is key to a successful separation.

  • For Normal Phase (Silica, Alumina, NH2-Silica): Start with a binary solvent system. A common and effective choice for polar compounds like this is a mixture of a less polar solvent, such as Dichloromethane (DCM), and a highly polar solvent, such as Methanol (MeOH).[1][7]

  • Adding a Basic Modifier: When using standard silica, it is crucial to add a competing base to your mobile phase. Triethylamine (TEA) at 0.5-2% or ammonium hydroxide (often as a 2M solution in methanol, added to make up ~1% of the final eluent) are excellent choices.[1][2][9] This modifier neutralizes the acidic sites on the silica, dramatically improving peak shape.[1]

  • Gradient Elution: It is highly likely that a gradient elution—where you gradually increase the percentage of the more polar solvent (e.g., from 2% MeOH in DCM to 10% MeOH in DCM)—will be necessary to achieve a good separation and efficiently elute your compound.[4][5]

Section 2: Experimental Protocols & Method Selection Workflow

The following workflow provides a systematic approach to developing your purification method.

G start Crude this compound tlc_screen TLC Analysis: Screen Mobile Phases (e.g., DCM/MeOH + 1% TEA) start->tlc_screen decision_rf Is Rf between 0.2-0.4 and separation good? tlc_screen->decision_rf decision_rf->tlc_screen No, Adjust Polarity run_silica Protocol 1: Run Column with Silica Gel + Modifier decision_rf->run_silica Yes troubleshoot Troubleshooting: Streaking or Poor Separation? run_silica->troubleshoot run_amine_silica Protocol 2: Switch to Amine-Functionalized Silica Column troubleshoot->run_amine_silica Yes analyze Combine Fractions & Analyze Purity (NMR, LC-MS) troubleshoot->analyze No run_amine_silica->analyze end Pure Product analyze->end G start Observation: Severe Peak Tailing check_modifier Is there a basic modifier (e.g., TEA, NH4OH) in your mobile phase? start->check_modifier add_modifier Action: Add 1-2% Triethylamine (TEA) or ~1% NH4OH to the eluent. Re-run TLC. check_modifier->add_modifier No check_improvement Is peak shape improved? check_modifier->check_improvement Yes add_modifier->check_improvement proceed Resolution: Proceed with modified mobile phase. check_improvement->proceed Yes switch_phase Action: Switch to an alternative stationary phase like Amine-Silica or Alumina. check_improvement->switch_phase No

Caption: Troubleshooting workflow for peak tailing.

Problem: My compound won't move off the baseline (Rf = 0), even with 20% Methanol in DCM.

  • Underlying Cause A: The mobile phase is not polar enough to elute the compound. While 20% MeOH is very polar, sometimes even more is needed, especially if the compound is a salt.

  • Solution A: Try a more aggressive solvent system. You can increase the methanol concentration further. A small amount of water or acetic acid can sometimes help, but be cautious as this can affect compound stability and silica integrity.

  • Underlying Cause B: The compound has irreversibly adsorbed to the silica, which can happen with very basic amines. [3]* Solution B: Test for silica stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If the spot has decomposed or won't move, you must switch to a different stationary phase like amine-functionalized silica, alumina, or reversed-phase C18. [3] Problem: I'm getting poor separation between my product and a key impurity.

  • Underlying Cause: The chosen solvent system does not have adequate selectivity for the two compounds.

  • Solution 1: Change Solvent System: Do not just increase the polarity of the same system. Try a completely different solvent system to exploit different chemical interactions. For example, if DCM/MeOH is not working, try a system with ethyl acetate and hexane (with a basic modifier) or even one containing acetonitrile.

  • Solution 2: Use a Slower, Shallower Gradient: A rapid increase in solvent polarity can cause compounds with close Rf values to co-elute. Try running a much longer, shallower gradient around the polarity where the compounds begin to move.

  • Solution 3: Reduce Column Loading: Overloading the column is a common cause of poor separation. [10]Use a higher ratio of silica to crude material (e.g., 100:1 instead of 40:1).

Problem: My final yield is very low, even though the reaction was clean.

  • Underlying Cause: This is most likely due to irreversible adsorption of the product onto the silica column (see above) or co-elution with an impurity, leading to the discarding of mixed fractions.

  • Solution: First, ensure you are using a basic modifier in your eluent to minimize adsorption. Second, re-analyze your "mixed" fractions. It may be worthwhile to re-purify these fractions under different chromatographic conditions to recover more product. Finally, consider switching to a less retentive stationary phase like amine-silica.

Section 4: Data Summary Table

Stationary PhaseRecommended Mobile Phase SystemKey Considerations
Standard Silica Gel Dichloromethane / Methanol + 0.5-2% TriethylamineMost common; modifier is essential to prevent tailing. [1][2]
Ethyl Acetate / Hexanes + 0.5-2% TriethylamineGood for less polar impurities.
Amine-Functionalized Silica Ethyl Acetate / HexanesHighly recommended ; provides excellent peak shape without a modifier. [6][7]
Dichloromethane / MethanolCan be used for very polar compounds.
Alumina (Neutral/Basic) Dichloromethane / MethanolGood alternative to silica for basic compounds.
Reversed-Phase C18 Acetonitrile / Water + 0.1% TEA or Formic AcidUseful if impurities are non-polar; retention is opposite to normal phase. [1][11]

References

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. (n.d.). 4-Methyloxazol-2-amine. National Center for Biotechnology Information. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).

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Troubleshooting common side reactions in the synthesis of 2-aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminooxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-aminooxazoles, providing concise answers and links to more detailed troubleshooting guides.

Q1: What is the most common and versatile method for synthesizing 2-aminooxazoles?

A1: The most widely employed method is the condensation of an α-haloketone with urea or a urea derivative.[1][2] This method, a variation of the Hantzsch thiazole synthesis, is generally straightforward and offers access to a wide range of substituted 2-aminooxazoles.[2] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][3]

Q2: I am observing a significant amount of a rearranged carboxylic acid derivative instead of my desired 2-aminooxazole. What is happening?

A2: You are likely observing a Favorskii rearrangement of your α-haloketone starting material.[4][5][6] This is a common side reaction, especially with α-haloketones that have an available α-proton, and is promoted by strong bases. For a detailed explanation and mitigation strategies, please refer to our troubleshooting guide on the .

Q3: My reaction is producing an isomer of my target compound that is not a 2-aminooxazole. What could it be?

A3: A common isomeric byproduct is a 2-imidazolone derivative .[1] This arises from an alternative cyclization pathway where the nitrogen atoms of urea attack the α-haloketone. This is more prevalent under certain reaction conditions. For a deeper dive into this issue, see our guide on .

Q4: My yield is consistently low, even without obvious side products. What are the likely causes?

A4: Low yields can stem from several factors, including incomplete reaction, self-condensation of the α-haloketone, or product decomposition during workup or purification. The purity of your starting materials, especially the α-haloketone and urea, is also critical. We address these issues in detail in our troubleshooting guide on .

Q5: Can I use N-substituted ureas to synthesize N-substituted 2-aminooxazoles directly?

A5: While possible, the direct use of N-substituted ureas in Hantzsch-type syntheses often results in low to no yield.[7] This is attributed to the decreased nucleophilicity of the oxygen atom in N-substituted ureas. A more reliable two-step approach involves the synthesis of the parent 2-aminooxazole followed by a subsequent N-functionalization reaction, such as a Buchwald-Hartwig cross-coupling.[3][7]

II. Troubleshooting Guides

Troubleshooting Guide 1: The Favorskii Rearrangement as a Side Reaction

Symptom: You observe the formation of a carboxylic acid, ester, or amide derivative corresponding to a rearranged α-haloketone, often at the expense of your desired 2-aminooxazole.

Causality: The Favorskii rearrangement is a base-mediated reaction of α-haloketones possessing at least one α-proton.[4][5][6] The base abstracts an α-proton to form an enolate, which then undergoes intramolecular cyclization to a cyclopropanone intermediate. Nucleophilic attack on this strained intermediate leads to ring-opening and the formation of the rearranged carboxylic acid derivative.[5][6]

Favorskii_Mechanism

Troubleshooting Protocol:

  • Choice of Base:

    • Avoid Strong Bases: Strong bases like hydroxide (NaOH, KOH) or alkoxides (NaOMe, NaOEt) significantly promote the Favorskii rearrangement.

    • Use Weaker Bases: Weaker bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N) are less likely to induce the rearrangement. Urea itself is a weak base and can sometimes be sufficient.

  • Reaction Temperature:

    • Lower the Temperature: The Favorskii rearrangement is often accelerated at higher temperatures. Running the reaction at room temperature or even lower may suppress this side reaction.

  • Solvent Selection:

    • Aprotic Solvents: Polar aprotic solvents like DMF or DMSO are commonly used. However, if the Favorskii rearrangement is problematic, consider less polar solvents.

  • Structural Considerations of the α-Haloketone:

    • Quasi-Favorskii Rearrangement: Be aware that α-haloketones lacking an enolizable α-proton can still undergo a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement through a different mechanism.[5]

    • Alternative Substrates: If possible, consider using an α-haloketone that is less prone to this rearrangement, for example, one with bulky substituents that disfavor the formation of the cyclopropanone intermediate.

ParameterRecommendation to Minimize Favorskii RearrangementRationale
Base Use weaker bases (e.g., Na₂CO₃, K₂CO₃)Strong bases promote the formation of the enolate required for the rearrangement.
Temperature Lower the reaction temperature (e.g., room temperature)The rearrangement is often kinetically favored at higher temperatures.
α-Haloketone Structure Use substrates without α-protons where possiblePrevents the formation of the enolate intermediate.
Troubleshooting Guide 2: Formation of 2-Imidazolone Byproducts

Symptom: You isolate a byproduct with the same mass as your expected product but with different spectroscopic data (NMR, IR), which is later identified as a 2-imidazolone derivative.

Causality: 2-Imidazolones are constitutional isomers of the desired 2-aminooxazole (in its hydroxy tautomeric form). Their formation arises from a competitive cyclization pathway where the nitrogen atoms of urea act as the nucleophiles, leading to an imidazole ring instead of an oxazole ring.[1]

Competing_Pathways

Troubleshooting Protocol:

  • Control of pH:

    • Acidic Conditions: The formation of the 2-aminooxazole is generally favored under neutral to slightly acidic conditions. The Hantzsch synthesis is often performed without the addition of a strong base.[2]

    • Basic Conditions: Highly basic conditions may favor the formation of the 2-imidazolone.

  • Solvent Effects:

    • The choice of solvent can influence the regioselectivity of the initial nucleophilic attack. Protic solvents like ethanol are sometimes used and may favor the desired pathway.

  • Stoichiometry:

    • Ensure an appropriate stoichiometry of urea to the α-haloketone. An excess of urea might, under certain conditions, promote the imidazolone pathway.

Troubleshooting Guide 3: Low Yields and Product Decomposition

Symptom: The reaction appears to proceed (TLC analysis), but the isolated yield of the 2-aminooxazole is consistently low. You might also observe degradation of the purified product over time.

Causality: Low yields can be due to a variety of factors, including incomplete reactions, competing side reactions like self-condensation of the α-haloketone, or hydrolysis and decomposition of the 2-aminooxazole product during workup or purification. 2-Aminooxazoles can be sensitive to both strongly acidic and basic conditions, leading to ring-opening.[8]

Troubleshooting Workflow:

Low_Yield_Troubleshooting

Detailed Protocols:

  • Starting Material Purity Check:

    • α-Haloketone: These compounds can be unstable. It is advisable to use freshly prepared or purified α-haloketones. Purity can be checked by NMR and melting point. Discoloration may indicate decomposition.

    • Urea: Use high-purity urea. Impurities can interfere with the reaction.

  • Optimized Reaction Protocol (Microwave): [2][3]

    • In a microwave vial, combine the α-bromoacetophenone (1.0 equiv) and urea (2.0 equiv) in DMF.

    • Seal the vial and heat in a microwave reactor to 120 °C for 3-5 minutes.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Proceed with a neutral workup.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by flash column chromatography using a neutral silica gel.

III. References

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • Chemeurope.com. Favorskii rearrangement. Available from: [Link]

  • PubMed. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link]

  • ResearchGate. The Favorskiĭ Rearrangement of Haloketones. Available from: [Link]

  • National Institutes of Health. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • ResearchGate. Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Available from: [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • ResearchGate. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • YouTube. mechanism of alpha-halogenation of ketones. Available from: [Link]

  • PubMed. [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. Available from: [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available from: [Link]

  • ACS Publications. Learning from the Hantzsch synthesis. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]

  • RSC Publishing. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Available from: [Link]

  • National Institutes of Health. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Available from: [Link]

  • PubMed. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. Available from: [Link]

  • Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. Available from: [Link]

  • National Institutes of Health. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available from: [Link]

  • PubMed. [2-Aminooxazoles and 2-iminooxazolines. 7. Synthesis of 2-iminobenzoxazolines]. Available from: [Link]

  • ResearchGate. Attempts on the cyclization towards 2-aminopyrrole. Available from: [Link]

  • SemOpenAlex. Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Available from: [Link]

  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]

  • ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

  • National Institutes of Health. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available from: [Link]

  • PubMed. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • National Institutes of Health. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]

  • ResearchGate. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Available from: [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Available from: [Link]

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Optimization of reaction conditions for the synthesis of 2-Methyloxazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyloxazol-4-amine Derivatives

This technical support center is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound derivatives and related structures. The oxazole core is a privileged scaffold in medicinal chemistry, but its synthesis can present unique challenges.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2,4-disubstituted oxazoles like this compound derivatives?

A1: The most common and versatile methods involve the condensation and cyclization of key building blocks. Predominant strategies include:

  • Reaction of α-Haloketones with Amides: This is a direct and widely used method where an α-haloketone is reacted with an amide (in this case, acetamide or a derivative for the 2-methyl group) to form the oxazole ring.[3][4]

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino-ketones, typically using strong acids like sulfuric acid or phosphorus oxychloride.[5][6][7]

  • Van Leusen Reaction: This approach utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldehyde to form the oxazole ring. While powerful for 5-substituted oxazoles, it can be adapted for other substitution patterns.[8][9][10]

  • From α-Diazoketones: A modern approach involves the coupling of α-diazoketones with amides, often catalyzed by a Brønsted or Lewis acid, offering mild reaction conditions.[11][12]

Q2: How do I choose the best synthetic strategy for my specific target molecule?

A2: The choice depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.

  • For simple 2-methyl-4-aryl oxazoles, the reaction of a 2-bromoacetyl-aryl compound with acetamide is often the most direct route.[3]

  • If you are starting from an amino acid, a sequence leading to a 2-acylamino ketone intermediate for a subsequent Robinson-Gabriel cyclodehydration is a practical approach.[13]

  • If your molecule is sensitive to harsh acidic conditions, a metal-free, Brønsted acid-catalyzed reaction of an α-diazoketone may be preferable.[11]

Q3: What are the most common classes of side reactions in oxazole synthesis?

A3: Side reactions can significantly lower yield and complicate purification. Common issues include the formation of alternative ring structures (like imidazoles if ammonia is present), rearrangements such as the Cornforth rearrangement in 4-acyloxazoles, and incomplete cyclization, leaving stable intermediates.[14][15][16] Precise control over reaction temperature and stoichiometry is critical to minimize these pathways.[16]

Troubleshooting Guide: Synthesis from α-Haloketones and Amides

This method is one of the most direct ways to synthesize 4-substituted-2-methyloxazoles. A common example is the reaction of a 4-(2-bromoacetyl)benzenesulfonamide with acetamide.[3]

Problem 1: Very low or no yield of the desired this compound derivative.

  • Potential Cause 1: Inappropriate Reaction Temperature.

    • Explanation: The reaction involves an initial nucleophilic substitution of the halide by the amide, followed by cyclization and dehydration. Both steps are temperature-dependent. If the temperature is too low, the cyclization may not proceed efficiently. If it is too high, starting materials or the product may decompose, which is a known issue in similar syntheses.[3]

    • Solution: For reactions involving the fusion of a solid α-haloketone and acetamide, the temperature must be high enough to melt the reactants and facilitate the reaction, typically around 150 °C.[3] It is crucial to monitor the reaction closely; prolonged heating can lead to degradation. Optimization studies show that for some substrates, a narrow 15-20 minute window at optimal temperature gives the best results.[3]

  • Potential Cause 2: Incorrect Stoichiometry.

    • Explanation: The amide (acetamide) serves as both the nucleophile and the source of the C2-methyl group and N1 atom of the oxazole ring. Using only one equivalent may result in an incomplete reaction.

    • Solution: An excess of the amide is often used to drive the reaction to completion. A common molar ratio is to use 2-3 equivalents of the amide relative to the α-haloketone.[3] This ensures that the concentration of the nucleophile remains high throughout the reaction.

  • Potential Cause 3: Purity of Starting Materials.

    • Explanation: α-haloketones can be unstable and may decompose upon storage, releasing acidic byproducts (HBr or HCl) that can catalyze unwanted side reactions. The presence of moisture can also hydrolyze the starting material.

    • Solution: Use freshly prepared or purified α-haloketones. Ensure all reagents and glassware are dry. Storing the α-haloketone under an inert atmosphere (N₂ or Ar) in a freezer can prolong its shelf life.

Problem 2: The reaction works, but the product is difficult to purify from the crude mixture.

  • Potential Cause 1: Formation of Side Products.

    • Explanation: Besides the desired oxazole, self-condensation of the α-haloketone or reaction with impurities can lead to a complex mixture. Overheating is a primary cause of byproduct formation.[3]

    • Solution:

      • Strict Temperature Control: Use an oil bath with a thermocouple to maintain a stable temperature. Avoid "hot spots" by ensuring efficient stirring.

      • Optimal Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant degradation occurs.

      • Workup Procedure: Upon completion, quenching the reaction by diluting it with cold water can precipitate the crude product, leaving many of the more polar impurities (like excess amide and salts) in the aqueous phase.[3]

  • Potential Cause 2: Product Insolubility or Co-precipitation.

    • Explanation: The desired product may have limited solubility in common organic solvents, making chromatographic purification challenging. It may also co-precipitate with byproducts during workup.

    • Solution: After initial precipitation and filtration, washing the solid product thoroughly with water is essential to remove residual amide.[3] If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be highly effective.

Troubleshooting Workflow Diagram

G cluster_conditions Reaction Conditions cluster_materials Reagents & Materials cluster_workup Workup & Purification start Low Yield or Purity Issue temp Optimize Temperature start->temp Decomposition or Incomplete Reaction? purity Check Starting Material Purity start->purity Side reactions observed? quench Optimize Quenching start->quench Isolation issues? ratio Vary Stoichiometry temp->ratio time Monitor Reaction Time ratio->time solvent Ensure Dry Solvents purity->solvent purify Select Purification Method (Chromatography vs. Recrystallization) quench->purify

Caption: Troubleshooting decision workflow for oxazole synthesis.

Optimization of Reaction Parameters

Systematic optimization is key to maximizing yield and purity. When developing a new synthesis for a this compound derivative, consider screening the following parameters.

ParameterVariableRationale & Expert Insight
Solvent Acetic Acid, Ethanol, Toluene, DMF, Neat (solvent-free)The choice of solvent can influence reaction rate and selectivity. For Robinson-Gabriel synthesis, strong acids like H₂SO₄ are often used as both catalyst and dehydrating agent, making a co-solvent unnecessary.[5] For reactions of α-haloketones with amides, a high-boiling polar solvent can be effective, though solvent-free fusion at high temperatures is also common and can simplify workup.[3]
Temperature Room Temp to 190 °CTemperature must be sufficient to overcome the activation energy for cyclization but low enough to prevent decomposition. An optimal temperature must be determined experimentally for each substrate. As noted, excessive heat is detrimental.[3][17]
Base/Catalyst H₂SO₄, PPA, POCl₃, TfOHFor Robinson-Gabriel type reactions, a strong dehydrating acid is required.[5] For modern syntheses using α-diazoketones, a Brønsted acid like trifluoromethanesulfonic acid (TfOH) has been shown to be highly effective at catalytic loadings (10 mol%).[11]
Reactant Ratio 1:1 to 1:5 (α-haloketone:amide)As discussed, using an excess of the more common or less expensive reagent (often the amide) can significantly improve yields by shifting the reaction equilibrium towards the product, per Le Châtelier's principle.[3][17]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide from an α-Haloketone

This protocol is adapted from the synthesis reported by Guda et al. and serves as an excellent template for this class of compounds.[3]

  • Materials:

    • 4-(2-bromoacetyl)benzenesulfonamide (1.0 equiv)

    • Acetamide (3.0 equiv)

    • Cold deionized water

    • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser

    • Oil bath with temperature controller

  • Procedure:

    • Combine 4-(2-bromoacetyl)benzenesulfonamide (e.g., 0.68 mmol, 0.19 g) and acetamide (e.g., 2.0 mmol, 0.12 g) in a dry reaction vessel.

    • Place the vessel in a preheated oil bath at 150 °C.

    • Stir the molten reaction mixture at this temperature for 20 minutes. The mixture will turn from a melt to a solid or semi-solid as the product forms.

    • After 20 minutes, remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dilute the resulting solid with cold deionized water (e.g., 30 mL) and stir or sonicate to break up the solid.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with additional water (e.g., 10 mL) to remove unreacted acetamide and other water-soluble impurities.

    • Air-dry the solid or dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to obtain the crude product.

    • Self-Validation Step: The crude product can be analyzed by ¹H NMR and LC-MS to confirm identity and assess purity. Further purification can be achieved by recrystallization if necessary.

Protocol 2: General Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes the general steps for the classic Robinson-Gabriel cyclodehydration.[5][6]

  • Materials:

    • 2-Acylamino-ketone (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ice water

    • Sodium bicarbonate solution (saturated)

    • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Place the 2-acylamino-ketone in a dry round-bottom flask.

    • Carefully add concentrated sulfuric acid (typically 2-5 mL per gram of starting material) with cooling in an ice bath.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-100 °C) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture back to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • Extract the aqueous mixture with an organic solvent (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude oxazole.

    • Purify the product by column chromatography or recrystallization.

References

Sources

Stability of 2-Methyloxazol-4-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Methyloxazol-4-amine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an oxazole ring system. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage with various biological targets through non-covalent interactions.[3][4] However, the inherent chemical nature of the oxazole ring system also presents specific stability challenges that researchers must navigate. Understanding the reactivity and potential degradation pathways of this compound is crucial for designing robust experiments, ensuring data integrity, and developing stable formulations.

The oxazole ring is generally considered to be thermally stable but can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids, bases, or nucleophiles.[3][5][6] The electron-donating amino group at the 4-position and the methyl group at the 2-position of this compound influence the electron density and reactivity of the oxazole ring, which can affect its stability profile compared to the unsubstituted parent oxazole.

This guide will delve into the specifics of its stability under both acidic and basic conditions, providing you with the necessary knowledge to anticipate and mitigate potential degradation.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for oxazole derivatives like this compound is acid-catalyzed hydrolysis, which leads to ring cleavage.[7] The reaction is initiated by the protonation of the ring nitrogen atom, which makes the oxazole ring more electron-deficient and susceptible to nucleophilic attack by water.[8] The attack typically occurs at the C2 or C5 position, leading to the formation of an open-chain intermediate that can further hydrolyze to smaller fragments. For instance, acid-catalyzed methanolysis of an oxazole has been shown to cleave the C-terminal amino acid.[6]

Q2: How does this compound behave under basic conditions?

A2: The stability of this compound under basic conditions is also a significant concern. The C2 proton of the oxazole ring is the most acidic, and deprotonation by a strong base can lead to ring-opening, forming an isonitrile intermediate.[5][9] While the methyl group at the C2 position in this compound prevents this specific deprotonation pathway, strong basic conditions can still promote nucleophilic attack on the ring, especially at elevated temperatures. The presence of the amino group at C4 may also influence the ring's susceptibility to nucleophilic attack. Generally, nucleophilic attacks on the oxazole ring can result in ring cleavage rather than substitution.[8]

Q3: I'm observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be happening?

A3: The appearance of new peaks in your HPLC chromatogram strongly suggests degradation of your this compound sample. Acidic mobile phases, especially those with a low pH, can catalyze the hydrolysis of the oxazole ring over time. This is a common issue, and it is advisable to prepare fresh samples for analysis and to minimize the time the sample spends in the acidic mobile phase before injection. If possible, consider using a mobile phase with a pH closer to neutral, provided it still offers adequate chromatographic resolution. Forced degradation studies under acidic conditions can help you identify the retention times of the primary degradation products.[10]

Q4: Can I use strong bases like sodium hydroxide to adjust the pH of my formulation containing this compound?

A4: The use of strong bases like sodium hydroxide should be approached with caution. As mentioned, strong bases can induce ring cleavage of the oxazole core.[5] For pH adjustment, it is recommended to use weaker inorganic or organic bases and to perform the adjustment at low temperatures to minimize the risk of degradation. It is also crucial to conduct stability studies on your formulation at the target pH to ensure the integrity of the this compound over its intended shelf life.

Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Exposure to light, heat, and moisture can accelerate degradation. For solutions, it is best to use buffered systems at a pH where the compound exhibits maximum stability (typically near neutral pH, though this should be experimentally determined). Avoid storing solutions in strongly acidic or basic media for extended periods. For solid material, storage at -20°C is a common practice.[11]

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Aqueous Solutions

Problem: You observe a significant decrease in the concentration of this compound in your aqueous formulation over a short period, even under seemingly mild conditions.

dot

A Unexpected Degradation Observed B Verify pH of the Solution A->B First Check C Analyze for Degradation Products (LC-MS) B->C If pH is off-spec D Evaluate Buffer Components B->D If pH is correct F Identify Degradation Pathway C->F Characterize Peaks D->C E Assess Impact of Temperature and Light E->C G Reformulate or Adjust Storage Conditions F->G Based on Findings

Caption: Troubleshooting workflow for unexpected degradation.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. Drifts in pH, even minor ones, can significantly impact the stability of the oxazole ring.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as LC-MS, to identify and quantify any degradation products.[12] This will provide crucial information about the degradation pathway.

  • Evaluate Buffer Components: Certain buffer species can catalyze degradation. If you are using a buffer, consider preparing a solution of this compound in pure water (at a similar pH) as a control to see if the degradation is buffer-mediated.

  • Assess Environmental Factors: Ensure your solution has not been inadvertently exposed to high temperatures or intense light, as these can accelerate degradation.[13]

  • Conduct Forced Degradation Studies: To proactively understand potential issues, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[13][14][15] This will help in developing a robust formulation and analytical methods.

Guide 2: Addressing Poor Recovery During Work-up Procedures

Problem: You are experiencing low yields of this compound after an experimental work-up that involves acidic or basic washes.

dot

A Low Recovery after Work-up B Analyze Aqueous Layers for Product A->B Initial Check C Minimize Contact Time with Acid/Base A->C D Use Milder Acids/Bases A->D E Consider Alternative Purification B->E If product is in aqueous F Optimize Extraction Solvent C->F D->F

Caption: Workflow to improve recovery during work-up.

Troubleshooting Steps:

  • Analyze Aqueous Layers: Before discarding, analyze a sample of the acidic or basic aqueous layers by HPLC or LC-MS to check for the presence of your compound. This will confirm if the loss is due to partitioning or degradation.

  • Minimize Contact Time: If degradation is suspected, minimize the contact time of your organic layer with the acidic or basic wash. Perform the washes quickly and at a low temperature.

  • Use Milder Reagents: Replace strong acids (e.g., HCl) with weaker acids (e.g., dilute acetic acid) and strong bases (e.g., NaOH) with weaker bases (e.g., sodium bicarbonate).

  • Alternative Purification: If aqueous washes prove to be consistently problematic, consider alternative purification methods such as column chromatography on silica gel or preparative HPLC.

  • Optimize Extraction: Ensure the pH of the aqueous layer during extraction is optimal for partitioning your compound into the organic phase. The pKa of this compound is predicted to be around 2.52, meaning it will be protonated and more water-soluble in highly acidic conditions.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (optional but recommended)

  • C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours. A separate set can be heated to 60°C for a shorter duration (e.g., 2-4 hours) to accelerate degradation.

    • After the specified time, neutralize the samples with an equivalent amount of NaOH and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same incubation and neutralization (with HCl) procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 105°C for 24 hours.

    • Also, heat a solution of the compound (in a suitable solvent like water or methanol) at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Summary

Stress ConditionReagent/ParameterObservationStability Concern
Acidic 0.1 M HCl, RTPotential for slow degradation over time.Moderate
1 M HCl, 60°CSignificant degradation expected, leading to ring cleavage.High
Basic 0.1 M NaOH, RTPotential for slow degradation.Moderate
1 M NaOH, 60°CSignificant degradation expected.High
Oxidative 3% H₂O₂, RTOxazole rings can be susceptible to oxidation.[8]Moderate to High
Thermal 105°C (solid)Generally thermally stable, but testing is necessary.[3][6]Low to Moderate
Photolytic UV/Vis LightPhotolysis can occur, leading to degradation.[3]Moderate

Mechanistic Insights

Acid-Catalyzed Hydrolysis

dot

cluster_acid Acid-Catalyzed Hydrolysis Oxazole This compound Protonated Protonated Oxazolium Ion Oxazole->Protonated + H⁺ H2O_attack Nucleophilic Attack by H₂O Protonated->H2O_attack + H₂O RingOpened Ring-Opened Intermediate H2O_attack->RingOpened Ring Opening Products Hydrolysis Products RingOpened->Products Further Hydrolysis

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Under acidic conditions, the nitrogen atom of the oxazole ring is protonated. This increases the electrophilicity of the ring carbons, particularly C2 and C5. A water molecule then acts as a nucleophile, attacking one of these positions and initiating a ring-opening cascade to form an acyclic intermediate, which can subsequently hydrolyze to smaller, more stable molecules.

Base-Mediated Degradation

While the C2-H is absent in this compound, strong bases can still promote degradation.

dot

cluster_base Base-Mediated Degradation Oxazole This compound OH_attack Nucleophilic Attack by OH⁻ Oxazole->OH_attack + OH⁻ RingOpened Ring-Opened Intermediate OH_attack->RingOpened Ring Opening Products Degradation Products RingOpened->Products Rearrangement / Further Reactions

Caption: Potential pathway for base-mediated degradation.

In the presence of a strong nucleophile like hydroxide, direct attack on an electron-deficient carbon of the oxazole ring can occur. This would lead to the formation of a tetrahedral intermediate which could then collapse, resulting in ring cleavage. The exact position of the attack and the nature of the subsequent degradation products would depend on the specific reaction conditions.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Oxazole. (n.d.). chemeurope.com. Retrieved January 16, 2026, from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2023). Preprints.org.
  • Oxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
  • Force degradation study of compound A3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2022).
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2021). MDPI.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). Slideshare.
  • Oxazole. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Publishing.
  • 4-Methyloxazol-2-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-methyloxazole. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Forced Degrad
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved January 16, 2026, from [Link]

  • Forced Degradation – A Review. (2022).
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indic
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 16, 2026, from [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (2010).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2022).
  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2001).
  • Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (2014).
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). UKnowledge - University of Kentucky.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. Retrieved January 16, 2026, from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2017). Iraqi Journal of Science.
  • Amine Reactivity. (n.d.). MSU chemistry. Retrieved January 16, 2026, from [Link]

  • Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2013).
  • 2-Ethyl-4-methyloxazole. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]

  • 2-methyloxazole-4-carboxylic acid (C5H5NO3). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 4-Methyloxazol-5-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Purification of Crude 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloxazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is critically dependent on its purity. Synthetic routes often yield crude products containing unreacted starting materials, byproducts, and reagents that can interfere with subsequent reactions or biological assays. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the purification of crude this compound.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Impurity Profile

This section addresses the most common initial questions researchers face when handling a crude reaction mixture.

Q1: What are the likely impurities in my crude this compound product?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like N-(2-oxopropyl)acetamide or chloroacetone and acetamide.[1] If the synthesis involved the reaction of a phenacyl bromide with acetamide, residual starting materials could be present.[2]

  • Reaction Byproducts: Intramolecular cyclodehydration reactions can sometimes produce isomeric or polymeric byproducts.

  • Reagents and Catalysts: Strong acids (e.g., PPA, H₂SO₄) or bases (e.g., K₂CO₃) used in the synthesis may persist after initial workup.[1][3]

  • Degradation Products: The oxazole ring can be sensitive to prolonged exposure to harsh acidic or basic conditions, potentially leading to ring-opened or colored impurities.[4]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Before attempting any large-scale purification, a small-scale preliminary analysis is essential.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. It provides a rapid, qualitative assessment of the number of components in your mixture. For a basic compound like this compound, it is crucial to add a small amount of a basic modifier to the eluent to prevent streaking.

    • Recommended TLC Eluent: Start with a moderately polar system like 1:1 Hexanes/Ethyl Acetate. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture to neutralize the acidic silica gel surface, which prevents the basic amine from tailing.[4]

  • Proton NMR (¹H NMR): Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectrum will help identify the presence of your desired product versus starting materials or obvious byproducts by comparing characteristic peaks.

Q3: Which purification method should I choose?

A3: The best method depends on the nature of the impurities and the physical state of your crude product. The following diagram outlines a general decision-making workflow.

Purification Decision Workflow Crude Crude this compound TLC Perform TLC Analysis Crude->TLC Impurity_Check What is the nature of the impurities? TLC->Impurity_Check AcidBase_Imp Acidic or Basic Impurities Present Impurity_Check->AcidBase_Imp  Ionic/Highly Polar Solid_Check Is the crude product a solid? Impurity_Check->Solid_Check Neutral/Slightly Polar   Extraction Acid-Base Extraction AcidBase_Imp->Extraction Neutral_Imp Neutral Impurities (Similar Polarity) Recrystallization Recrystallization Solid_Check->Recrystallization Yes Chromatography Column Chromatography Solid_Check->Chromatography No (Oil) or Impurities Persist Extraction->Solid_Check Post-Extraction Recrystallization->Chromatography If Impurities Remain Final Pure Product Recrystallization->Final If Purity is Sufficient Chromatography->Final

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques and addresses specific issues you may encounter.

Guide 1: Acid-Base Extraction for Removing Ionic Impurities

Core Principle: This technique leverages the basicity of the amine functional group.[5] By treating the crude product dissolved in an organic solvent with an aqueous acid, the amine is protonated to form an ammonium salt. This salt becomes soluble in the aqueous layer, while neutral organic impurities remain in the organic layer, allowing for separation.[6][7]

  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (20-30 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional): To recover any product that may have been occluded, wash the organic layer once more with a small volume of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine which may precipitate or form an oily layer.[8]

  • Re-extraction: Extract the free amine from the basified aqueous solution with three portions of fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

  • Q: An emulsion formed at the interface, and the layers won't separate. What should I do?

    • A: Emulsion formation is common. Try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also help.[9]

  • Q: I'm not sure which layer is which.

    • A: Add a few drops of water to the funnel. The layer that the drops merge with is the aqueous layer. Halogenated solvents like DCM are generally denser than water and will form the bottom layer, while solvents like ethyl acetate and diethyl ether are less dense and will form the top layer.[10]

Guide 2: Flash Column Chromatography for Closely-Related Impurities

Core Principle: This is the most powerful technique for separating compounds with similar polarities. The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[11]

The primary amine in this compound is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption or significant "tailing" of the compound spot on TLC and broad peaks during column chromatography, resulting in poor separation.[4]

The Solution: To get sharp, well-defined bands, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the eluent.[12]

Solvent System (Eluent)PolarityTypical Ratio (v/v)Notes
Hexanes / Ethyl Acetate + 1% TEALow to Medium4:1 to 1:2A good starting point. Adjust the ratio to achieve an Rf of 0.2-0.3 for the product on TLC.[13]
DCM / Methanol + 1% TEAMedium to High99:1 to 90:10For more polar compounds or when higher eluotropic strength is needed.[12]
DCM / Methanol / NH₄OH (conc.)High90:10:1A strong, basic eluent for very polar amines that are difficult to elute.
  • TLC Optimization: First, find the optimal solvent system using TLC as described in Q2 and the table above. The goal is an Rf value of ~0.25 for this compound, with good separation from impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in your starting eluent (the least polar mixture you will use).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

    • Add a thin layer of sand to protect the silica surface.[13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin eluting, collecting fractions in test tubes. You can use isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity).

    • Monitor the separation by spotting collected fractions on a TLC plate.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Chromatography Troubleshooting Start Problem Encountered Tailing Product is Tailing / Streaking Start->Tailing NoSep Poor or No Separation Start->NoSep NoElute Compound Won't Elute Start->NoElute Sol_Tailing Add 1% Triethylamine or NH4OH to eluent Tailing->Sol_Tailing Primary Solution Phase_Tailing Switch to neutral/basic alumina or an amine-functionalized silica column Tailing->Phase_Tailing Alternative Sol_NoSep Decrease eluent polarity (e.g., from 1:1 to 2:1 Hex/EtOAc) NoSep->Sol_NoSep Primary Solution Grad_NoSep Use a shallower solvent gradient NoSep->Grad_NoSep For complex mixtures Sol_NoElute Increase eluent polarity (e.g., add Methanol to DCM) NoElute->Sol_NoElute Primary Solution Load_NoElute Ensure compound was fully dissolved during loading (use dry loading) NoElute->Load_NoElute Check Technique

Caption: Troubleshooting workflow for common column chromatography issues.

Part 3: Final Purity Verification

After purification, it is imperative to confirm the purity and identity of the this compound.

  • TLC: Run a final TLC of the purified product against the crude material and starting materials. The purified sample should show a single spot.

  • NMR Spectroscopy: A ¹H and ¹³C NMR spectrum should be clean, showing only the peaks corresponding to the product structure and residual solvent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides quantitative purity information (as % area under the curve) and confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.

By systematically applying these assessment, selection, and execution strategies, researchers can confidently and efficiently remove impurities from crude this compound, ensuring the quality required for downstream applications.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • YouTube. (2020, July 23). Acid base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines and Heterocycles. Retrieved from [Link]

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Technical Support Center: Navigating the Workup of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical advice for preventing the decomposition of 2-Methyloxazol-4-amine during experimental workup. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested protocols to empower you to overcome common challenges and ensure the integrity of your compound.

Understanding the Molecule: Key Stability Considerations

This compound is a heterocyclic amine, a structure that presents a unique set of stability challenges. The oxazole ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening and the formation of undesired byproducts. The exocyclic amine group, while basic, can also be a site for unwanted reactions, including oxidation. A predicted pKa of 2.52 indicates that this compound is a weak base, a critical factor to consider when designing your workup protocol.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the workup of this compound.

Q1: My reaction mixture contains acidic byproducts. How can I neutralize it without degrading my this compound?

A1: Cautious Neutralization is Key

Direct exposure to strong acids can catalyze the hydrolysis of the oxazole ring. Therefore, a careful and controlled neutralization is paramount.

  • The Challenge: Acid-catalyzed hydrolysis can cleave the oxazole ring, leading to the formation of N-acylamino ketone derivatives.

  • Recommended Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath to minimize thermal degradation.

    • Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), while vigorously stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8.

    • Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can promote other side reactions.

  • Causality: Using a weak base at a low temperature minimizes the concentration of hydronium ions and reduces the kinetic energy of the system, thereby disfavoring the hydrolysis pathway.

Q2: I'm observing significant product loss during aqueous extraction. What's happening and how can I prevent it?

A2: Minimizing Aqueous Contact and Optimizing pH

Prolonged contact with an aqueous phase, especially at an unfavorable pH, can lead to the loss of your compound through partitioning into the aqueous layer or decomposition.

  • The Challenge: As a weakly basic amine, this compound can be protonated and become more water-soluble, especially in acidic aqueous layers.

  • Recommended Protocol:

    • Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent. This keeps the amine in its free base form, which is more soluble in organic solvents.

    • Use a minimal volume of aqueous solution for washing steps.

    • Perform extractions quickly and efficiently.

    • "Salting out" by adding sodium chloride (NaCl) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and enhance partitioning into the organic layer.[1][2]

  • Causality: By maintaining a basic pH, the equilibrium is shifted towards the unprotonated, more lipophilic form of the amine, maximizing its extraction into the organic phase.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I break it?

A3: Strategies for Resolving Emulsions

Emulsions are a common frustration in the workup of amine-containing compounds. They are colloidal suspensions of one liquid in another and can be stabilized by impurities in the reaction mixture.

  • The Challenge: Emulsions prevent clean separation of the organic and aqueous layers, leading to product loss and contamination.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[3]

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1][2][3]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[2][4]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[3][4]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Q4: My purified product seems to be degrading on silica gel during column chromatography. What are my options?

A4: Mitigating On-Column Decomposition

The acidic nature of standard silica gel can lead to the degradation of sensitive compounds like this compound.

  • The Challenge: The acidic silanol groups on the surface of silica gel can protonate the amine, causing it to streak or decompose on the column.

  • Recommended Protocols:

    • Deactivated Silica Gel: Treat the silica gel with a base before use. A common method is to slurry the silica gel in the desired eluent containing a small amount of a volatile amine, such as triethylamine (Et₃N) (typically 0.1-1%).

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

      • Amine-functionalized silica: This specialized stationary phase has amino groups bonded to the silica surface, which masks the acidic silanols and improves the chromatography of basic compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective purification method.

  • Causality: Deactivating the silica gel or using a basic stationary phase prevents the protonation of the amine, minimizing its interaction with the stationary phase and reducing the likelihood of acid-catalyzed decomposition.

Validated Workup Protocol Example

The following protocol is adapted from a literature procedure for the synthesis of a this compound derivative and provides a solid starting point for your own experiments.[5][6]

Scenario: Workup of a reaction mixture to isolate a this compound derivative.

  • Quenching: Upon reaction completion, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with cold water.

  • Precipitation/Extraction:

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the collected solid or the combined organic extracts with cold water to remove water-soluble impurities.

  • Drying: Dry the isolated product. For a solid, this can be done by air-drying or in a vacuum oven at a low temperature. For an organic solution, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Note: This is a generalized procedure. The specific details may need to be optimized for your particular reaction.

Advanced Strategy: The Use of Protecting Groups

For particularly challenging syntheses where the amine functionality is highly reactive to the reaction or workup conditions, the use of a protecting group can be an effective strategy.

  • Concept: A protecting group is temporarily attached to the amine to mask its reactivity. After the desired transformations are complete, the protecting group is removed to regenerate the free amine.[7][8][9]

  • Common Amine Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but can be removed with acid.

    • Cbz (carboxybenzyl): Removable by catalytic hydrogenation.

  • Considerations: The addition and removal of a protecting group adds steps to your synthesis, so this approach is typically reserved for more complex synthetic routes. The choice of protecting group must be orthogonal to the other functional groups in your molecule and the reaction conditions you plan to use.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the workup of this compound.

Workup_Troubleshooting start Workup Begins neutralization Neutralization of Acidic Mixture start->neutralization extraction Aqueous Extraction neutralization->extraction emulsion Emulsion Formation? extraction->emulsion product_loss Significant Product Loss? extraction->product_loss break_emulsion Break Emulsion (Brine, Celite, etc.) emulsion->break_emulsion Yes chromatography Column Chromatography emulsion->chromatography No break_emulsion->extraction decomposition Decomposition on Column? chromatography->decomposition change_column Modify Chromatography (Deactivated Silica, Alumina, etc.) decomposition->change_column Yes end Pure Product decomposition->end No change_column->chromatography product_loss->chromatography No adjust_ph Adjust Aqueous pH > 8 'Salt Out' product_loss->adjust_ph Yes adjust_ph->extraction

Caption: Decision tree for troubleshooting workup issues.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Neutralization pH 7-8Avoids acid-catalyzed hydrolysis of the oxazole ring.
Extraction pH > 8Ensures the amine is in its free base form for efficient extraction into the organic phase.
Chromatography Stationary Phase Deactivated Silica, Alumina, or Amine-functionalized SilicaPrevents on-column decomposition of the acid-sensitive compound.
Temperature 0 °C to room temperatureMinimizes thermal degradation during neutralization and extraction.

This technical guide provides a comprehensive framework for successfully navigating the workup of this compound. By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your target compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Available from: [Link]

  • Shetnev, A., et al. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 28(24), 8033. Available from: [Link]

  • Gawas, P. V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21013–21024. Available from: [Link]

  • Benoit, R., et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 11(4), 734–737. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Shetnev, A. A., et al. (2023). 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2023(4), M1781. Available from: [Link]

  • ResearchGate. Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Available from: [Link]

  • ResearchGate. How to avoid emulsion during liquid-liquid partition with methacrylic acid? Available from: [Link]

  • Biotage. Tackling emulsions just got easier. Available from: [Link]

  • Reddit. Emulsion Problem during Extraction. Help! Available from: [Link]

  • Powner, M. W., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 17(34), 22057–22066. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]

  • ResearchGate. Microwave Mediated Synthesis of 2-Aminooxazoles. Available from: [Link]

  • ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045–3053. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • SynArchive. Protecting Groups List. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • Nunes, C. M., et al. (2023). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 25(29), 19565–19573. Available from: [Link]

  • ResearchGate. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • PubChem. 4-Methyloxazol-2-amine. Available from: [Link]

  • Royal Society of Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available from: [Link]

  • PubMed. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubMed. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available from: [Link]

  • PubMed. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Available from: [Link]

  • PubMed. Development and chromatographic exploration of stable-bonded crosslinked amino silica against classical amino phases. Available from: [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available from: [Link]

  • ResearchGate. (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available from: [Link]

  • PubMed. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Available from: [Link]

  • PubMed. Stability of fluconazole and amino acids in parenteral nutrient solutions. Available from: [Link]

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Alternative catalysts for the synthesis of substituted 2-aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-aminooxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring alternatives to traditional synthetic routes. The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, but its synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to explain the why behind experimental choices.

Our focus is on modern, alternative catalytic systems that offer advantages in efficiency, substrate scope, and environmental impact over classical methods like the Hantzsch synthesis, which can suffer from harsh conditions and limited applicability for N-substituted derivatives.[3] We will explore metal-catalyzed, metal-free, and photoredox-catalyzed approaches.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Scenario 1: Low or No Product Yield

Question: I am attempting a copper-catalyzed synthesis of a 2-aminobenzoxazole, but I'm getting very low conversion of my starting materials. What are the likely causes and how can I fix it?

Answer: Low conversion in copper-catalyzed systems for aminooxazole synthesis is a common hurdle. The efficiency of these reactions is highly dependent on the catalyst's oxidation state, the choice of ligand, solvent, and the reaction atmosphere.[4][5]

Potential Causes & Solutions:

  • Catalyst Oxidation/Inactivity: The active catalytic species, often Cu(I) or Cu(II), can be sensitive to atmospheric oxygen. While some protocols use air as the oxidant, uncontrolled oxidation can lead to inactive copper species.

    • Solution: Try running the reaction under an inert atmosphere (Nitrogen or Argon). If an oxidant is required, ensure its controlled addition. For heterogeneous systems using a supported copper catalyst, ensure the support material (e.g., aminated silica) has not degraded.[4]

  • Incorrect Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst stability.

    • Solution: Acetonitrile is often a good starting point for copper-catalyzed aminations.[4] However, if substrates have poor solubility, consider more polar aprotic solvents like DMF or DMSO. A solvent screen is highly recommended during optimization.

  • Suboptimal Temperature: Thermal energy is critical, especially for C-H activation or cyclization steps.

    • Solution: If you are running the reaction at room temperature or slightly elevated temperatures, a significant increase may be necessary. Microwave irradiation can dramatically accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[1][4]

  • Inhibited Catalyst Turnover: A chelating group on your substrate could be binding too strongly to the copper center, preventing catalytic turnover.

    • Solution: The addition of a suitable ligand can sometimes mitigate this issue. However, if the substrate is the problem, you may need to consider an alternative catalytic system, such as a Palladium-catalyzed Buchwald-Hartwig coupling, which uses well-defined ligand systems to overcome such challenges.[3]

Question: My visible-light photoredox catalysis for a C-H amination is not working. The starting material is consumed, but I see a complex mixture of products instead of my desired 2-aminooxazole. What's going wrong?

Answer: Visible-light photoredox catalysis is a powerful and mild method, but its success hinges on the delicate balance of redox potentials and reaction kinetics.[6][7] A complex product mixture suggests that reactive intermediates are participating in undesired side reactions.

Potential Causes & Solutions:

  • Mismatched Photocatalyst and Substrate Redox Potentials: The photocatalyst's excited-state redox potential must be sufficient to oxidize or reduce your substrate to generate the key radical intermediate.

    • Solution: Ensure your chosen photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y) is appropriate for your substrate.[7][8] If your amine is difficult to oxidize, you may need a more strongly oxidizing photocatalyst.

  • Uncontrolled Radical Reactions: The generated radical cation can undergo pathways other than the desired cyclization, such as polymerization or reaction with the solvent.

    • Solution:

      • Concentration: Run the reaction at a higher dilution to disfavor intermolecular side reactions.

      • Solvent: The solvent should be relatively inert. Acetonitrile or DMF are common choices. Avoid solvents with weak C-H bonds that can be easily abstracted.

      • Light Intensity: Excessive light intensity can generate a high concentration of radicals, promoting side reactions. Try reducing the distance from the light source or using a lower-power lamp.

  • Presence of Quenchers: Oxygen can be both a required oxidant and an undesired quencher of the photocatalyst's excited state. Other impurities in your starting materials or solvent can also act as quenchers.

    • Solution: If the mechanism requires an oxidant, using atmospheric oxygen is common and effective.[7] However, if the reaction should be oxygen-free, ensure the reaction mixture is thoroughly degassed (e.g., via freeze-pump-thaw cycles) and run under a strict inert atmosphere. Always use high-purity, dry solvents.

Scenario 2: Formation of Significant Byproducts

Question: I'm using a Palladium-catalyzed Buchwald-Hartwig reaction to couple an aryl halide with a pre-formed 2-aminooxazole core. I'm getting a significant amount of dehalogenated arene byproduct. How can I suppress this?

Answer: This is a classic issue in Buchwald-Hartwig cross-coupling.[3] The dehalogenated byproduct arises from a competing reductive elimination pathway. The choice of ligand, base, and temperature are critical for controlling the reaction selectivity.

Potential Causes & Solutions:

  • Ligand Choice: The phosphine ligand is arguably the most critical component. It influences the stability of the catalytic intermediates and the relative rates of desired C-N coupling versus undesired side reactions.

    • Solution: Biarylphosphine ligands like S-Phos or X-Phos are often effective at promoting C-N coupling and suppressing dehalogenation.[9] If you are using a simpler ligand like P(t-Bu)₃, switching to a more specialized Buchwald ligand is the first step. The DavePhos/Pd(OAc)₂ system, for instance, has been reported to give lower yields in some cases.[3]

  • Base Strength and Type: The base plays a role in both the deprotonation of the amine and the overall stability of the catalytic cycle. A base that is too strong or has poor solubility can exacerbate side reactions.

    • Solution: Sodium tert-butoxide (t-BuONa) is a common choice, but if dehalogenation is severe, consider switching to a weaker or bulkier base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9]

  • Temperature: High temperatures can sometimes favor the dehalogenation pathway.

    • Solution: Try lowering the reaction temperature by 10-20 °C. This may slow the reaction but can significantly improve the product-to-byproduct ratio.

Frequently Asked Questions (FAQs)

Question 1: How do I choose between a metal-based catalyst (Cu, Pd, Au) and a metal-free approach (Iodine, Photoredox)?

Answer: The choice depends on several factors: substrate compatibility, cost, desired "greenness" of the reaction, and scalability.

Catalyst TypeProsConsBest For...
Metal-Catalyzed (Cu, Pd, Au) - Broad substrate scope[5][9] - Often high-yielding and robust[3] - Well-established and predictable reactivity- Cost and toxicity of precious metals (Pd, Au)[10] - Potential for metal contamination in the final product - Often requires inert atmosphere and specialized ligandsComplex substrates, late-stage functionalization, and when high yields are paramount.
Metal-Free (Iodine, Organic) - Low cost and low toxicity[11] - Environmentally benign ("Green Chemistry")[12][13] - Simpler purification (no metal removal)- May have a narrower substrate scope - Can require stoichiometric reagents or harsher conditions (e.g., high temp)[11]"Greener" syntheses, large-scale production where metal contamination is a concern, and for substrates tolerant to oxidative conditions.
Photoredox Catalysis - Extremely mild reaction conditions (often room temp)[6] - High functional group tolerance - Utilizes sustainable energy source (visible light)[7]- Requires specialized photoreactor setup - Can be sensitive to light intensity and quenching impurities - Scalability can be challengingSyntheses involving thermally sensitive or complex molecules with delicate functional groups.

Question 2: What are the advantages of using microwave-assisted synthesis for 2-aminooxazoles?

Answer: Microwave-assisted synthesis offers several significant advantages, primarily related to reaction speed and efficiency.[1][2][14] The key benefits are:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a dramatic reduction in reaction times—often from many hours to just a few minutes.[1]

  • Improved Yields: The high temperatures that can be safely reached in a sealed microwave vessel can overcome activation energy barriers, often leading to higher yields and fewer side products compared to conventional heating.[1]

  • Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more reproducible results.

  • Simplified Purification: In some cases, the speed and efficiency of the reaction lead to cleaner reaction profiles, simplifying product isolation to simple precipitation and filtration, avoiding the need for chromatography.[1]

For example, a two-step synthesis involving the condensation of an α-bromoacetophenone with urea followed by a Buchwald-Hartwig coupling can be significantly accelerated using microwave heating for the initial condensation step.[3]

Experimental Protocols & Methodologies

Protocol 1: Microwave-Mediated Synthesis of 4-Aryl-2-aminooxazoles

This two-step protocol is adapted from methodologies developed for creating libraries of N-substituted 4-aryl-2-aminooxazoles, which are often challenging to synthesize via traditional Hantzsch-type reactions with N-substituted ureas.[3]

Step A: Synthesis of the 2-Amino-4-aryloxazole Core

  • To a microwave reaction vial, add the appropriate α-bromoacetophenone (1.0 mmol), urea (10.0 mmol, 10 equiv.), and N,N-dimethylformamide (DMF, 3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 3-5 minutes.

  • After cooling, pour the reaction mixture into water, causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the 2-amino-4-aryloxazole, which is often pure enough for the next step.

Step B: Buchwald-Hartwig N-Arylation

  • To an oven-dried vial under an inert atmosphere (Argon), add the 2-amino-4-aryloxazole from Step A (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium precatalyst (e.g., X-Phos Pd G2, 2 mol%), a biarylphosphine ligand (e.g., X-Phos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add a dry, degassed solvent (e.g., dioxane or toluene, 4 mL).

  • Seal the vial and heat the reaction at 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final N-aryl-4-aryl-2-aminooxazole.

Diagrams: Workflows and Decision Making

A logical approach to troubleshooting and catalyst selection is crucial for success. The following diagrams illustrate key decision-making processes.

TroubleshootingWorkflow start Problem: Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_activity Is Catalyst Active? (e.g., correct oxidation state) check_catalyst->catalyst_activity temp Adjust Temperature (Consider Microwave) check_conditions->temp catalyst_activity->check_conditions Yes catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading No change_catalyst Change Catalyst/Ligand (e.g., Cu -> Pd, X-Phos) catalyst_loading->change_catalyst solvent Screen Solvents (Polarity, Solubility) temp->solvent atmosphere Ensure Inert Atmosphere (if required) solvent->atmosphere

Caption: A general troubleshooting workflow for low-yield reactions.

CatalystSelection start Select Catalyst for 2-Aminooxazole Synthesis substrate_sensitivity Are Substrates Thermally Sensitive? start->substrate_sensitivity metal_tolerance Is Metal Contamination a Concern? substrate_sensitivity->metal_tolerance No photoredox Consider Visible-Light Photoredox Catalysis substrate_sensitivity->photoredox Yes metal_free Consider Metal-Free (e.g., Iodine-Mediated) metal_tolerance->metal_free Yes metal_catalyzed Use Metal Catalysis (Cu, Pd, Au) metal_tolerance->metal_catalyzed No

Caption: Decision tree for selecting an appropriate catalytic system.

References

  • Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Chemistry, 17(30), 8294-8. [Link]

  • (N.A.). Copper‐catalyzed synthesis of 2‐aminobenzoxazole and the effect of various groups on the benzoxazole. ResearchGate. [Link]

  • (N.A.). (2014). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Synlett. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • (N.A.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. [Link]

  • (N.A.). Visible light photoredox catalytic approach for the direct synthesis of 2-aminobenzothiazoles from anilines. ResearchGate. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

  • Paradise, C. L., Sarkar, P. R., Razzak, M., & De Brabander, J. K. (2011). Gold-catalysed synthesis of amino acid-derived 2,5-disubstituted oxazoles. Organic & Biomolecular Chemistry, 9(11), 4017-20. [Link]

  • (N.A.). Visible light photoredox catalysis for the synthesis of 2-amino-1,3,4-oxadiazoles via aerobic cyclodesulfurization of thiosemicarbazides. ResearchGate. [Link]

  • Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Semantic Scholar. [Link]

  • (N.A.). (2013). Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis. Angewandte Chemie International Edition. [Link]

  • (N.A.). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Klug, T., et al. (2022). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 88, 153555. [Link]

  • Kumar, R., et al. (2015). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. ResearchGate. [Link]

  • (N.A.). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. [Link]

  • Kumar, R., et al. (2015). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. ResearchGate. [Link]

Sources

Managing poor solubility of 2-Methyloxazol-4-amine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge with 2-Methyloxazol-4-amine Derivatives

The this compound scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise in oncology, and as antimicrobial and anti-inflammatory agents.[1][2][3][4] However, the inherent lipophilicity and crystalline nature of many of these derivatives often lead to poor aqueous solubility. This presents a significant bottleneck in biological research, where unreliable compound concentrations can lead to misleading assay results, underestimated potency, and poor reproducibility.[5]

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the solubility of this compound derivatives in biological assays. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and generate reliable, high-quality data.

Part I: Troubleshooting Guide - Immediate Solutions for Common Problems

This section is formatted as a direct Q&A to address the most urgent issues encountered during experimental work.

Q1: My 10 mM stock of a this compound derivative in DMSO precipitated after I stored it at -20°C. What went wrong, and can I still use it?

A1: This is a very common issue that stems from the physical properties of Dimethyl Sulfoxide (DMSO).

  • Causality (The "Why"): Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F).[6][7] When you store your stock solution at -20°C, the DMSO freezes. This phase change forces the dissolved compound out of solution, leading to the formation of crystalline or amorphous precipitate. Upon thawing, this precipitate may not fully redissolve, especially if the compound is in a more stable, lower-energy crystalline form.[8] Furthermore, DMSO is highly hygroscopic and readily absorbs atmospheric water. While this water uptake lowers the freezing point, it also significantly decreases DMSO's ability to solubilize nonpolar compounds, synergistically increasing the likelihood of precipitation with each freeze-thaw cycle.[8][9]

  • Immediate Action & Protocol:

    • Attempt to Redissolve: Gently warm the vial in a 37°C water bath for 5-10 minutes.[10] Following warming, vortex the solution vigorously for 1-2 minutes.

    • Visual Inspection: Carefully inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, it can likely be used.

    • When to Discard: If you observe any remaining precipitate, crystals, or cloudiness, it is strongly recommended to discard the stock and prepare a fresh one. Using a stock with undissolved material will lead to inaccurate and non-reproducible concentrations in your assays.[6]

  • Best Practices for Prevention:

    • Room Temperature Storage: For short-term use (1-2 weeks), storing DMSO stocks tightly sealed at room temperature is often preferable to avoid freeze-thaw cycles.[10]

    • Aliquot: If long-term storage at -20°C or -80°C is necessary for compound stability, aliquot the stock into single-use volumes. This minimizes the number of freeze-thaw cycles for the master stock.[6]

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions to minimize water absorption issues.[8]

Q2: My DMSO stock is clear, but the compound "crashes out" and the medium turns cloudy as soon as I add it to my aqueous assay buffer. How do I stop this?

A2: This phenomenon is a classic example of compound precipitation due to a rapid change in solvent polarity, sometimes called the "salting out" effect.[11] Your compound is soluble in 100% organic solvent but insoluble in the primarily aqueous environment of your buffer or media.

  • Causality (The "Why"): When a concentrated DMSO stock is pipetted directly into an aqueous solution, localized areas of very high compound concentration are created before the DMSO has a chance to disperse. This concentration exceeds the compound's aqueous solubility limit, causing it to rapidly precipitate.

  • Immediate Action & Protocol:

    • Maximize Dispersion: Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer.

    • Energy Input: Add the DMSO stock dropwise into the vortex of the aqueous buffer, which should be actively mixing (e.g., on a vortex mixer at a medium speed). This rapid, energy-driven mixing prevents localized over-concentration.

    • Intermediate Dilution Step: For particularly problematic compounds, create an intermediate dilution in a solvent mixture that is more compatible with the final aqueous medium. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 mix of DMSO and assay buffer before making the final dilution.

    • Check Final DMSO Concentration: Be mindful that most cell-based assays are sensitive to DMSO, and the final concentration should typically not exceed 0.5%, with many sensitive assays requiring <0.1%.[7] This will inherently limit the maximum achievable concentration of your test compound.

Q3: I've followed the correct dilution procedure, but the highest achievable concentration of my compound is still too low for my assay. What are my formulation options?

A3: When the intrinsic aqueous solubility of a compound is the limiting factor, you must modify the vehicle (the solvent system) to increase its solubilizing capacity. The choice of strategy depends heavily on whether you are running a biochemical (cell-free) or a cell-based assay.

  • Causality (The "Why"): Poorly soluble compounds require formulation strategies that either modify the solvent environment to be more favorable or use carrier molecules to shield the compound from the aqueous environment.[12][13]

  • Solubilization Strategies:

    • pH Modification (for Ionizable Compounds): The 2-methyloxazol-4-amine moiety contains a basic nitrogen atom. Lowering the pH of your buffer (e.g., from 7.4 to 6.5) will protonate this amine, forming a more water-soluble salt. Caution: This is primarily suitable for cell-free assays, as significant pH changes can be toxic to cells. Always confirm your target protein/enzyme is stable and active at the adjusted pH.[14][15]

    • Co-solvents (for Cell-Free and some Robust Cell-Based Assays): Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[16][17][18]

    • Surfactants (Primarily for Cell-Free Assays): Surfactants form micelles that encapsulate hydrophobic compounds, dramatically increasing their apparent solubility.[19][20] This is highly effective but often lyses cells, making it unsuitable for most live-cell assays.

    • Cyclodextrins (Suitable for Cell-Based Assays): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them and increasing their solubility in aqueous media.[14][15]

The following workflow can help guide your decision-making process.

G start Is the final compound concentration sufficient? assay_type What is the assay type? start->assay_type No end_ok Proceed with experiment start->end_ok Yes cell_free Cell-Free (Biochemical) assay_type->cell_free Cell-Free cell_based Cell-Based (Live Cells) assay_type->cell_based Cell-Based ph_mod Strategy 1: pH Modification (e.g., pH 6.0-7.0) Is the target protein stable? cell_free->ph_mod cyclodextrin Strategy 1: Cyclodextrins (e.g., HP-β-CD) Is this compatible with the cell line? cell_based->cyclodextrin cosolvent Strategy 2: Co-solvents (e.g., 1-5% Ethanol, PEG300) Are assay components compatible? ph_mod->cosolvent surfactant Strategy 3: Surfactants (e.g., Tween-80 > CMC) Will this interfere with the assay? cosolvent->surfactant end_reformulate Reformulation needed surfactant->end_reformulate cosolvent_cell Strategy 2: Co-solvents (Use minimal concentration, <1%) Run vehicle toxicity control. cyclodextrin->cosolvent_cell cosolvent_cell->end_reformulate

Caption: Decision workflow for selecting a solubilization strategy.
Data Summary Tables for Formulation

Table 1: Common Co-solvents for Biological Assays

Co-solvent Typical Final Concentration Properties & Cautions
Ethanol 0.1 - 2% Generally well-tolerated by many cell lines at <1%. Can cause protein denaturation at higher concentrations.[16][21]
Propylene Glycol 0.1 - 5% Lower volatility than ethanol. Often used in in-vivo formulations.[19]
Polyethylene Glycol (PEG 300/400) 0.5 - 10% Effective solubilizer but can increase viscosity. Check for interference in assays.[22]

| Glycerol | 1 - 10% | Can act as a protein stabilizer, but high viscosity can be an issue for liquid handling.[19][23] |

Table 2: Common Surfactants and Cyclodextrins

Agent Type Key Parameter Common Uses & Cautions
Polysorbate 80 (Tween® 80) Non-ionic Surfactant CMC ~0.012 mM Widely used in formulations. Can interfere with cell membranes; primarily for cell-free assays or in-vivo work.[19][24]
Sodium Dodecyl Sulfate (SDS) Anionic Surfactant CMC ~8.2 mM Strong solubilizer but is a denaturing agent. Use only in specific biochemical assays where protein structure is not critical.[20]

| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Carrier Molecule | Complexation | Well-tolerated by many cell lines. Can extract cholesterol from cell membranes at high concentrations.[14] |

Part II: In-Depth FAQs - Foundational Knowledge

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my screening assay?

A4: Understanding this distinction is critical for interpreting your results correctly.

  • Thermodynamic Solubility is the true, equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid-state form. It is an intrinsic property of the molecule under specific conditions (e.g., buffer, temperature). This measurement requires a longer incubation time (e.g., 24-48 hours) to ensure equilibrium is reached.[25][26]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of a compound to an aqueous buffer and measuring the concentration at which it precipitates.[5][27] This process often creates a temporary, thermodynamically unstable supersaturated solution. The precipitate that forms may be amorphous rather than crystalline.[25]

  • Why It Matters for Your Assay: In nearly all high-throughput and early-stage biological assays, you are measuring the kinetic solubility of your compound, not its thermodynamic solubility.[27][28] The kinetic value is often higher than the thermodynamic value.[25] This is crucial because:

    • Relevance: Kinetic solubility directly reflects the conditions of your experiment (adding a DMSO stock to buffer).

    • Risk of Precipitation: A supersaturated solution is metastable and can precipitate over time, especially with changes in temperature, agitation, or the presence of nucleation sites (like dust or scratches in a plate).[29] This means a compound might be soluble at the start of an assay but precipitate during a long incubation, leading to a loss of active compound and an artificially low apparent potency.

Q5: How can I quickly estimate the kinetic solubility of my compound before running a large or expensive experiment?

A5: Performing a simple, small-scale solubility assessment can save significant time and resources. A turbidimetric or nephelometric assay is a rapid and effective method.

  • Causality (The "Why"): This method relies on the principle that when a compound precipitates out of solution, it forms small particles that scatter light. The amount of light scattered is proportional to the amount of precipitate, allowing you to identify the concentration at which solubility is exceeded.[5][30]

  • Protocol: Rapid Kinetic Solubility Assessment by Turbidimetry

    • Prepare Compound Plate: In a 96-well clear plate, prepare serial 2-fold dilutions of your compound in 100% DMSO. Start from your highest concentration (e.g., 10 mM) down to a low concentration (e.g., ~1 µM). Prepare 100 µL of each dilution.

    • Prepare Assay Plate: In a separate 96-well clear, flat-bottom assay plate, add 99 µL of your aqueous assay buffer to each well.

    • Transfer and Mix: Using a multichannel pipette, transfer 1 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Immediately mix the plate on a plate shaker for 1-2 minutes.

    • Incubate: Let the plate stand at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

    • Measure: Read the absorbance (optical density) of the plate on a plate reader at a wavelength where the compound does not absorb, typically between 500-700 nm.[30]

    • Analysis: Plot the measured absorbance (turbidity) against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is your approximate kinetic solubility limit. Any data points from your main assay at concentrations above this limit should be considered unreliable.

The following diagram illustrates the expected output of this experiment.

G xaxis 0,4 0,4 xaxis->0,4 Turbidity (Abs @ 620 nm) yaxis 6,0 6,0 yaxis->6,0 Compound Concentration (log scale) p1 p2 p3 p4 p5 sol_limit Kinetic Solubility Limit (Precipitation Onset) sol_limit->p4 soluble_zone Soluble Zone insoluble_zone Insoluble Zone (Precipitate)

Caption: Example plot from a turbidimetric solubility assay.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Co-solvent: Significance and symbolism. Synonyms.com.
  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Applied Sciences, 7(1), 134-137.
  • Madhavi, M. (2014). solubility enhancement and cosolvency. Slideshare.
  • BenchChem. (2025).
  • Kumar, S., & Singh, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 74-81.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Li, M., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2398.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Saluja, A., et al. (2013). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 5(4), 547-553.
  • BenchChem. (2025).
  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • Dimethyl sulfoxide. Wikipedia.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical science & technology today, 3(9), 342-348.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • Glomme, A., & März, J. (2005). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Combinatorial chemistry & high throughput screening, 8(5), 405-412.
  • Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1898-1925.
  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. R Discovery.
  • BenchChem. (2025).
  • Challener, C. (2022).
  • El-Sayed, M. A. A. (2018). Synthetic Approaches for Oxazole Derivatives: A Review. ChemistrySelect, 3(32), 9205-9226.
  • BenchChem. (2025).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(11), 939-943.

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methyloxazol-4-amine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloxazol-4-amine is a valuable heterocyclic building block, offering a privileged scaffold for the development of novel therapeutic agents and functional materials. The oxazole core, characterized by its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities, is a recurring motif in numerous biologically active compounds. The strategic placement of a methyl group at the C2 position and an amine at the C4 position provides key vectors for molecular elaboration, making this compound a versatile intermediate in drug discovery programs.

This technical guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound. As a Senior Application Scientist, the goal is to move beyond a simple recitation of reaction steps and delve into the causality behind experimental choices. We will critically evaluate a classical, multi-step approach and a more convergent, modern synthesis. The analysis will focus on key performance indicators relevant to both discovery and process chemistry, including overall yield, step economy, scalability, and the availability of starting materials.

Overview of Synthetic Strategies

The construction of the oxazole ring has been a subject of extensive research, leading to the development of several named reactions. For the specific target of this compound, two logical retrosynthetic disconnections are considered:

  • The Bredereck-type Synthesis: This classical approach involves the reaction of an α-functionalized ketone with an amide, in this case, acetamide. This strategy is linear and relies on the pre-formation of a key α-aminoketone precursor, which often requires protecting group manipulations.

  • Convergent Cyclocondensation: A more modern and atom-economical approach involves the direct cyclocondensation of two readily available fragments that together form the oxazole ring. This guide will detail a proposed synthesis via the reaction of ethyl acetimidate with aminoacetonitrile, a strategy that constructs the core heterocycle in a single, efficient step.

The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a critical comparison to guide the synthetic chemist in selecting the optimal pathway.

G cluster_0 Route 1: Convergent Cyclocondensation cluster_1 Route 2: Bredereck-type Synthesis A1 Ethyl Acetimidate HCl C1 This compound A1->C1 B1 Aminoacetonitrile HCl B1->C1 A2 N-Boc-aminoacetone B2 N-Boc-2-amino-1-chloroacetone A2->B2 C2 N-Boc-2-acetamidoacetone B2->C2 D2 N-Boc-2-methyloxazol-4-amine C2->D2 E2 This compound D2->E2

Figure 1: High-level overview of the two synthetic routes.

Route 1: Convergent Synthesis via Cyclocondensation

This approach represents a highly efficient and convergent strategy for the synthesis of this compound. By reacting ethyl acetimidate hydrochloride with aminoacetonitrile hydrochloride, the oxazole ring is constructed from two simple, commercially available building blocks in a single key transformation.

Causality and Experimental Rationale: The core of this synthesis is a cyclocondensation reaction. Ethyl acetimidate serves as the C2-N3 component (providing the 2-methyl group and the ring nitrogen), while aminoacetonitrile provides the C4-C5-O1 backbone (with the nitrile group ultimately being incorporated into the ring and the amino group remaining at the C4 position). The use of a base is critical to liberate the free amine and imidate from their hydrochloride salts, allowing them to react. A high-boiling polar solvent like pyridine is chosen not only for its ability to dissolve the starting materials but also to act as a base and to facilitate the high temperatures required for the cyclization and dehydration steps.

Figure 2: Convergent cyclocondensation reaction scheme.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetimidate hydrochloride (1.0 eq) and aminoacetonitrile hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine (5-10 volumes) to the flask. The mixture will form a slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in dichloromethane and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Route 2: Bredereck-type Synthesis via α-Amino Ketone

This is a more traditional, linear synthesis based on the Bredereck oxazole synthesis, which typically involves reacting an α-haloketone with an amide.[1] To generate the required 4-amino functionality, this route necessitates the use of a protected α-amino ketone precursor, adding complexity and steps to the overall process.

Causality and Experimental Rationale: This synthetic sequence is built upon the foundational Robinson-Gabriel and Bredereck syntheses.[2][3][4] The strategy involves first creating an N-acetylated α-amino ketone. A common precursor is N-Boc-aminoacetone.

  • α-Chlorination: The first step is an α-chlorination of the N-protected aminoacetone. This is a standard transformation that activates the α-position for subsequent nucleophilic attack.

  • Amide Formation: The resulting α-chloro ketone is then reacted with acetamide. The nitrogen of acetamide acts as a nucleophile, displacing the chloride.

  • Cyclodehydration: The key ring-forming step is the acid-catalyzed cyclodehydration of the N-acetylated α-amino ketone intermediate.[2] A strong dehydrating agent like concentrated sulfuric acid is required to promote the intramolecular cyclization followed by elimination of water to form the aromatic oxazole ring.[5][6]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to reveal the target 4-amino group.

G A N-Boc-aminoacetone B α-Chlorination (e.g., NCS) A->B C N-Boc-2-amino-1-chloroacetone B->C D Amide Formation (Acetamide, Base) C->D E N-Boc-2-acetamidoacetone D->E F Cyclodehydration (H₂SO₄) E->F G N-Boc-2-methyloxazol-4-amine F->G H Deprotection (TFA or HCl) G->H I This compound H->I

Figure 3: Workflow for the Bredereck-type synthesis.

Detailed Experimental Protocol (Representative)
  • Synthesis of N-(1-chloro-2-oxopropan-1-yl)acetamide:

    • Synthesize or procure N-(2-oxopropyl)acetamide.

    • Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up by washing with water and brine, drying the organic layer, and concentrating to yield the crude α-chloro ketone.

  • Cyclodehydration to this compound (via unprotected intermediate):

    • Caution: This reaction involves a strong acid and should be performed with appropriate safety measures in a fume hood.

    • Slowly and carefully add the crude N-(1-chloro-2-oxopropan-1-yl)acetamide to an excess of cold (0 °C) concentrated sulfuric acid.

    • Allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Analysis

The choice of synthetic route is a critical decision in any chemical campaign, balancing factors of time, cost, efficiency, and safety. The two routes presented here offer a clear contrast between a classical, linear approach and a modern, convergent one.

ParameterRoute 1: Convergent CyclocondensationRoute 2: Bredereck-type SynthesisRationale & Justification
Overall Yield High (Estimated >60%)Low to Moderate (Estimated 15-30%)Route 1 is a one-step conversion from key fragments. Route 2 is a multi-step sequence (4-5 steps), with yield losses at each stage.
Number of Steps 1 (from key precursors)4-5A lower step count (step economy) is highly desirable, reducing labor, solvent usage, and waste generation.
Starting Materials Ethyl acetimidate HCl, Aminoacetonitrile HClN-Boc-aminoacetone, NCS, Acetamide, H₂SO₄, TFAThe starting materials for Route 1 are simple, commercially available, and relatively inexpensive C2 building blocks. Route 2 requires a more complex, protected starting material.
Scalability FavorableChallengingThe one-pot nature of Route 1 makes it more amenable to large-scale production. Route 2 involves multiple intermediate isolations and the use of strong, corrosive acids which can pose challenges on a larger scale.
Safety Concerns High temperature reflux (Pyridine).Use of highly corrosive H₂SO₄; potential for unstable intermediates.While Route 1 requires high temperatures, the reagents are generally more manageable than the large quantities of concentrated sulfuric acid needed for the cyclodehydration in Route 2.
Purification Standard chromatography.Multiple chromatographic purifications required for intermediates and the final product.The higher number of steps in Route 2 necessitates more purification, increasing time and solvent consumption.

Conclusion and Recommendation

From the standpoint of efficiency, elegance, and practicality, Route 1: Convergent Synthesis via Cyclocondensation is unequivocally the superior method for the preparation of this compound. Its single-step conversion from simple, inexpensive starting materials embodies the principles of modern synthetic chemistry, prioritizing step and atom economy. This route is highly recommended for both small-scale library synthesis and for larger-scale production where cost and efficiency are paramount.

The Bredereck-type approach (Route 2), while mechanistically sound and rooted in classical heterocyclic chemistry, is hampered by its linear nature, lower overall yield, and the need for protecting group manipulations. It serves as a valuable academic illustration of oxazole synthesis but is less practical for efficient production.

Future work could focus on optimizing the conditions for the convergent cyclocondensation, perhaps exploring microwave-assisted synthesis to reduce reaction times or developing a catalytic, lower-temperature variant. Nevertheless, as presented, the cyclocondensation of ethyl acetimidate and aminoacetonitrile stands as the most logical and effective path to this valuable chemical intermediate.

References

  • Yu, J., et al. (2021). A general and efficient synthesis of fully substituted 4-aminodixazoles was developed based on the strategies of amide activation and umpolung reaction. Journal of Organic Chemistry, 86(1), 199-206. [Link]

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  • Guchhait, S. K., et al. (2007). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 9(18), 3655–3658. [Link]

  • Kysil, V. M., et al. (2011). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 2, 8. [Link]

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  • ToniVela - Química Orgánica. (2023, November 15). Robinson-Gabriel synthesis of oxazoles [Video]. YouTube. [Link]

  • Wei, L., & Caron, S. (n.d.). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, Coll. Vol. 10, p.57 (2004); Vol. 79, p.95 (2002). [Link]

  • Langer, P., et al. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. Journal of Organic Chemistry, 74(21), 8243-53. [Link]

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A Comparative Guide to the Definitive Structural Validation of Synthesized 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. This guide provides an in-depth analysis of the structural validation of a synthesized heterocyclic compound, 2-Methyloxazol-4-amine, using single-crystal X-ray crystallography as the definitive benchmark. We will explore the causality behind the experimental choices and objectively compare this "gold standard" technique with complementary spectroscopic methods, providing the supporting data and protocols necessary for a comprehensive understanding.

Synthesis of this compound: The Starting Point

Before a structure can be validated, it must be synthesized. While numerous synthetic routes to oxazole rings exist, a common and effective approach involves the cyclization of an α-haloketone with an amide. For the purpose of this guide, we will consider a plausible synthesis of this compound to provide the necessary material for analysis. The proposed pathway begins with a readily available starting material, which is then converted to an intermediate that cyclizes to form the target oxazole ring. This context is crucial as the expected structure from the synthesis informs the interpretation of subsequent analytical data.

The Gold Standard: Single-Crystal X-ray Crystallography

When absolute certainty of a molecular structure is required, single-crystal X-ray crystallography is the undisputed method of choice.[1] Unlike indirect spectroscopic methods that provide data from which a structure is inferred, X-ray crystallography provides a direct visualization of the atomic arrangement in three-dimensional space.[2] The technique is based on the principle of diffraction, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a highly ordered crystal lattice.[3] The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the position and intensity of these diffracted beams, one can calculate an electron density map and, from that, build an unambiguous model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[4][5]

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success.

Step 1: Growing High-Quality Single Crystals The most significant bottleneck in X-ray crystallography is often the initial step: obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) and quality.[6][7] This is more of an art than a science, requiring patience and empirical screening of various conditions.

  • Material Purification: Ensure the synthesized this compound is of the highest possible purity (>99%) via column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and binary mixtures) to find one in which it is sparingly soluble.

  • Crystallization Technique (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

Step 2: X-ray Diffraction Data Collection Once a suitable crystal is obtained, it is subjected to X-ray analysis using a diffractometer.[1]

  • Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

  • Unit Cell Determination: A short series of initial X-ray exposures are taken to locate the diffraction spots, from which the dimensions of the unit cell (the basic repeating block of the crystal) are calculated.[6]

  • Full Data Sphere Collection: The crystal is then rotated through a series of angles while being continuously irradiated with X-rays (commonly from a Molybdenum source).[1] A detector records the intensity and position of thousands of diffraction spots from all possible orientations, typically taking 6-24 hours.[1]

Step 3: Structure Solution and Refinement The raw diffraction data is a collection of intensities and positions, but the crucial phase information is lost.[8] This "phase problem" is solved computationally to generate the final structure.

  • Structure Solution: Using specialized software, initial phases are estimated using direct methods or Patterson methods, allowing for the calculation of an initial electron density map.

  • Model Building: An atomic model of this compound is fitted into the electron density map. The software identifies peaks in the map corresponding to the positions of the C, N, and O atoms.

  • Refinement: The initial model is refined through an iterative least-squares process. This process adjusts the atomic positions and thermal parameters to improve the agreement between the experimentally observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters like the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.

Workflow for X-ray Crystallography Validation

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Determination Synthesized_Powder Synthesized This compound Purification High Purity (>99%) Synthesized_Powder->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Mounting Mount on Diffractometer Single_Crystal->Mounting XRay_Exposure X-ray Exposure & Data Collection Mounting->XRay_Exposure Diffraction_Data Raw Diffraction Data (Intensities) XRay_Exposure->Diffraction_Data Solve_Phase Solve Phase Problem Diffraction_Data->Solve_Phase Build_Model Build Atomic Model Solve_Phase->Build_Model Refine Refine Structure Build_Model->Refine Final_Structure Unambiguous 3D Structure (CIF File) Refine->Final_Structure

Caption: Workflow for structural validation by X-ray crystallography.

The final output is an absolute, high-precision 3D model of this compound, confirming the connectivity of the methyl, oxazole, and amine groups and providing precise measurements of all bond lengths and angles. This level of detail is unattainable by any other single technique.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the final verdict, other spectroscopic techniques are essential tools in the chemist's arsenal.[9] They are faster, require less sample, and provide complementary information about the molecule in a non-crystalline state.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structure elucidation in solution.[9][11] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about a molecule's chemical environment and atomic connectivity.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling, allowing for the assembly of molecular fragments. For this compound, we would expect to see signals for the methyl protons, the amine protons, and the single proton on the oxazole ring, with characteristic chemical shifts and multiplicities.

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D NMR (e.g., HMBC): Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing long-range (2-3 bond) correlations between protons and carbons, allowing the previously identified fragments to be pieced together to form the complete carbon skeleton.[12]

Causality: The choice of these NMR experiments is driven by the need to establish a complete connectivity map of the molecule. While ¹H and ¹³C provide the pieces of the puzzle, 2D NMR provides the instructions for assembling them.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information with exceptional sensitivity: the molecular weight and the elemental formula.

  • Principle: The molecule is ionized, and the resulting charged species is separated based on its mass-to-charge (m/z) ratio.

  • High-Resolution Mass Spectrometry (HRMS): This is the key experiment. By measuring the m/z to several decimal places, HRMS can determine the exact elemental composition of the molecule. For C₄H₆N₂O (the formula for this compound), the expected exact mass is 98.0480. Finding a molecular ion peak at this precise value provides extremely strong evidence for the proposed formula.

  • Tandem MS (MS/MS): Fragmenting the molecular ion and analyzing the resulting daughter ions can provide clues about the molecule's structure, as weaker bonds tend to break preferentially.[13]

Causality: HRMS is chosen to confirm that the synthesized compound has the correct elemental formula, a fundamental check that must precede any attempt at arranging the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (stretching, bending).

  • Information: For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretches (from the amine group), C=N and C=C stretches (from the oxazole ring), and C-O stretches.

Causality: IR spectroscopy is used as a quick preliminary check to ensure the key functional groups expected from the synthesis are present in the final product.

Synthesizing the Evidence: A Holistic Approach

No single technique (apart from X-ray crystallography) can definitively prove a structure. The strength of a structural assignment comes from the convergence of evidence from multiple, independent methods. Spectroscopic data builds a strong hypothesis, which is then unequivocally confirmed by X-ray analysis.

Data Comparison Table
Technique Information Obtained Sample State Unambiguous 3D Structure? Key Advantage Key Limitation
X-ray Crystallography Precise atomic coordinates, bond lengths/angles, absolute stereochemistry.[4]Single CrystalYes Provides direct, unambiguous 3D structural proof.[2]Requires high-quality crystals, which can be difficult to obtain.[5]
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemical relationships.[11]SolutionNoExcellent for determining structure and dynamics in solution.[10][14]Structure is inferred, not directly observed; can be ambiguous.[5]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[13]Solid, Liquid, GasNoExtremely high sensitivity and provides exact molecular formula.Provides little to no information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Solid, Liquid, GasNoFast, simple, and provides a quick functional group "fingerprint".Insufficient for complete structure elucidation alone.[9]
Logical Flow of Structural Validation

G cluster_0 Initial Spectroscopic Evidence MS Mass Spec (HRMS) Confirms C₄H₆N₂O Formula Hypothesis Proposed Structure: This compound MS->Hypothesis IR IR Spec Confirms Amine & Oxazole Groups IR->Hypothesis NMR NMR (¹H, ¹³C, HMBC) Establishes C-H Framework & Connectivity NMR->Hypothesis Confirmation Definitive Confirmation Hypothesis->Confirmation XRay Single-Crystal X-ray Crystallography Provides Unambiguous 3D Structure Confirmation->XRay

Caption: The logical progression from spectroscopic hypothesis to crystallographic proof.

Conclusion

The structural elucidation of a novel chemical entity like this compound requires a multi-faceted analytical approach. Spectroscopic techniques such as NMR, MS, and IR are indispensable for proposing a structure and for routine analysis, providing critical information on connectivity, molecular formula, and functional groups in a rapid and efficient manner. However, they build a circumstantial case. For absolute, irrefutable proof of structure—a requirement in regulated environments like drug development—single-crystal X-ray crystallography stands alone. It transcends inference and provides a direct, high-resolution snapshot of the molecule, validating the synthetic outcome and enabling confident progression to further research and development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available from: [Link]

  • Difference Between NMR and X-Ray Crystallography. Pediaa.com. (2020-07-22). Available from: [Link]

  • Single crystal X-ray diffraction. Fiveable. Available from: [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central, National Institutes of Health. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. (2007-05-17). Available from: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. (2023-10-25). Available from: [Link]

  • What is Single Crystal X-ray Diffraction? Bruker (YouTube). (2020-11-19). Available from: [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. (2019-10-30). Available from: [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available from: [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. PubMed Central, National Institutes of Health. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available from: [Link]

  • Predicting crystal structures of organic compounds. Chemical Society Reviews (RSC Publishing). (2013-11-22). Available from: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. (2014-08-06). Available from: [Link]

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A Comparative Analysis of the Biological Activities of 2-Methyloxazol-4-amine and its Thiazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Isosteric Replacement

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the myriad techniques employed, isosteric replacement—the substitution of an atom or group of atoms with another that possesses similar physical and chemical properties—stands out for its profound impact on biological activity. This guide delves into a classic example of this principle: the comparison of 2-Methyloxazol-4-amine and its sulfur-containing analog, 2-Methylthiazol-4-amine.

The oxazole and thiazole rings are privileged scaffolds, appearing in a vast array of biologically active molecules, from antibiotics to anticancer agents.[1][2][3] The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole creates subtle yet significant alterations in electronegativity, bond angles, size, and hydrogen bonding capacity. These changes, in turn, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the biological activities of these two heterocyclic amines, supported by experimental data and detailed protocols to offer a valuable resource for researchers and drug development professionals.

Synthetic Strategies: A Tale of Two Heterocycles

The synthesis of these core structures is well-established, typically involving the condensation of a β-ketoester or an α-haloketone with a urea or thiourea equivalent, respectively.

The foundational 2-amino-4-methyloxazole structure is often synthesized through the condensation of a β-ketoester like ethyl 2-chloroacetoacetate with urea, followed by cyclization and hydrolysis.[4] This method provides a versatile building block for further derivatization.

For the thiazole analog, a common route involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with thiourea.[5] Variations of this method, including one-pot syntheses, have been developed to improve efficiency and yield.[6]

G cluster_0 This compound Synthesis cluster_1 2-Methylthiazol-4-amine Synthesis Ketoester Ketoester Condensation Condensation Ketoester->Condensation Urea Urea Urea->Condensation Cyclization Cyclization Condensation->Cyclization Oxazole Core Oxazole Core Cyclization->Oxazole Core Haloketone Haloketone Hantzsch Reaction Hantzsch Reaction Haloketone->Hantzsch Reaction Thiourea Thiourea Thiourea->Hantzsch Reaction Thiazole Core Thiazole Core Hantzsch Reaction->Thiazole Core

Caption: General synthetic workflows for oxazole and thiazole cores.

Comparative Biological Activity: A Data-Driven Overview

While direct head-to-head studies on the parent compounds are limited, a comparative analysis of their derivatives reveals distinct trends across several key therapeutic areas. The isosteric replacement of sulfur with oxygen has been shown to significantly enhance antimycobacterial activity and improve physicochemical properties such as water solubility.[4]

Antimicrobial Activity

Both oxazole and thiazole scaffolds are integral to many antimicrobial agents.[2][7][8] Derivatives have shown promise against a range of pathogens, with a notable emphasis on Mycobacterium tuberculosis.

Compound ClassOrganismActivity MetricResultReference
2-Aminooxazole DerivativesMycobacterium tuberculosisMIC3.13 µg/mL (Best)[9]
2-Aminothiazole DerivativesMycobacterium tuberculosisMIC14 µM - 82 µM[10]
2-Aminothiazole DerivativesStaphylococcus aureusMIC>100 µg/mL[11]
2-Aminooxazole DerivativesVarious Bacteria & FungiMICPromising[9]

MIC: Minimum Inhibitory Concentration. Data is for various derivatives and not a direct comparison of the parent compounds.

The enhanced activity of the oxazole derivatives against mycobacteria is a significant finding, suggesting that the oxygen atom may play a crucial role in target engagement or cell permeability.[4]

Anticancer Activity

The thiazole nucleus is a common feature in many anticancer drugs.[8] Derivatives of both 2-amino-4-methyloxazole and its thiazole counterpart have demonstrated cytotoxic effects against various cancer cell lines.

Compound ClassCell LineActivity MetricResultReference
2-Methyloxazole DerivativesVarious Cancer LinesAntiproliferativePotent[4]
2-Aminothiazole DerivativesHuman K563 LeukemiaAnti-proliferativeGood[5]
4-Methyloxazole DerivativesVarious Cancer LinesIC50Varies[3]
2-Aminothiazole DerivativesHuman Melanoma (A375P)IC500.5 µM (Best)[5]

IC50: Half-maximal inhibitory concentration. Data is for various derivatives.

The mechanism of action for some oxazole derivatives involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.[3][4]

Enzyme Inhibition

Thiazole and oxazole derivatives are known to interact with various enzymes, a key mechanism for their therapeutic effects.[8] A notable example is the inhibition of monoamine oxidase (MAO), a target for the treatment of neurodegenerative diseases.

CompoundEnzymeActivity MetricResultReference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-AIC5043.3 µM[12]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-BIC503.47 µM[12]

This selective inhibition of MAO-B by an oxazole derivative highlights the potential of this scaffold in developing treatments for conditions like Parkinson's disease.[12]

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed protocols for key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (this compound and 2-Methylthiazol-4-amine derivatives)

  • Bacterial/fungal strains (e.g., M. tuberculosis, S. aureus)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in the 96-well plate using the broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds serial_dilute Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in a suitable solvent

  • Standard antioxidant (e.g., ascorbic acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.[4]

  • Incubation: Allow the reaction to proceed in the dark for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The biological effects of these compounds are often rooted in their interaction with specific cellular signaling pathways.

Anticancer Mechanism: Apoptosis Induction

As mentioned, some 4-methyloxazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.

G Oxazole 4-Methyloxazole Derivative Tubulin β-Tubulin Oxazole->Tubulin binds Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization G2M G2/M Phase Arrest Microtubule->G2M Mitochondria Mitochondrial Pathway G2M->Mitochondria activates Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Apoptosis induction by microtubule disruption.

Discussion and Future Perspectives

The comparative analysis of this compound and its thiazole analog underscores the profound influence of isosteric replacement. While both scaffolds are undeniably valuable in medicinal chemistry, the oxazole ring appears to offer advantages in specific contexts, such as antimycobacterial activity. This could be attributed to differences in polarity, hydrogen bonding capabilities, and metabolic stability conferred by the oxygen atom versus the sulfur atom.

Future research should focus on direct, head-to-head comparisons of isosteric pairs in a wider range of biological assays. A deeper investigation into their metabolic profiles and potential for off-target effects is also warranted. The continued exploration of these versatile heterocyclic cores, guided by a clear understanding of their structure-activity relationships, will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents.

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The Cutting Edge of Cancer Research: A Head-to-Head Comparison of 2-Methyloxazol-4-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the oxazole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural characteristics make it a versatile core for designing compounds that can interact with a multitude of biological targets. This guide provides a detailed, head-to-head comparison of the efficacy of various 2-methyloxazol-4-amine and related aminoxazole derivatives against several cancer cell lines. We will delve into the experimental data that underpins their cytotoxic potential, provide detailed protocols for assessing their activity, and explore the mechanistic underpinnings of their action.

Comparative Efficacy of Aminoxazole Derivatives Across Cancer Cell Lines

The true measure of a potential therapeutic agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several recently developed aminoxazole derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, with lower values indicating higher potency.

Derivative IDStructureCancer Cell LineIC₅₀ (µM)Reference
Compound 2 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamideNon-small cell lung cancer (HOP-92)4.56[1]
Breast cancer (MDA-MB-468)21.0[1]
Melanoma (SK-MEL-5)30.3[1]
MM131 Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamideColorectal adenocarcinoma (HCT 116)0.39-0.6[5]
Prostate cancer (PC-3)0.17-0.36[5]
Pancreatic cancer (BxPC-3)0.13-0.26[5]
Compound 1o 2-Amino-5-substituted-1,3,4-oxadiazole derivativeHepatocellular carcinoma (HepG2)8.6[6]
Compound 20 2-aminothiazole derivativeHuman lung cancer (H1299)4.89[7]
Human glioma (SHG-44)4.03[7]

Note: The structures for each compound are detailed in the referenced publications.

Probing the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond simple cytotoxicity, a deeper understanding of how these derivatives exert their effects is crucial for their development as therapeutic agents. Two key mechanisms by which anticancer compounds function are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Experimental Workflow for Assessing Apoptosis and Cell Cycle

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Cell Cycle Analysis start Seed cancer cells in multi-well plates treat Treat with this compound derivatives at various concentrations start->treat incubate Incubate for 24-72 hours treat->incubate harvest_apo Harvest cells (including supernatant) incubate->harvest_apo harvest_cc Harvest cells (trypsinization) incubate->harvest_cc wash_apo Wash with PBS and then 1X Binding Buffer harvest_apo->wash_apo stain_apo Resuspend in 1X Binding Buffer with Annexin V-FITC and Propidium Iodide (PI) wash_apo->stain_apo incubate_apo Incubate in the dark stain_apo->incubate_apo analyze_apo Analyze by flow cytometry incubate_apo->analyze_apo fix Fix cells in cold 70% ethanol harvest_cc->fix wash_cc Wash with PBS fix->wash_cc stain_cc Stain with Propidium Iodide (PI) and RNase A wash_cc->stain_cc incubate_cc Incubate stain_cc->incubate_cc analyze_cc Analyze by flow cytometry incubate_cc->analyze_cc

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Unraveling the Signaling Cascade: Targeting the PI3K/Akt/mTOR Pathway

Many oxazole and related oxadiazole derivatives have been found to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[8][9][10] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metabolism.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Oxazole Oxazole Derivative Oxazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Oxazole Derivatives.

Detailed Experimental Protocols

For researchers looking to validate these findings or screen their own derivatives, the following are detailed, step-by-step protocols for the key assays mentioned.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][14]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15][16][17][18]

  • Cell Seeding and Treatment: Culture and treat cells as described in the previous protocols.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cell populations in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold and its related aminoxazole analogs represent a promising avenue for the development of novel anticancer agents. The data presented here highlight the potent and varied efficacy of these derivatives against a range of cancer cell lines. The provided experimental protocols offer a robust framework for the continued investigation and optimization of these compounds. Future research should focus on elucidating the precise molecular targets of the most potent derivatives and evaluating their in vivo efficacy and safety profiles in preclinical models. The versatility of the oxazole core, combined with a deeper understanding of its structure-activity relationships, will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Gnanaprakasam, J. N. R., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(9), e2252. Available at: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available at: [Link]

  • Zhao, H., & Darzynkiewicz, Z. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(18), e903. Available at: [Link]

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  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Available at: [Link]

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  • Semantic Scholar. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Available at: [Link]

  • CoLab. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Available at: [Link]

  • Wu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1285-1311. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available at: [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(19), 6371. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyloxazol-4-amine: A Comparative Analysis of HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Chemical Synthesis

In the landscape of drug discovery and development, the molecular building block is the fundamental unit of innovation. 2-Methyloxazol-4-amine (MW: 98.10 g/mol ), a key heterocyclic amine, serves as a critical scaffold in the synthesis of a multitude of pharmacologically active agents.[1] The absolute purity of such intermediates is not a mere quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of even trace impurities—be they starting materials, by-products, or degradation products—can drastically alter reaction kinetics, introduce toxicological risks, and invalidate extensive research findings.

This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As we will explore, these methods are not mutually exclusive but rather complementary, offering a synergistic approach to achieving a comprehensive and unequivocal understanding of sample purity. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for data interpretation, empowering researchers to make informed decisions with confidence.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Determination

High-Performance Liquid Chromatography is the cornerstone of purity analysis in most chemistry laboratories. Its power lies in its exceptional resolving capability, allowing for the separation of the main compound from closely related impurities. The principle is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.

Causality in HPLC Method Design for a Polar Heterocycle

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte, this compound.

  • Mode of Separation: Given the polar nature of the amine and oxazole moieties, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase. Polar analytes like this compound have less affinity for the stationary phase and elute earlier than nonpolar compounds.

  • Column Selection: A high-purity, end-capped C18 column is selected to minimize peak tailing, a common issue with basic compounds like amines due to their interaction with residual acidic silanols on the silica support.

  • Mobile Phase Optimization: A gradient of a weak acid in water and an organic modifier (like acetonitrile or methanol) is employed. The acid (e.g., 0.1% formic acid or a phosphate buffer) serves to protonate the amine, ensuring a single ionic form and promoting sharp, symmetrical peaks. The gradient elution, where the organic solvent concentration is increased over time, ensures that both early-eluting polar impurities and later-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe.

  • Detector Selection: The oxazole ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector is therefore ideal. An analytical wavelength is chosen at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity for both the main peak and any related impurities.

Experimental Protocol: HPLC Purity by Area Normalization

This protocol outlines a standard approach for determining purity based on the relative area percentage of all observed peaks.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (or predetermined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3][4]

Part 2: Quantitative NMR (qNMR) – The Absolute Purity Arbiter

While HPLC provides excellent relative purity data, it relies on the assumption that all impurities have a similar detector response to the main compound, which is not always true. Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally a tool for structural elucidation, can be adapted for highly accurate quantitative measurements.[5][6][7]

Quantitative NMR (qNMR) is a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[8][9] By co-dissolving a sample with a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[10][11]

Causality in qNMR Experimental Design
  • Internal Standard Selection: The choice of internal standard is critical. For this compound, maleic acid is a suitable choice. It meets the key criteria:

    • High Purity: It is available as a certified reference material.

    • Stability: It is stable in solution and non-reactive with the analyte.

    • Solubility: It dissolves in the same deuterated solvents (e.g., DMSO-d6).

    • Spectral Simplicity: It produces a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from this compound.[8][9]

  • Solvent Selection: DMSO-d6 is an excellent solvent for this analysis. Its high boiling point minimizes evaporation, and it effectively solubilizes both the polar analyte and the internal standard. Its residual solvent peak does not interfere with key signals.

  • Acquisition Parameters: To ensure quantitativity, specific NMR parameters must be carefully controlled. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons being integrated) is crucial to allow for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the molar concentration.

Experimental Protocol: Absolute Purity by ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (m_analyte) into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, Purity_std) into the same vial (m_std).

    • Record all masses precisely to four decimal places.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-quality NMR tube.[12]

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 30° or 90° pulse.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (ensure this is sufficient for full relaxation).

    • Acquisition Time (AQ): ~4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal for the analyte (I_analyte) and the internal standard (I_std). For this compound, the methyl singlet is a good choice. For maleic acid, the vinyl singlet is used.

    • Calculate the purity (P_analyte) using the following equation:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal.

      • N: Number of protons giving rise to the signal (e.g., 3 for the -CH3 of the analyte; 2 for the -CH=CH- of maleic acid).

      • MW: Molar mass (Analyte: 98.10 g/mol ; Maleic Acid: 116.07 g/mol ).

      • m: Mass weighed.

      • P_std: Purity of the internal standard (e.g., 99.9%).

Part 3: A Synergistic Approach to Purity Assessment

Neither HPLC nor qNMR alone tells the complete story. HPLC excels at detecting trace-level impurities that might be hidden under the baseline in an NMR spectrum, while qNMR provides an unbiased, absolute purity value and structural confirmation.[13] A dual-pronged approach is the most rigorous path to certifying a compound's purity.

Overall Purity Assessment Workflow

The following diagram illustrates how these two techniques are used in a complementary workflow for a comprehensive purity assessment.

G cluster_0 Purity Assessment Workflow Start Sample of This compound HPLC HPLC Analysis (Relative Purity) Start->HPLC Screen for impurities qNMR qNMR Analysis (Absolute Purity & ID) Start->qNMR Determine absolute purity & confirm structure Decision1 Purity > 99%? No Unknown Peaks? HPLC->Decision1 qNMR->Decision1 Report Final Purity Report Decision1->Report Yes Investigate Investigate Impurities (LC-MS, 2D NMR) Decision1->Investigate No Investigate->Report After characterization

Workflow for comprehensive purity analysis.
Comparative Data Summary

The table below presents hypothetical, yet realistic, data for a batch of this compound, highlighting the distinct information provided by each technique.

ParameterHPLC (Area %)qNMR (Absolute %)Commentary
Purity Value 99.65%98.9%The area % from HPLC can be inflated if impurities have a poor UV response. qNMR provides a more accurate absolute value.
Detected Impurities Impurity A (0.15% @ 3.2 min)Impurity B (0.20% @ 8.9 min)Residual Acetonitrile (0.8%)Unidentified Signal (0.3%)HPLC excels at separating process impurities. qNMR is superior for detecting and quantifying NMR-active species like residual solvents that may be missed by HPLC.
Precision (RSD%, n=6) ≤ 0.3%≤ 0.5%Both methods demonstrate high precision, a requirement for validated analytical procedures.[3]
Reference Standard Requires analyte-specific reference standard for identity confirmation.Does not require analyte standard; uses a certified internal standard for quantification.[11]qNMR's independence from an analyte-specific standard is a major advantage for novel compounds.
Logical Framework for a Final Purity Declaration

G cluster_1 Logical Data Integration HPLC_Data HPLC Data: - Retention Time matches standard - Peak Area % = 99.65% - Two minor impurity peaks Conclusion1 High Relative Purity & Low Process Impurities HPLC_Data->Conclusion1 NMR_Data NMR Data: - ¹H & ¹³C shifts match structure - No unexpected structural signals Conclusion2 Correct Chemical Structure Confirmed NMR_Data->Conclusion2 qNMR_Data qNMR Calculation: - Purity vs. Internal Std = 98.9% - Solvent impurity identified Conclusion3 Accurate Absolute Purity Determined qNMR_Data->Conclusion3 Final_Purity Final Assessment: Purity = 98.9% Identity Confirmed Impurities Profiled Conclusion1->Final_Purity Conclusion2->Final_Purity Conclusion3->Final_Purity

Converging data for a confident purity assessment.

Conclusion

For a molecule as critical as this compound, a single analytical method provides an incomplete picture of purity. While HPLC is an indispensable tool for high-resolution separation and detection of process-related impurities, its reliance on relative area percentage can be misleading. Quantitative NMR complements this by providing an unbiased, absolute purity measurement against a certified standard, simultaneously confirming the molecule's structure and identifying other types of impurities, such as residual solvents.

As Senior Application Scientists, our recommendation is unequivocal: employ HPLC for impurity profiling and qNMR for absolute purity determination. This dual-technique approach constitutes a self-validating system, ensuring that the material proceeding to the next stage of research or development is of a well-defined and accurately known quality. This rigorous analytical investment is fundamental to the integrity and success of the entire scientific endeavor.

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  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Reddy, B. et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Methyloxazol-4-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1][2] Kinase inhibitors have transformed the treatment landscape for numerous cancers.[1] At the heart of many modern kinase inhibitors lies a heterocyclic scaffold, which serves as a structural anchor for engaging the ATP-binding site. The 2-methyloxazol-4-amine moiety is one such scaffold, offering a versatile platform for developing potent inhibitors against various kinases.[3] However, the structural conservation of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5]

Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to a spectrum of outcomes.[6] While sometimes beneficial (polypharmacology), it is more often associated with adverse effects and toxicity, which can lead to treatment discontinuation.[6][7] Therefore, rigorous and systematic cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, enabling the development of safer and more effective medicines.

This guide provides a comprehensive framework for profiling inhibitors based on the this compound scaffold. We will explore the strategic application of core methodologies, present a comparative case study against established alternatives, and provide a detailed, field-proven experimental protocol.

Section 2: The Profiling Funnel: A Strategic Approach to Defining Selectivity

A robust cross-reactivity profiling campaign is best conceptualized as a funnel, moving from broad, high-throughput screening to more focused, physiologically relevant validation. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of a compound's behavior.

The causality behind this strategy is rooted in risk mitigation. An early, wide-angle view of the kinome prevents unforeseen off-target liabilities from derailing a program in late-stage development. As confidence in the on-target activity and initial selectivity grows, the investigation deepens to confirm these findings in a cellular context, which is more representative of the clinical setting.

G Figure 1. The Kinase Profiling Funnel cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Dose-Response cluster_2 Tier 3: Cellular Target Engagement a Primary Target Assay (e.g., IC50 determination) b Large Panel Screen (e.g., KINOMEscan®, >400 kinases) a->b Initial Hit Confirmation c Biochemical IC50 Assays on Key Off-Targets (e.g., ADP-Glo™) b->c Identify Significant Hits d Selectivity Ratio Calculation c->d e Cellular Thermal Shift Assay (CETSA) d->e Prioritize for Cellular Validation f Phenotypic/Signaling Assays e->f Confirming Functional Effect

Caption: The Kinase Profiling Funnel workflow.

Section 3: Core Methodologies for Cross-Reactivity Profiling

Choosing the right assay technology is critical for generating reliable data. A multi-pronged approach using orthogonal methods provides the highest degree of confidence.

  • Competitive Binding Assays: Platforms like Eurofins DiscoverX's KINOMEscan® are the industry standard for broad, initial screening.[8][9] This technology relies on a competitive binding principle where a test compound's ability to displace a ligand from the kinase active site is measured.[8] The readout is typically a dissociation constant (Kd) or percent of control, providing a direct measure of binding affinity, independent of enzyme activity. This ATP-independent format is a key advantage, as it eliminates confounding variables related to substrate kinetics.

  • Biochemical Activity Assays: These assays measure the direct inhibition of a kinase's catalytic activity—the phosphorylation of a substrate.[2][10] Luminescence-based methods, such as the Promega ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[11][12][13] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[14][15] Performing these assays on the primary target and key off-targets identified in binding screens is essential to confirm functional inhibition and determine IC50 values.

  • Cell-Based Target Engagement Assays: Confirming that a compound binds its intended (and unintended) targets in a live-cell environment is a crucial validation step.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[19][20] By comparing the thermal stability of a kinase in the presence and absence of an inhibitor, one can directly confirm target engagement within the complex milieu of the cell.[17][18]

Section 4: Case Study: Profiling "Inhibitor-OXA4"

To illustrate the comparative profiling process, we will use a hypothetical this compound-based inhibitor, "Inhibitor-OXA4," designed to target Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[21] We will compare its selectivity profile to the first-generation BTK inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib .

Ibrutinib is known for its potent efficacy but also for off-target effects, partly due to its inhibition of other kinases like TEC, EGFR, and ITK, which can lead to side effects such as atrial fibrillation and bleeding.[7][22] Second-generation inhibitors like Acalabrutinib were specifically designed for greater selectivity to minimize these off-target activities and improve safety.[21][22][23][24]

4.1. Initial Broad Screening of Inhibitor-OXA4

Inhibitor-OXA4 was screened at a concentration of 1 µM against a panel of 403 unique wild-type human kinases using a competitive binding assay format. The results are summarized by calculating a Selectivity Score, S(35), which is the number of kinases with binding inhibited by >65% (a Percent of Control value <35).[25]

Table 1: KINOMEscan® Results for Inhibitor-OXA4 (1 µM)

Parameter Value Interpretation
Primary Target BTK Confirmed
Screening Concentration 1 µM Standard for initial profiling
Kinases Profiled 403 (WT) Broad coverage of the kinome
S(35) Score 8 Number of off-targets with >65% inhibition

| Key Off-Targets (>65% Inh.) | TEC, BMX, TXK, BLK, ITK, EGFR, JAK3 | Identified for follow-up |

The S(35) score of 8 suggests that Inhibitor-OXA4 has a relatively focused target profile but hits several kinases known to be liabilities for first-generation BTK inhibitors.

4.2. Comparative Selectivity Analysis

We now compare the selectivity profile of Inhibitor-OXA4 with published data for Ibrutinib and Acalabrutinib.

Table 2: Comparative Selectivity of BTK Inhibitors

Inhibitor Scaffold Type S(35) Score @ 1µM¹ Key Off-Targets Clinical Implication
Ibrutinib Pyrazolopyrimidine 9-15[25][26] TEC, ITK, EGFR, JAK3, SRC family[7] High efficacy, notable off-target related side effects (e.g., atrial fibrillation, bleeding)[7][22]
Acalabrutinib Acrylamide 2-3[26] Minimal; low activity on ITK, EGFR[24] High efficacy with improved safety profile and fewer cardiovascular events compared to Ibrutinib[21][23]
Inhibitor-OXA4 This compound 8 TEC, ITK, EGFR, JAK3 family Profile suggests potential efficacy but a side-effect profile more similar to Ibrutinib than Acalabrutinib.

¹Selectivity scores are compiled from published data and may vary slightly based on the exact kinase panel used.

Interpretation: The data clearly positions our hypothetical Inhibitor-OXA4 as having a selectivity profile intermediate between Ibrutinib and Acalabrutinib. While it binds potently to BTK, its cross-reactivity with kinases like EGFR and ITK is a significant finding. This suggests that while potentially effective, it may carry a higher risk of the side effects that prompted the development of second-generation inhibitors.[21][22] This data-driven comparison provides critical insights for the drug development team, guiding decisions on whether to proceed, optimize the scaffold for better selectivity, or deprioritize the candidate.

Section 5: Detailed Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol describes a self-validating system for determining the IC50 value of an inhibitor against a specific kinase. The inclusion of appropriate controls is essential for data integrity.

Objective: To determine the concentration of Inhibitor-OXA4 required to inhibit 50% of BTK enzymatic activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[11]

  • Recombinant human BTK enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • DTT, MgCl2, and appropriate kinase buffer

  • Inhibitor-OXA4 (10 mM stock in DMSO)

  • White, opaque 384-well assay plates (Corning #3573)[27]

  • Luminometer plate reader

Workflow Diagram:

G Figure 2. ADP-Glo™ Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (20 µL Total Volume) cluster_readout Data Acquisition & Analysis prep1 1. Prepare Kinase Reaction Buffer prep2 2. Prepare Serial Dilution of Inhibitor-OXA4 prep3 3. Prepare Enzyme/Substrate Master Mix step1 Step 1: Add 5 µL Inhibitor or DMSO Control to Plate step2 Step 2: Add 10 µL Enzyme/Substrate Mix to Initiate Reaction step1->step2 step3 Step 3: Incubate 60 min at Room Temp step2->step3 step4 Step 4: Add 5 µL ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step3->step4 step5 Step 5: Incubate 40 min at Room Temp step4->step5 step6 Step 6: Add 10 µL Kinase Detection Reagent (Convert ADP->ATP) step5->step6 step7 Step 7: Incubate 30 min at Room Temp step6->step7 read Read Luminescence step7->read analyze Plot Data & Calculate IC50 read->analyze

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Inhibitor-OXA4 in DMSO. The final top concentration in the assay should be ~10 µM.

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of the diluted inhibitor to wells.

    • Positive Control (No Inhibition): Add 5 µL of DMSO (vehicle). This represents 0% inhibition.

    • Negative Control (Background): Add 5 µL of DMSO. To these wells, add kinase buffer without enzyme. This represents 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP (at the Kₘ concentration for BTK), substrate, and BTK enzyme.

    • Add 10 µL of the master mix to the Test and Positive Control wells to start the reaction. Add 10 µL of a similar mix without enzyme to the Negative Control wells.

    • Incubate the plate for 60 minutes at room temperature. The choice of incubation time is critical; it should be within the linear range of the kinase reaction, typically determined during assay development.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells.[28] This terminates the kinase reaction and depletes any unconsumed ATP.[14]

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection:

    • Add 10 µL of Kinase Detection Reagent to all wells.[28] This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[11][14]

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average negative control signal from all other readings.

    • Normalize the data by setting the average positive control signal as 100% activity (0% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Section 6: Conclusion and Future Directions

The comprehensive cross-reactivity profiling of Inhibitor-OXA4, a hypothetical compound from the this compound class, demonstrates the power of a systematic, multi-tiered approach. Our comparative analysis reveals a selectivity profile that, while potent against its primary target BTK, shares liabilities with the first-generation inhibitor Ibrutinib. This is a critical, data-driven insight that allows a project team to make an informed decision.

The path forward for a compound like Inhibitor-OXA4 would involve structure-activity relationship (SAR) studies aimed at modifying the scaffold to reduce binding to key off-targets like EGFR and ITK, while retaining BTK potency. This iterative process of design, synthesis, and re-profiling is the essence of modern medicinal chemistry. By grounding discovery programs in rigorous, honest, and comprehensive cross-reactivity profiling, we can more effectively design the selective, next-generation inhibitors that patients need.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Catalysts for 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, however, has been a subject of continuous development, moving from traditional methods that often require harsh conditions to more sophisticated, catalytically driven approaches. This guide provides an in-depth comparison of novel catalytic strategies for the synthesis of 2-aminooxazoles, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic underpinnings of these catalysts, present detailed experimental protocols, and offer insights to guide your selection of the most suitable method for your research endeavors.

The Enduring Importance of 2-Aminooxazoles in Drug Discovery

The 2-aminooxazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. Its isosteric relationship with the 2-aminothiazole moiety allows for subtle modifications in physicochemical properties, such as improved solubility and metabolic stability, by replacing the sulfur atom with oxygen.[1][2] This can be particularly advantageous in overcoming challenges associated with pan-assay interference compounds (PAINS), which are sometimes observed with 2-aminothiazoles.[1][2]

Mechanistic Insights into 2-Aminooxazole Formation

The formation of the 2-aminooxazole ring fundamentally involves the cyclization of a suitable precursor. A common pathway involves the reaction of an α-hydroxyketone with cyanamide. This process can be broken down into several key steps:

  • Carbinolamine Formation: The reaction initiates with the formation of a carbinolamine intermediate from the reaction of an aldehyde or ketone with cyanamide.

  • Cyclization: The hydroxyl group of the carbinolamine then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Proton Transfer and Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the aromatic 2-aminooxazole ring.[3]

Catalysts play a crucial role in lowering the activation energies of these steps, thereby improving reaction rates and yields.[3]

A Comparative Analysis of Catalytic Systems

The true measure of a catalyst's utility lies in its performance. Here, we compare several novel catalytic approaches to the synthesis of 2-aminooxazoles against a traditional benchmark method.

Benchmark: The Traditional Approach

A long-standing method for the synthesis of 2-aminooxazoles involves the reaction of α-hydroxyketones with cyanamide, often under acidic or basic conditions.[4] While effective for certain substrates, this method can suffer from limitations such as harsh reaction conditions, limited substrate scope, and modest yields.

Novel Catalyst Performance

The development of novel catalysts has opened new avenues for the efficient synthesis of 2-aminooxazoles. Below, we benchmark the performance of three distinct catalytic systems: Palladium-catalyzed cross-coupling, Gold-catalyzed cyclization, and Photoredox catalysis.

Catalyst SystemKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Key Advantages
Traditional Method α-hydroxyketone, CyanamideAcidic or basic mediumVariable60-80Simple, readily available starting materials.
Palladium-Catalyzed Buchwald-Hartwig Coupling 4-Aryl-2-aminooxazole, Aryl halideX-Phos Pd G2, t-BuONa10 min (MW)~50Broad substrate scope for N-arylation, well-established methodology.[1][2][5]
Gold-Catalyzed Cyclization Ynamide, N-Acylpyridinium N-aminideAu(I) catalystNot specifiedHighAccess to complex, fully substituted 4-aminooxazoles.[6]
Photoredox Catalysis Glycolonitrile, 13C-labelled thioureaPotassium ferrocyanide, UV irradiation7 hours4Utilizes light energy, prebiotically plausible conditions.[7]

In-Depth Look at Novel Catalytic Methodologies

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been successfully applied to the N-arylation of 2-aminooxazoles.[1][2] This two-step approach first involves the synthesis of a 4-aryl-2-aminooxazole, followed by a palladium-catalyzed cross-coupling with an aryl halide. This method is particularly valuable for creating libraries of N-aryl-2-aminooxazoles for structure-activity relationship (SAR) studies.

Catalytic Cycle for Buchwald-Hartwig Amination

G A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR'R''(L_n) D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G H Ar-X H->B I HNR'R'' I->D

Caption: Generalized catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Gold-Catalyzed Intermolecular Cycloaddition

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds. In the context of 2-aminooxazoles, gold-catalyzed intermolecular formal [3+2] dipolar cycloaddition between ynamides and N-acylpyridinium N-aminides provides access to highly functionalized and substituted 4-aminooxazoles.[6] This methodology is distinguished by its ability to construct complex molecular architectures in a single, efficient step.

Photoredox Catalysis: A Green Chemistry Approach

Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, offering environmentally benign reaction conditions. For 2-aminooxazole synthesis, a prebiotically plausible system using ferrocyanide-ferricyanide photoredox cycling has been demonstrated.[7] This approach converts thiourea to cyanamide, which then reacts with glycolaldehyde precursors generated in situ to form 2-aminooxazole. While the yields are currently modest, the use of light as a renewable energy source makes this an exciting area for future development.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step protocols for a traditional synthesis and a modern, palladium-catalyzed approach.

General Workflow for Catalyst Benchmarking

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis & Characterization start Select Catalyst and Substrates react Assemble Reaction Under Inert Atmosphere start->react conditions Set Reaction Temperature and Stirring react->conditions monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize yield Calculate Yield characterize->yield

Caption: A generalized workflow for benchmarking catalyst performance in 2-aminooxazole synthesis.

Protocol 1: Traditional Synthesis of 2-Amino-4,5-dimethyloxazole[4]
  • Reaction Setup: In a suitable reaction vessel, dissolve acetoin (α-hydroxyketone) in a suitable solvent such as water.

  • Reagent Addition: Add a solution of cyanamide to the reaction mixture.

  • pH Adjustment: Adjust the pH of the solution to be weakly acidic with hydrochloric acid.

  • Heating: Heat the reaction mixture to 60°C.

  • Reaction Monitoring: Monitor the reaction for the precipitation of the product.

  • Isolation: After the reaction is complete (typically 1 hour), filter the warm solution to collect the product.

  • Purification: Wash the product with warm water and recrystallize from a suitable solvent like benzene to obtain colorless crystals.

Protocol 2: Palladium-Catalyzed N-Arylation of 4-(p-tolyl)-2-aminooxazole[1][5]
  • Catalyst Pre-activation (if necessary): In a glovebox, charge a vial with the palladium precatalyst (e.g., X-Phos Pd G2), the appropriate ligand (e.g., X-Phos), and a base (e.g., t-BuONa).

  • Reaction Setup: To the vial, add 4-(p-tolyl)-2-aminooxazole, the desired aryl halide, and a suitable solvent (e.g., toluene).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 10 minutes).

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminooxazole.

Conclusion and Future Outlook

The synthesis of 2-aminooxazoles has been significantly advanced by the development of novel catalytic systems. While traditional methods offer a straightforward entry point, modern catalytic approaches provide greater efficiency, broader substrate scope, and milder reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the rapid generation of compound libraries for drug discovery. Gold-catalyzed and photoredox-catalyzed methods, while still evolving, hold immense promise for the construction of complex and diverse 2-aminooxazole derivatives under increasingly sustainable conditions. The choice of catalyst will ultimately depend on the specific synthetic goals, substrate availability, and desired level of molecular complexity. As catalyst technology continues to advance, we can anticipate even more efficient and versatile methods for the synthesis of this important heterocyclic scaffold.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methyloxazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting in-silico comparative docking studies of 2-Methyloxazol-4-amine analogs. As a privileged scaffold in medicinal chemistry, understanding how structural modifications influence binding affinity to key protein targets is paramount for rational drug design.[1] We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating methodology.

Part 1: Foundational Concepts and Strategic Planning

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another (a protein).[2][3] The core of this technique lies in two components: a search algorithm that generates various possible binding poses and a scoring function that ranks these poses to estimate the strength of the interaction.[3] Our objective is to leverage this technique to systematically evaluate a series of this compound analogs and establish a preliminary structure-activity relationship (SAR).

Selection of Biologically Relevant Target Proteins

The therapeutic potential of oxazole derivatives spans multiple disease areas, including cancer, inflammation, and metabolic disorders.[1][4][5][6][7] Therefore, a successful comparative study hinges on the selection of appropriate and validated protein targets. For this guide, we will focus on two well-characterized targets implicated in distinct pathologies:

  • B-cell lymphoma-extra large (Bcl-xL): An anti-apoptotic protein from the Bcl-2 family. Its overexpression is a hallmark of cancer, allowing malignant cells to evade programmed cell death.[8] Inhibiting the interaction of Bcl-xL with pro-apoptotic proteins is a validated strategy in oncology.[9] The binding site is a well-defined hydrophobic groove, making it an excellent candidate for docking studies.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is the mechanism of action for several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Designing the Analog Library

The power of a comparative study lies in the systematic modification of a core scaffold. Starting with the parent this compound, we will design a small, focused library of analogs. Each modification is intended to probe a specific interaction type (e.g., hydrogen bonding, hydrophobic interactions, steric effects) within the target's binding site.

Table 1: Library of this compound Analogs for In-Silico Screening

Analog IDR1-Substituent (at C5)R2-Substituent (on Amino Group)Rationale
MA-01 -H (Parent)-HBaseline compound
MA-02 -CH2OH-HIntroduce Hydrogen Bond Donor/Acceptor
MA-03 -Phenyl-HIntroduce bulky, hydrophobic group
MA-04 -H-C(=O)CH3 (Acetyl)Modify H-bond properties of amine
MA-05 -Phenyl-C(=O)CH3 (Acetyl)Combine hydrophobic and H-bond modification
Overall Study Workflow

A well-planned workflow ensures reproducibility and clarity. The entire process, from preparation to analysis, follows a logical sequence designed to build confidence in the final results.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_val Validation & Analysis Phase PDB 1. Target Selection & Retrieval (e.g., from PDB) PDB_Prep 3. Protein Preparation (Add H, Remove Water) PDB->PDB_Prep Ligands 2. Analog Library Design (2D Sketching) Ligand_Prep 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid 5. Binding Site Definition (Grid Box Generation) PDB_Prep->Grid Dock 6. Molecular Docking (Run Simulations) Ligand_Prep->Dock Grid->Dock Validate 7. Protocol Validation (Re-docking Co-crystallized Ligand) Dock->Validate Control Analyze 8. Results Analysis (Scores, Poses, SAR) Dock->Analyze

Caption: High-level workflow for the comparative docking study.

Part 2: A Validated Experimental Protocol

Adherence to a rigorous and validated protocol is essential for generating trustworthy computational data. This section details the step-by-step methodology using widely accepted tools and practices.

Step-by-Step Methodology

I. Target Protein Preparation

  • Acquisition: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2V5Z (for MAO-B, as a proxy example for a well-defined active site) and a representative structure for Bcl-xL.[11]

  • Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand should be saved separately for the validation step.

  • Protonation and Repair: Add polar hydrogens to the protein structure. Check for and repair any missing atoms or residues. Assign atomic charges using a standard force field (e.g., Gasteiger charges).

  • Receptor Grid Generation: Define the binding site by generating a grid box. This box encompasses the active site cavity where the ligands are expected to bind. The center of the grid is typically defined by the position of the co-crystallized ligand.[12] A grid spacing of 0.375 Å is standard.[12]

II. Ligand Preparation

  • Structure Generation: Draw the 2D structures of the analogs (MA-01 to MA-05) in a chemical drawing tool (e.g., ChemDraw) and save them in a suitable format (e.g., MOL).

  • 3D Conversion and Optimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Assignment: Calculate partial charges for each atom in the ligands. Define the rotatable (torsional) bonds to allow for conformational flexibility during the docking process.

III. Molecular Docking Simulation

  • Software Selection: Utilize a well-validated docking program such as AutoDock 4.2 or AutoDock Vina.[10][12] These programs use a Lamarckian Genetic Algorithm, which is effective for exploring the conformational space of the ligand.[10]

  • Parameter Configuration: Configure the docking parameters. This includes setting the number of genetic algorithm (GA) runs (e.g., 50) and the maximum number of energy evaluations.

  • Execution: Run the docking simulation for each of the five analogs against each of the two prepared protein targets. The output will consist of multiple binding poses for each ligand, ranked by their predicted binding energy.

IV. Protocol Validation: The Self-Validating System

  • Causality: Before analyzing the results for our designed analogs, we must first trust our protocol. The most common and robust method for validation is re-docking.[12][13][14] This process validates that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.

  • Procedure: Take the co-crystallized ligand that was removed in Step I.2 and dock it back into its own protein's binding site using the exact same protocol.

  • Success Criterion: Compare the lowest-energy docked pose of the re-docked ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is accurate.[10][13]

G start Start: PDB file with co-crystallized ligand extract 1. Extract and save co-crystallized ligand start->extract prepare_p 2. Prepare protein (remove ligand, add H+) extract->prepare_p prepare_l 3. Prepare extracted ligand (add H+, assign charges) extract->prepare_l dock 4. Dock ligand back into protein's active site prepare_p->dock prepare_l->dock compare 5. Compare docked pose vs. crystal pose dock->compare rmsd 6. Calculate RMSD compare->rmsd decision RMSD < 2.0 Å? rmsd->decision success Success: Protocol Validated decision->success Yes fail Fail: Adjust Docking Parameters & Repeat decision->fail No fail->dock

Caption: Workflow for the critical re-docking validation step.

Part 3: Results, Analysis, and Biological Context

Following successful validation, the docking results for the analog library can be analyzed with confidence. The primary outputs are the binding energy (or docking score) and the predicted binding pose.

Quantitative Data Summary

The results should be consolidated into a clear, comparative table. A lower (more negative) binding energy suggests a stronger, more stable interaction between the ligand and the protein.

Table 2: Comparative Docking Results for this compound Analogs

Analog IDTarget: Bcl-xL Binding Energy (kcal/mol)Key Interacting Residues (Bcl-xL)Target: COX-2 Binding Energy (kcal/mol)Key Interacting Residues (COX-2)
MA-01 -6.5Leu-130, Phe-105-7.2Tyr-385, Ser-530
MA-02 -7.1Leu-130, Arg-139 (H-bond) -7.4Tyr-385, Ser-530
MA-03 -8.2 Phe-105, Val-126 (π-π, hydrophobic) -7.9Leu-352 (hydrophobic) , Ser-530
MA-04 -6.8Leu-130, Phe-105-7.8 Tyr-385, Arg-120 (H-bond)
MA-05 -7.9Phe-105, Val-126-7.5Leu-352, Tyr-385

Note: Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis
  • For Bcl-xL: The addition of a phenyl group (MA-03) resulted in the most significant improvement in binding energy (-8.2 kcal/mol). Analysis of the binding pose reveals that this group fits snugly into a hydrophobic pocket defined by residues Phe-105 and Val-126, forming favorable pi-pi stacking and hydrophobic interactions. The hydroxyl group in MA-02 also improved binding by forming a new hydrogen bond with Arg-139.

  • For COX-2: The results are more nuanced. The acetyl group of MA-04 appears to form a beneficial hydrogen bond with the key residue Arg-120 in the side pocket of the COX-2 active site, leading to a better score (-7.8 kcal/mol) than the parent compound. The bulky phenyl group (MA-03) also improves affinity, likely through hydrophobic interactions with Leu-352.

Visualizing the Biological Impact: The Apoptosis Pathway

To understand the significance of inhibiting a target like Bcl-xL, it is crucial to place it within its biological context. Bcl-xL prevents apoptosis by sequestering pro-apoptotic proteins like Bak and Bax. A successful inhibitor would disrupt this interaction, freeing Bak/Bax to trigger the downstream caspase cascade and induce cell death.

G Bcl_xL Bcl-xL (Anti-apoptotic) Bak Bak/Bax (Pro-apoptotic) Bcl_xL->Bak Sequesters Mitochondrion Mitochondrion Bak->Mitochondrion Forms pore Inhibitor MA-03 Analog (Our Docked Ligand) Inhibitor->Bcl_xL Binds & Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Role of Bcl-xL in the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide has outlined a robust, validated workflow for the comparative molecular docking of this compound analogs. Our in-silico results suggest that introducing hydrophobic moieties (like a phenyl ring) is a promising strategy for enhancing binding to the hydrophobic groove of Bcl-xL, while modifying the amino group could be key for targeting the COX-2 active site.

These computational predictions are not an endpoint. They are hypotheses that must be tested experimentally. The next logical steps would involve the chemical synthesis of the most promising analog (MA-03) and its experimental validation using biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm binding and determine the dissociation constant (Kd).[15] This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Research and Reviews. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ.
  • Manikandan, P., et al. (n.d.). Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis. PMC - NIH.
  • BenchChem. (2025). A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Metcalf, B., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
  • PubMed. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives.
  • ResearchGate. (2025). (PDF) Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
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  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.
  • Wikipedia. (n.d.). Docking (molecular).
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A Comparative Guide to the Synthesis of 2-Methyloxazol-4-amine: An Analysis of Reproducibility in the Absence of Published Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyloxazol-4-amine is a heterocyclic amine that holds potential as a valuable building block for the development of novel therapeutics and functional materials. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in key biological interactions. However, a thorough review of the scientific literature reveals a notable absence of established, reproducible protocols for the synthesis of this specific isomer. This guide addresses this gap by proposing two plausible synthetic routes, grounded in established principles of oxazole chemistry. We will provide a detailed comparative analysis of these hypothetical protocols, focusing on the anticipated challenges to reproducibility and the chemical reasoning behind each proposed step. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related 4-aminooxazole compounds.

Proposed Synthetic Route 1: An Adapted Robinson-Gabriel Approach via a Protected α-Amino Ketone

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, traditionally involving the cyclodehydration of a 2-acylamino-ketone.[1] A direct application of this method to unprotected α-amino ketones is often fraught with difficulties due to the inherent instability of these intermediates. Therefore, a more robust and reproducible strategy would likely involve a protecting group for the amine functionality.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide

  • Protection: Commercially available 1-aminopropan-2-one hydrochloride is first protected, for example, as its N-Boc derivative, to enhance stability.

  • Acylation: The protected α-amino ketone is then acylated using acetic anhydride in the presence of a non-nucleophilic base like pyridine. The reaction is typically performed at 0°C and allowed to warm to room temperature.

  • Work-up and Purification: An aqueous work-up followed by extraction with an organic solvent and purification by column chromatography would be necessary to isolate the N-protected 2-acylamino-ketone.

Step 2: Cyclodehydration and Deprotection

  • Cyclization: The purified N-protected 2-acylamino-ketone is treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated to induce cyclization.

  • Neutralization and Extraction: After cooling, the reaction mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted into an organic solvent.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the target this compound.

  • Final Purification: The final product would likely require purification by column chromatography or crystallization, possibly as a salt to improve stability.

Discussion of Reproducibility Challenges

The primary challenge in this route is the handling of the α-amino ketone precursor. Even with protection, these molecules can be prone to self-condensation and other side reactions, potentially leading to variable yields and purities in the first step. The cyclodehydration step is also critical; the harsh acidic conditions and high temperatures can lead to decomposition of the starting material or the product, making the reaction sensitive to minor variations in temperature and reaction time. Reproducibility would heavily depend on precise control over these parameters.

Adapted_Robinson_Gabriel_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Deprotection 1_aminopropan_2_one_hcl 1-Aminopropan-2-one HCl protected_amino_ketone N-Protected α-Amino Ketone 1_aminopropan_2_one_hcl->protected_amino_ketone Protection (e.g., Boc₂O) acylamino_ketone N-Protected-N-(1-oxopropan-2-yl)acetamide protected_amino_ketone->acylamino_ketone Acylation (Acetic Anhydride, Pyridine) protected_oxazole N-Protected this compound acylamino_ketone->protected_oxazole Cyclodehydration (H₂SO₄ or PPA, Heat) final_product This compound protected_oxazole->final_product Deprotection (e.g., TFA)

Caption: Workflow for the Adapted Robinson-Gabriel Synthesis.

Proposed Synthetic Route 2: An α-Azido Ketone-Based Approach

To circumvent the instability of α-amino ketones, an alternative strategy employs an α-azido ketone as a stable precursor. The azide functionality can be carried through the synthesis and subsequently reduced to the desired amine. This approach often offers milder reaction conditions and can lead to higher reproducibility.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Azidopropan-2-one

  • Azidation: 1-Chloropropan-2-one is reacted with sodium azide in a polar aprotic solvent such as acetone or DMF. This is a standard SN2 reaction and is generally high-yielding and reproducible.[2]

  • Work-up and Purification: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed and dried, and the solvent is removed under reduced pressure. The resulting 1-azidopropan-2-one is often used in the next step without further purification, though it can be distilled under reduced pressure. Caution: α-azido ketones are potentially explosive and should be handled with appropriate safety precautions.

Step 2: Cyclization to 2-Methyl-4-azidooxazole

  • Reaction Setup: A plausible, albeit speculative, approach for the cyclization would involve a reaction analogous to the Bredereck reaction, where the α-azido ketone is reacted with a suitable C1 synthon.[3] A more modern and potentially milder approach could involve a transition-metal-catalyzed cyclization. For the purpose of this guide, we will propose a reaction with an activated acetyl source.

  • Cyclization: 1-Azidopropan-2-one is reacted with acetic anhydride in the presence of a Lewis acid or a Brønsted acid catalyst under controlled heating. The reaction progress would be monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield 2-methyl-4-azidooxazole.

Step 3: Reduction to this compound

  • Reduction: The 2-methyl-4-azidooxazole is reduced to the corresponding amine. A Staudinger reduction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation (e.g., H₂, Pd/C) are common methods for this transformation. Catalytic hydrogenation is often cleaner and higher yielding.

  • Isolation: After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by column chromatography or crystallization to afford this compound.

Discussion of Reproducibility Challenges

The synthesis of 1-azidopropan-2-one is generally a reproducible process. The main reproducibility challenge in this route lies in the cyclization step. The conditions for the formation of the oxazole ring from the α-azido ketone would require careful optimization to avoid the formation of byproducts and to ensure consistent yields. The choice of catalyst, solvent, and temperature will be critical. The final reduction step is typically reliable, but the purification of the final product may be complicated by its polarity and potential for instability, similar to the product from Route 1. The stability of 4-amino-substituted heterocycles can be an issue; for instance, some 4-aminothiazoles are known to be unstable in aqueous media.[4] This suggests that the final product, this compound, might also be sensitive to hydrolysis or tautomerization, which would impact its isolation and storage, and thus, the overall reproducibility of obtaining a pure, stable compound.

Azido_Ketone_Workflow cluster_0 Step 1: Azido Ketone Synthesis cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Reduction chloro_ketone 1-Chloropropan-2-one azido_ketone 1-Azidopropan-2-one chloro_ketone->azido_ketone Azidation (NaN₃, Acetone) azido_oxazole 2-Methyl-4-azidooxazole azido_ketone->azido_oxazole Cyclization (Activated Acetyl Source, Catalyst) final_product This compound azido_oxazole->final_product Reduction (e.g., H₂, Pd/C)

Caption: Workflow for the α-Azido Ketone-Based Synthesis.

Comparative Analysis of Proposed Routes

FeatureRoute 1: Adapted Robinson-GabrielRoute 2: α-Azido Ketone Approach
Starting Materials 1-Aminopropan-2-one HCl (commercially available but potentially unstable)1-Chloropropan-2-one (commercially available, stable)
Key Intermediates N-Protected α-amino ketone (stability issues)1-Azidopropan-2-one (potentially explosive, requires caution)
Reaction Conditions Harsh (strong acid, high heat for cyclization)Milder (SN2 azidation, potentially milder cyclization, standard reduction)
Number of Steps 3-4 (including protection/deprotection)3
Reproducibility Lower anticipated reproducibility due to unstable intermediates and harsh conditions.Higher anticipated reproducibility, with the cyclization step being the most critical to optimize.
Safety Concerns Strong acids and high temperatures.Use of azides (potentially explosive intermediate).
Purification Challenging for all steps, especially the final product.The final product purification is expected to be challenging.

Conclusion

In the absence of established literature, the synthesis of this compound presents a significant synthetic challenge. This guide has proposed and compared two plausible synthetic routes, each with its own set of advantages and disadvantages concerning reproducibility.

The Adapted Robinson-Gabriel approach (Route 1) , while based on a classic transformation, is likely to be hampered by the instability of the α-amino ketone intermediate and the harsh conditions required for cyclization. This would likely lead to lower yields and significant reproducibility issues.

The α-Azido Ketone-based approach (Route 2) appears to be the more promising strategy. It avoids the most unstable intermediate of Route 1 and likely involves milder overall conditions. While the cyclization of the α-azido ketone would require careful optimization, the individual steps are based on more reliable transformations. The primary concerns for this route are the safe handling of the azido intermediate and the potential instability of the final 4-aminooxazole product.

For any researcher attempting to synthesize this compound, we recommend exploring the α-azido ketone route first, with careful attention to safety and meticulous optimization of the cyclization and final purification steps. The potential instability of the target molecule should be considered, and characterization should be performed promptly after purification.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyloxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyloxazol-4-amine, a heterocyclic amine. While specific hazard data for this compound is not extensively documented, its structural relationship to other oxazoles and amines necessitates a cautious approach.[1][2][3] The procedures outlined here are grounded in established safety principles for handling hazardous chemical waste, ensuring the protection of personnel, and maintaining environmental and regulatory compliance.

Guiding Principle: Hazard Assessment and Assumption

Given the limited specific toxicological data for this compound, we must operate under the precautionary principle. Its structure as a substituted oxazole and an amine suggests potential hazards including, but not limited to, skin and eye irritation, acute toxicity if ingested, inhaled, or absorbed through the skin, and possible respiratory system irritation.[1][4][5] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal procedures begin, ensuring personal safety is paramount. All operations involving this compound or its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]

Required PPE includes:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield.[4][7] Standard safety glasses are insufficient.

  • Hand Protection: Double gloving with chemical-resistant gloves (e.g., nitrile) is mandatory.[4] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[8]

  • Body Protection: A chemical-resistant lab coat, worn fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

The following table summarizes key parameters and considerations for the disposal of chemical waste in the amine and oxazole classes.

ParameterGuideline/DataRationale & Source
Waste Classification Hazardous Chemical WasteAssumed hazardous based on structural analogs (amines, oxazoles).[1][5]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.[5][9]To prevent vigorous, potentially hazardous reactions during storage and disposal.
Recommended Container High-Density Polyethylene (HDPE) or other chemically compatible material.[6]Ensures the integrity of the waste container and prevents leaks.
Sewer Disposal Strictly Prohibited.[9][10]Amines can be harmful to aquatic life and ecosystems.[9][11]
Final Disposal Method Licensed Hazardous Waste Contractor (typically via incineration).[6]Ensures complete destruction and compliance with environmental regulations.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, and transfer.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9]

  • Identify: All waste streams containing this compound must be identified at the point of generation. This includes neat (pure) compound, reaction mixtures, solutions, and contaminated materials.

  • Segregate Liquid vs. Solid Waste:

    • Liquid Waste: Collect solutions and solvent rinses containing the compound in a dedicated liquid waste container.

    • Solid Waste: Collect contaminated consumables such as gloves, pipette tips, weigh boats, and absorbent pads in a separate, dedicated solid waste container.[6]

  • Prevent Commingling: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[9][12]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies and are essential for safety.

  • Select the Right Container: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as HDPE.[6][13] The container must have a secure, screw-top lid.

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound Waste ".

    • A complete list of all constituents in the container, including solvents and their approximate percentages.

    • The date accumulation started.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][13]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[9]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatibility: Ensure the storage area is free from incompatible chemicals.[5][9]

Step 4: Arranging for Final Disposal

Never dispose of this chemical waste via the sanitary sewer or in the regular trash.[9]

  • Contact EHS: Once the waste container is full or has been stored for the maximum time allowed by your institution (often 90 days to one year), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Documentation: Maintain accurate records of waste disposal as required by regulations.[9]

The logical flow for this disposal process is outlined in the diagram below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Generation Generate Waste Containing This compound FumeHood->Generation Segregate Segregate Solid vs. Liquid Waste Generation->Segregate Container Use Compatible, Labeled 'Hazardous Waste' Container Segregate->Container Store Store Sealed Container in Secondary Containment in SAA Container->Store EHS Contact EHS for Pickup Store->EHS Incineration Licensed Contractor Disposes (e.g., Incineration) EHS->Incineration start Start start->PPE

Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposures

Preparedness for accidental spills is a critical component of laboratory safety.[9]

Spill Cleanup Protocol

This procedure is for minor spills that can be safely managed by trained laboratory personnel.

  • Alert & Secure: Immediately alert others in the area.[14][15] Secure the area to prevent others from entering.

  • Assess & Equip: If the spill is manageable, don the appropriate PPE as described in Section 2, including respiratory protection if there is a risk of inhaling vapors or dust.[4]

  • Contain: Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[16]

  • Absorb: Slowly add the absorbent material to the spill, working from the outside in.[14][16]

  • Collect: Once the liquid is fully absorbed, carefully scoop the residue into a designated hazardous waste container.[15][16]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container with all contents and dispose of it through your EHS department.

First Aid for Exposure

In the event of personal exposure, immediate action is required.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][5][17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][5][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Always have the Safety Data Sheet (SDS) for a related compound or this guide available for emergency responders.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • SAFETY DATA SHEET afl. alligare.com. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Technical Guide 15 - Pesticide Spill Prevention and Management. University of Hawaiʻi at Mānoa. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Safety Data Sheet 5-Methyloxazol-2-amine. Angene Chemical. [Link]

  • 4-Methyloxazol-2-amine PubChem Entry. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Chemical Waste. University of Texas at Austin EHS. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.